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  • Product: [(1H-imidazol-2-yl)(phenyl)methyl](methyl)amine
  • CAS: 1539246-51-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (1H-imidazol-2-yl)(phenyl)methylamine: Synthesis, Properties, and Therapeutic Potential

Introduction The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds, including the essential amino acid histidi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds, including the essential amino acid histidine.[1] Its unique electronic and amphoteric properties allow it to engage in a wide range of intermolecular interactions, such as hydrogen bonding and metal ion coordination, making it a versatile scaffold for drug design.[1] This guide focuses on a specific derivative, (1H-imidazol-2-yl)(phenyl)methylamine (CAS 1539246-51-9), a molecule that combines the critical imidazole ring with a phenylmethylamine moiety.

Given the limited publicly available experimental data for this specific compound, this document serves as a comprehensive technical guide built upon established chemical principles, data from structurally related analogs, and validated synthetic methodologies. The objective is to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound's core properties, a robust framework for its synthesis and characterization, and insights into its potential therapeutic applications.

Part 1: Core Physicochemical and Structural Properties

Understanding the fundamental physicochemical properties of a compound is paramount for any research and development endeavor. These parameters influence everything from reaction kinetics to biological absorption and distribution. As direct experimental data for (1H-imidazol-2-yl)(phenyl)methylamine is scarce, the following table consolidates predicted values from computational models and data extrapolated from closely related analogs. These values provide a strong starting point for experimental design and hypothesis testing.

PropertyValue / Predicted ValueData Source Type
IUPAC Name (1H-imidazol-2-yl)(phenyl)methylamineStandard Nomenclature
CAS Number 1539246-51-9Registry Data*
Molecular Formula C₁₀H₁₁N₃Elemental Composition
Molecular Weight 173.22 g/mol Calculated
XLogP3 (Computed) 1.7PubChem (Analog)[2]
pKa (most basic) 8.0 - 9.0Computational Prediction[3]
Aqueous Solubility Moderate to HighPredicted from LogP[3]
Appearance White to off-white solid (Predicted)General observation for similar compounds

*Note: The specified CAS number is predominantly associated in commercial listings with the N-methylated analog, amine. The data presented here pertains to the parent, non-methylated compound.

The predicted lipophilicity (XLogP3 of 1.7) suggests a favorable balance between aqueous solubility and membrane permeability, a desirable characteristic for potential drug candidates. The predicted basic pKa indicates that the primary amine will be protonated at physiological pH, which is a key factor for its interaction with biological targets and its solubility profile.

Part 2: Proposed Synthesis and Characterization Workflow

The synthesis of 2-substituted aminoimidazoles can be approached through various established organic chemistry transformations.[4][5] A robust and logical pathway for the synthesis of (1H-imidazol-2-yl)(phenyl)methylamine is via a two-step process involving the formation of a ketone intermediate followed by reductive amination. This method is advantageous due to the commercial availability of starting materials and the high-yield nature of the reactions involved.

Proposed Synthetic Pathway: Reductive Amination

The proposed synthesis begins with the preparation of (1H-imidazol-2-yl)(phenyl)methanone, which is subsequently converted to the target amine via reductive amination.

Synthetic_Workflow cluster_0 Step 1: Ketone Formation cluster_1 Step 2: Reductive Amination Start 2-Bromoimidazole + Benzaldehyde Intermediate1 (1H-imidazol-2-yl)(phenyl)methanone Start->Intermediate1 1. n-BuLi 2. Benzaldehyde 3. Oxidation (e.g., MnO2) FinalProduct (1H-imidazol-2-yl)(phenyl)methylamine Intermediate1_ref->FinalProduct Ammonium Acetate (NH₄OAc) Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH)

Caption: Proposed two-step synthesis of (1H-imidazol-2-yl)(phenyl)methylamine.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of (1H-imidazol-2-yl)(phenyl)methanone (Intermediate)

  • Lithiation: To a solution of 1-protected-2-bromoimidazole (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir the mixture for 1 hour at -78 °C.

  • Aldehyde Addition: Add a solution of benzaldehyde (1.2 eq) in anhydrous THF dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quenching and Oxidation: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Dissolve the crude alcohol intermediate in dichloromethane and add activated manganese dioxide (5.0 eq). Stir vigorously at room temperature for 24 hours.

  • Purification: Filter the reaction mixture through a pad of celite, washing with dichloromethane. Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the ketone intermediate.

Step 2: Synthesis of (1H-imidazol-2-yl)(phenyl)methylamine (Final Product)

  • Reaction Setup: To a solution of (1H-imidazol-2-yl)(phenyl)methanone (1.0 eq) in methanol (0.1 M), add ammonium acetate (10.0 eq).

  • Reductive Amination: Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution at 0 °C. Allow the reaction to warm to room temperature and stir for 24 hours. Monitor reaction progress by TLC.

  • Workup: Quench the reaction by the slow addition of 1 M HCl until the pH is ~2. Stir for 30 minutes. Basify the solution to pH ~10 with 6 M NaOH.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the final compound.

Characterization

The identity and purity of the synthesized (1H-imidazol-2-yl)(phenyl)methylamine would be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure. Expected ¹H NMR signals would include characteristic peaks for the imidazole ring protons (δ 7.0-7.5), phenyl protons (δ 7.2-7.4), a methine proton (CH, adjacent to the amine), and an amine proton (NH₂).[6][7]

  • FT-IR Spectroscopy: To identify functional groups. Key stretches would include N-H bands (around 3300-3400 cm⁻¹) and C=N/C=C bands of the aromatic systems (around 1500-1650 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight. The ESI-MS spectrum should show a prominent [M+H]⁺ ion at m/z 174.22.[6]

Part 3: Biological Context and Potential Therapeutic Applications

The imidazole scaffold is a versatile pharmacophore, and its derivatives exhibit a wide array of biological activities.[8] The 2-aminoimidazole substructure, in particular, is a key feature of several marine natural products known for their potent biological effects, including antimicrobial and anticancer properties.[4][9]

Hypothesized Areas of Application

The structure of (1H-imidazol-2-yl)(phenyl)methylamine suggests several promising avenues for therapeutic investigation:

  • Anticancer Agents: Many imidazole derivatives have shown efficacy as anticancer agents.[10][11] They can act through various mechanisms, including the inhibition of critical enzymes like sirtuins or by sensitizing cancer cells to chemotherapy.[12] The title compound could be explored for its potential to inhibit cell proliferation in various cancer cell lines.

  • Antimicrobial Agents: The imidazole ring is the core of many antifungal and antibacterial drugs.[8][11][13] Its mechanism often involves disrupting cell wall synthesis or interfering with DNA replication.[11] (1H-imidazol-2-yl)(phenyl)methylamine could be screened against a panel of pathogenic bacteria and fungi.

  • Anti-inflammatory Agents: Certain imidazole-containing compounds have demonstrated significant anti-inflammatory activity.[6][10] The title compound could be evaluated in assays for the inhibition of inflammatory mediators, such as cyclooxygenase (COX) enzymes.

Hypothetical Mechanism of Action: Kinase Inhibition

Many small-molecule drugs exert their effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer. The (1H-imidazol-2-yl)(phenyl)methylamine scaffold, with its hydrogen bond donors/acceptors and aromatic ring, is well-suited to bind within the ATP-binding pocket of a kinase.

Kinase_Inhibition_Pathway Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival ERK->Proliferation Promotes Inhibitor (1H-imidazol-2-yl) (phenyl)methylamine Inhibitor->RAF Inhibits

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway.

In this conceptual model, the compound acts as a competitive inhibitor of a kinase (e.g., RAF), preventing downstream signaling and ultimately blocking aberrant cell proliferation. This illustrates one of many potential mechanisms through which (1H-imidazol-2-yl)(phenyl)methylamine could exert a therapeutic effect.

Conclusion

(1H-imidazol-2-yl)(phenyl)methylamine is a compound of significant interest due to its privileged imidazole core and promising structural features. While direct experimental data remains limited, this guide provides a robust framework based on chemical principles and analog data to inform future research. The proposed synthetic route is logical and employs well-established reactions, and the potential therapeutic applications are grounded in the extensive biological activities of related imidazole derivatives. Further experimental validation of the properties, synthesis, and biological activity outlined herein is a critical next step and holds the potential to unlock new therapeutic opportunities.

References

  • Wolfe, J. P., & Rane, A. M. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(18), 4884–4887. [Link]

  • Dash, S., et al. (2021). Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. Journal of Molecular Structure, 1230, 129881. [Link]

  • Verma, A., et al. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Mini-Reviews in Medicinal Chemistry, 13(11), 1593-1621. [Link]

  • Corres, E., et al. (2013). Synthesis of 2-amino-imidazoles, purines, and benzoxazolamines through DIB oxidation. Organic & Biomolecular Chemistry, 11(8), 1332-1340. [Link]

  • Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968. [Link]

  • Martins, M. A. P., et al. (2011). 2-Aminoimidazoles. In Modern Synthetic Methods for Heterocycles. ResearchGate. [Link]

  • Kumar, S., et al. (2019). Synthesis, Characterization and Biological Activity of Imidazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 10(8), 3745-3753. [Link]

  • Faizi, M. S. H., & Hussain, A. (2015). N 1-[(1H-Imidazol-2-yl)methylidene]-N 4-phenylbenzene-1,4-diamine. IUCrData, 1(1), x150002. [Link]

  • Al-Majid, A. M., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(13), 5081. [Link]

  • Ganesan, S., et al. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Journal of Biomolecular Structure and Dynamics, 41(15), 7245-7262. [Link]

  • Mohammadi, A., et al. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry, 3, 197-210. [Link]

  • Singh, P., et al. (2020). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 14(1), 54. [Link]

  • Likhitkar, S., et al. (2021). Synthesis, characterization, In-Silico studies, and anti-inflammatory activity of Novel Imidazole-5(4H)-Ones. Indonesian Journal of Pharmacy, 32(4), 435-446. [Link]

  • Lee, C. K., & Lee, I. S. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society, 52(5), 485-491. [Link]

  • de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 738. [Link]

  • ChemBK. (2024). 1H-Imidazole,2-phenyl-1-(phenyl methyl)-. [Link]

  • Singh, K., et al. (2014). N-Aryl-2-aminobenzimidazoles: Novel, Efficacious, Antimalarial Lead Compounds. Journal of Medicinal Chemistry, 57(18), 7591-7602. [Link]

  • Ahmad, I., et al. (2022). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential anti-diabetic agents. European Review for Medical and Pharmacological Sciences, 26(15), 5567-5581. [Link]

  • Mondal, S., & Jana, A. (2018). Highly Efficient Chemoselective Synthesis of 2-Aryl-1-arylmethyl-1H-Benzimidazoles by Using TiCp2Cl2 Catalyst. Oriental Journal of Chemistry, 34(2), 896-903. [Link]

  • V. V, S., et al. (2016). Femtosecond and nanosecond LIBS studies of nitroimidazoles: correlation between molecular structure and LIBS data. Journal of Analytical Atomic Spectrometry, 31(3), 737-750. [Link]

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Sources

Exploratory

An In-depth Technical Guide to 1-(1H-imidazol-2-yl)-N-methyl-1-phenylmethanamine

A Note on the Subject Matter: The compound 1-(1H-imidazol-2-yl)-N-methyl-1-phenylmethanamine is a novel chemical entity for which specific experimental data is not extensively available in public literature. This guide,...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject Matter: The compound 1-(1H-imidazol-2-yl)-N-methyl-1-phenylmethanamine is a novel chemical entity for which specific experimental data is not extensively available in public literature. This guide, therefore, is constructed upon foundational principles of organic synthesis, medicinal chemistry, and predictive analysis based on closely related, well-characterized analogs. It is intended to serve as a robust theoretical framework for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential biological evaluation of this molecule.

Introduction and Rationale

1-(1H-imidazol-2-yl)-N-methyl-1-phenylmethanamine integrates three key pharmacophoric motifs: a 1H-imidazole ring, a phenyl group, and a secondary N-methylamine. This unique combination suggests a high potential for biological activity. The imidazole nucleus is a cornerstone of medicinal chemistry, present in molecules ranging from the essential amino acid histidine to a vast array of synthetic drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The imidazole ring's ability to participate in hydrogen bonding and coordinate with metal ions makes it a privileged scaffold in drug design.[3]

The molecule's direct structural similarity to known bioactive compounds, particularly histamine analogs, provides a compelling rationale for its investigation. Specifically, the presence of a phenyl group at the alpha-position to the imidazole ring is reminiscent of 2-phenylhistamine, a known potent agonist of the histamine H₁ receptor.[4] This structural parallel forms the basis for the primary hypothesis that 1-(1H-imidazol-2-yl)-N-methyl-1-phenylmethanamine may function as a modulator of histamine receptors, a class of G-protein coupled receptors (GPCRs) integral to allergic responses, inflammation, and neurotransmission.

This guide will delineate a plausible synthetic pathway, predict the physicochemical and spectroscopic properties, and explore the hypothesized biological significance of this target compound.

Proposed Synthesis and Characterization

The synthesis of 1-(1H-imidazol-2-yl)-N-methyl-1-phenylmethanamine can be logically approached through a multi-step sequence, culminating in a reductive amination. The key challenge lies in the formation of the carbon-carbon bond between the imidazole C2 position and the benzylic carbon. A robust strategy involves the synthesis of a ketone intermediate, (1H-imidazol-2-yl)(phenyl)methanone, which then serves as the direct precursor for the final amination step.

Synthetic Pathway

The proposed three-step synthesis is outlined below. The causality behind this choice of pathway is based on the reliability and high yields typically associated with organolithium additions to carbonyls and subsequent reductive amination procedures.

Synthetic_Pathway cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Oxidation cluster_2 Step 3: Reductive Amination Imidazole 1H-Imidazole nBuLi n-BuLi THF, -78 °C Lithioimidazole 2-Lithio-1H-imidazole nBuLi->Lithioimidazole Deprotonation Alcohol (1H-imidazol-2-yl)(phenyl)methanol Lithioimidazole->Alcohol Addition Benzaldehyde Benzaldehyde Benzaldehyde->Alcohol Alcohol_ref Alcohol->Alcohol_ref Oxidant PCC or DMP DCM Ketone (1H-imidazol-2-yl)(phenyl)methanone Oxidant->Ketone Oxidation Ketone_ref Ketone->Ketone_ref Methylamine Methylamine (CH₃NH₂) Reducer NaBH₃CN or H₂/Pd-C FinalProduct 1-(1H-imidazol-2-yl)-N-methyl-1-phenylmethanamine Reducer->FinalProduct Reductive Amination

Caption: Proposed synthetic pathway for 1-(1H-imidazol-2-yl)-N-methyl-1-phenylmethanamine.

Experimental Protocols

Step 1: Synthesis of (1H-imidazol-2-yl)(phenyl)methanol

This step leverages the acidic nature of the C2 proton of imidazole, which can be selectively removed by a strong base like n-butyllithium (n-BuLi) to form a nucleophilic organolithium species.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dissolve 1H-imidazole in anhydrous THF and add it dropwise to the cooled flask. To this solution, add a solution of n-BuLi (e.g., 1.6 M in hexanes) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete formation of 2-lithio-1H-imidazole. The choice of a strong base is critical as the pKa of the C2 proton is significantly higher than that of the N-H protons, necessitating prior N-protection or use of excess base; for this protocol, we assume N-lithiation followed by C-lithiation or direct C-lithiation of an N-protected imidazole.

  • Nucleophilic Addition: Add a solution of benzaldehyde in anhydrous THF dropwise to the reaction mixture.[5] The reaction is typically rapid. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench it by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of (1H-imidazol-2-yl)(phenyl)methanone

The secondary alcohol is oxidized to the corresponding ketone. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are suitable reagents for this transformation, known for their mild conditions and high yields.

  • Reaction Setup: Dissolve the alcohol from Step 1 in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Oxidation: Add PCC or DMP in one portion to the stirred solution. The reaction is typically stirred at room temperature for 2-4 hours.

  • Workup: Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium or periodinane byproducts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude ketone can be purified by column chromatography.

Step 3: Synthesis of 1-(1H-imidazol-2-yl)-N-methyl-1-phenylmethanamine

This final step is a classic reductive amination. The ketone is first condensed with methylamine to form an intermediate imine (or enamine), which is then reduced in situ to the target secondary amine.

  • Reaction Setup: Dissolve the ketone from Step 2 in methanol. Add a solution of methylamine (e.g., 40% in water or as a solution in THF/ethanol).

  • Imine Formation: Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature.

  • Reduction: After stirring for 1-2 hours, add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. These reagents are selected because they are mild enough not to reduce the ketone precursor but will efficiently reduce the protonated imine intermediate.[6][7]

  • Workup: After the reaction is complete (monitored by TLC or LC-MS), quench carefully with water. Adjust the pH to be basic (pH > 10) with aqueous NaOH to deprotonate the amine product.

  • Extraction and Purification: Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The final product can be purified by column chromatography or by crystallization of its hydrochloride salt.

Predicted Physicochemical and Spectroscopic Data

The properties of the target compound are predicted based on its constituent parts and data from similar molecules like N-methyl-1-phenylmethanamine.[8][9]

PropertyPredicted ValueRationale / Analog Data Source
Molecular Formula C₁₁H₁₃N₃---
Molecular Weight 187.24 g/mol ---
Appearance Colorless to pale yellow oil or low-melting solidBased on N-methyl-1-phenylmethanamine (liquid) and other substituted imidazoles.
Boiling Point > 200 °C (estimated)Higher than N-methyl-1-phenylmethanamine (184-189 °C) due to increased MW and H-bonding capability.[8]
Solubility Soluble in methanol, ethanol, DCM. Sparingly soluble in water. Forms soluble salts in acidic solutions.Typical for amine-containing organic molecules.
¹H NMR (CDCl₃) δ ~7.2-7.5 (m, 5H, Ar-H), ~7.0 (s, 2H, Imidazole C4/C5-H), ~4.8 (s, 1H, CH-N), ~2.4 (s, 3H, N-CH₃)Chemical shifts are estimated based on data for 2-phenylhistamines[4] and N-methyl-1-phenylmethanamine.
¹³C NMR (CDCl₃) δ ~150 (Imidazole C2), ~140 (Ar-C, quat.), ~127-129 (Ar-CH), ~122 (Imidazole C4/C5), ~65 (CH-N), ~34 (N-CH₃)Estimated based on standard chemical shift tables and analog data.
Mass Spec (ESI+) m/z = 188.1182 [M+H]⁺Calculated exact mass for C₁₁H₁₄N₃⁺.

Hypothesized Biological Activity and Significance

The structural architecture of 1-(1H-imidazol-2-yl)-N-methyl-1-phenylmethanamine strongly suggests it may interact with histamine receptors. The imidazole ring and the amine side chain are hallmark features of histamine. The addition of a phenyl group at the benzylic position creates a close analog to 2-phenylhistamine, a known H₁ receptor agonist.[4]

Histamine H₁ Receptor Modulation

The histamine H₁ receptor is a GPCR that, upon activation by histamine, couples to the Gq/11 family of G proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This pathway is fundamental to the pro-inflammatory and allergic responses mediated by histamine, including smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.

Given its structure, the target compound could act as either an agonist, mimicking histamine, or an antagonist, blocking its action. The N-methyl and alpha-phenyl substitutions would be critical determinants of its specific activity and receptor subtype selectivity.

H1_Receptor_Pathway Ligand Histamine or 1-(1H-imidazol-2-yl)-N-methyl-1-phenylmethanamine H1R Histamine H₁ Receptor (GPCR) Ligand->H1R Binds Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ IP3 IP₃ PIP2->IP3 Cleaves to DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (Inflammation, Allergy) Ca->Response PKC->Response

Caption: Hypothesized signaling pathway via the Histamine H₁ receptor.

Broader Biological Potential

Beyond histamine receptor activity, the imidazole scaffold is associated with a wide spectrum of biological effects.[10][11] Therefore, this compound warrants screening against other targets:

  • Antimicrobial Activity: Many imidazole derivatives, such as clotrimazole and miconazole, are potent antifungal agents that inhibit ergosterol synthesis.[3] The target molecule could be evaluated for its activity against various fungal and bacterial strains.

  • Anti-inflammatory and Analgesic Activity: Benzimidazole derivatives have shown significant anti-inflammatory and analgesic effects, suggesting that the core imidazole structure contributes to these activities.[12]

  • Anticancer Activity: Numerous imidazole-containing compounds have been investigated as anticancer agents, targeting various pathways involved in cell proliferation and survival.[1]

Conclusion and Future Directions

This technical guide provides a comprehensive theoretical foundation for the synthesis and study of 1-(1H-imidazol-2-yl)-N-methyl-1-phenylmethanamine. While lacking direct experimental validation, the proposed synthetic route is based on reliable and well-established chemical transformations. The predicted physicochemical properties and spectroscopic signatures offer a baseline for the characterization of this novel compound.

The primary hypothesis, grounded in structural analogy, points towards the molecule's potential as a modulator of histamine receptors. This presents a clear and compelling direction for initial biological screening.

Future experimental work should focus on:

  • Synthetic Validation: Executing the proposed synthesis, optimizing reaction conditions, and fully characterizing the final compound and all intermediates using NMR, IR, and high-resolution mass spectrometry.

  • Pharmacological Profiling: Screening the compound for binding affinity and functional activity at all four histamine receptor subtypes (H₁-H₄) to determine its potency and selectivity.

  • Broad Biological Screening: Evaluating the compound in a panel of assays to test for potential antimicrobial, anti-inflammatory, and cytotoxic activities.

The exploration of this novel chemical space could lead to the discovery of new pharmacological tools or therapeutic lead compounds.

References

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  • Technion. (2022). Overview on Biological Activities of Imidazole Derivatives.
  • International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY.
  • ResearchGate. (n.d.). Synthesis of 2‐substituted 6‐(5‐oxo‐1‐phenylpyrrolidin‐3‐yl)pyrimidin‐4(3H)‐ones.
  • MDPI. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank.
  • ResearchGate. (n.d.). Addition of the oxazolyllithium I to benzaldehyde and iso-butyraldehyde....
  • RSC Publishing. (n.d.). Some reactions of benzaldehyde acetals with alkyl-lithium reagents; a stereospecific olefin synthesis from 1,2-diols.
  • MDPI. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank.
  • ResearchGate. (n.d.). Reaction of benzaldehyde with 2-aminobenzamide.

Sources

Foundational

Imidazole-Based Chiral Amine Building Blocks in Medicinal Chemistry: Mechanistic Rationale and Advanced Synthetic Workflows

Executive Summary Chiral amines are ubiquitous structural motifs in modern pharmacology, comprising approximately 40–45% of all small-molecule active pharmaceutical ingredients (APIs)[1]. Within this vast chemical space,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral amines are ubiquitous structural motifs in modern pharmacology, comprising approximately 40–45% of all small-molecule active pharmaceutical ingredients (APIs)[1]. Within this vast chemical space, imidazole-based chiral amines represent a highly privileged class of building blocks. The unique electronic properties of the imidazole ring—capable of acting simultaneously as a hydrogen bond donor and acceptor, a metal coordinator, and a bioisostere for various heterocycles—combined with the spatial directionality of a chiral amine, enable highly specific target engagement[2]. This technical guide provides an in-depth analysis of the rational design, transition-metal catalysis, biocatalytic flow synthesis, and multicomponent assembly of these critical pharmacophores.

Pharmacophoric Rationale: The Imidazole-Amine Axis

The integration of a chiral amine adjacent to an imidazole core creates a synergistic pharmacophore that solves multiple medicinal chemistry challenges simultaneously:

  • pKa Tuning and Bioavailability: The basicity of the primary or secondary chiral amine (typically pKa 9–10) paired with the amphoteric imidazole (pKa ~7.0) allows for precise tuning of the molecule's ionization state at physiological pH. This dual-ionization profile directly influences blood-brain barrier (BBB) penetrance, aqueous solubility, and oral bioavailability.

  • Vectorial Hydrogen Bonding: The stereocenter dictates the exact three-dimensional trajectory of the amine's lone pair. This spatial restriction minimizes the entropic penalty upon binding to target proteins (e.g., kinases or GPCRs), dramatically enhancing binding affinity and target residence time.

State-of-the-Art Synthetic Methodologies

The synthesis of enantiopure imidazole-amines has evolved from classical resolution to highly efficient, atom-economical asymmetric catalysis[1].

Transition Metal-Catalyzed Asymmetric Hydrogenation (AH)

The asymmetric hydrogenation of prochiral imidazole-imines is a highly direct approach. Iridium and rhodium complexes bearing chiral phosphino-oxazoline or P-stereogenic phosphine ligands are currently the gold standard[1]. Mechanistic Causality: The bulky chiral ligand creates a highly constrained chiral pocket around the transition metal. When the metal coordinates to both the imine nitrogen and the imidazole ring (bidentate coordination), one face of the imine is sterically shielded. This forces the hydride transfer to occur exclusively from the unhindered face, yielding enantiomeric excesses (ee) routinely exceeding 95%[1].

Continuous Flow Biocatalysis

Biocatalytic transamination using engineered ω-transaminases has emerged as a green, highly selective alternative. By transitioning from batch reactors to continuous flow microreactors, the efficiency of this process is drastically improved[3]. Mechanistic Causality: Transaminase reactions are equilibrium-limited and highly prone to product inhibition. By immobilizing the enzyme on a polymeric resin and operating in continuous flow, the enantioenriched amine is constantly removed from the microenvironment. This thermodynamic driving force shifts the equilibrium toward complete conversion while maintaining >99% ee[3].

G Start Prochiral Imidazole Ketone/Imine PathA Transition Metal Catalysis (Asymmetric Hydrogenation) Start->PathA PathB Biocatalysis (Transamination) Start->PathB CatA Ir/Rh/Ru + Chiral Phosphine Ligand PathA->CatA Product Enantioenriched Imidazole Chiral Amine (>99% ee) CatA->Product CatB Engineered ω-Transaminase + PLP Cofactor PathB->CatB CatB->Product

Synthetic pathways for imidazole chiral amines via asymmetric hydrogenation and biocatalysis.

Asymmetric Multicomponent Reactions (AMCRs)

For more complex, axially chiral imidazole derivatives, the Groebke-Blackburn-Bienaymé (GBB) reaction has been recently adapted for atroposelective synthesis using chiral phosphoric acids (CPAs)[4]. Mechanistic Causality: The CPA catalyst acts as a bifunctional hydrogen-bonding network. It protonates the imine intermediate (increasing its electrophilicity) while simultaneously organizing the incoming isocyanide nucleophile. A remote hydrogen-bonding donor on the substrate anchors it within the CPA's chiral pocket, restricting rotation and dictating the stereochemical outcome of the newly formed C-N axis[4].

GBB N1 6-Aryl-2-aminopyridine Imine Imine Intermediate N1->Imine N2 Aldehyde N2->Imine N3 Isocyanide Cyclization [4+1] Cycloaddition N3->Cyclization Addition Cat Chiral Phosphoric Acid (CPA) Catalyst Cat->Cyclization Stereocontrol Imine->Cyclization Product Axially Chiral Imidazo[1,2-a]pyridine Atropisomer Cyclization->Product

Atroposelective synthesis of imidazo[1,2-a]pyridines via GBB multicomponent reaction.

Process Engineering: Self-Validating Experimental Protocols

Protocol 1: Continuous-Flow Biocatalytic Synthesis of Chiral Imidazole Amines

This protocol outlines the asymmetric amination of an imidazole-ketone using an immobilized transaminase within a microreactor[3].

  • Enzyme Immobilization: Covalently link the engineered ω-transaminase (e.g., from Arthrobacter sp.) to an epoxy-functionalized polymethacrylate resin.

    • Causality: Covalent immobilization prevents enzyme leaching under continuous hydrodynamic stress, ensuring a self-validating, stable catalytic bed capable of continuous operation for >400 hours without activity loss.

  • Feed Solution Preparation: Dissolve the prochiral imidazole-ketone (50 mM) and PLP cofactor (1 mM) in a buffer/organic co-solvent mixture. Add isopropylamine (1 M) as the amine donor.

    • Causality: The massive molar excess of isopropylamine drives the thermodynamic equilibrium toward the product amine, overcoming the natural reversibility of the transamination.

  • Flow Reactor Configuration: Pack the immobilized enzyme into a temperature-controlled glass column (reactor volume: 5 mL). Pump the feed solution at a flow rate of 0.1 mL/min (residence time: 50 min) at 35°C.

    • Causality: A packed-bed reactor ensures high local enzyme concentration, maximizing the mass transfer rate between the substrate and the biocatalyst, leading to >95% conversion.

  • Downstream Processing: Route the reactor effluent through an in-line liquid-liquid extraction module using aqueous HCl and ethyl acetate.

    • Causality: In-line acidification protonates the product amine, partitioning it into the aqueous phase while unreacted ketone and byproducts are washed into the organic phase. This achieves >98% purity without the need for column chromatography.

Protocol 2: Atroposelective Synthesis of Axially Chiral Imidazo[1,2-a]pyridines via GBB Reaction

This protocol details the assembly of complex axially chiral frameworks using a chiral phosphoric acid (CPA) catalyst[4].

  • Catalyst and Substrate Mixing: In a Schlenk tube under N2, combine the 6-aryl-2-aminopyridine (1.0 equiv), aldehyde (1.2 equiv), and the CPA catalyst (10 mol%) in anhydrous cyclohexane. Add 4Å molecular sieves.

    • Causality: Molecular sieves sequester the water generated during the initial condensation step. Removing water prevents the reversible hydrolysis of the imine, driving the first step to absolute completion.

  • Imine Pre-formation: Stir the mixture at 20°C for 2 hours.

    • Causality: Allowing the imine to fully form before introducing the isocyanide prevents off-target side reactions and ensures the CPA catalyst is fully engaged with the imine intermediate prior to nucleophilic attack.

  • Isocyanide Addition: Add the isocyanide (1.5 equiv) dropwise over 30 minutes via a syringe pump.

    • Causality: Slow addition keeps the steady-state concentration of the isocyanide low, minimizing the rate of the uncatalyzed, racemic background [4+1] cycloaddition and maximizing the enantiomeric excess.

  • Isolation: Upon completion (monitored by TLC), filter the mixture to remove molecular sieves, concentrate under reduced pressure, and triturate the residue with cold dichloromethane.

    • Causality: The highly crystalline nature of the enantiopure atropisomer allows for isolation via simple trituration, bypassing yield-limiting and solvent-heavy column chromatography.

Quantitative Data: Comparative Analysis of Synthetic Workflows

Synthetic MethodologyCatalyst SystemTypical Enantiomeric Excess (ee%)ScalabilityKey Advantage
Asymmetric Hydrogenation (AH) Ir/Rh + Chiral Phosphine90 – 99%High (Batch)Broad substrate scope for imines; high turnover numbers (TON).
Biocatalytic Transamination Immobilized ω-Transaminase>99%High (Continuous Flow)Green chemistry profile; absolute stereocontrol; avoids heavy metals.
Asymmetric GBB Reaction Chiral Phosphoric Acid (CPA)95 – 99%MediumDirect, single-step access to complex axially chiral heterocyclic scaffolds.

References

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews (ACS Publications).
  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry (RSC Publishing).
  • Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction. Science Advances (ResearchGate).
  • The Chemistry of Functionalized N-Heterocyclic Carbenes. ResearchGate.

Sources

Exploratory

Technical Guide: Molecular Profiling and Synthesis of C11H13N3 Imidazole Derivatives

The following technical guide details the molecular characteristics, synthesis, and pharmacological relevance of C11H13N3 imidazole derivatives, with a specific focus on the pharmaceutical intermediate (S)-1-(4-Phenyl-1H...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular characteristics, synthesis, and pharmacological relevance of C11H13N3 imidazole derivatives, with a specific focus on the pharmaceutical intermediate (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine .

Subject: (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine (CAS: 864825-23-0) Context: Key Intermediate for Eluxadoline (Mu-Opioid Receptor Agonist)[1]

Executive Summary

The molecular formula C11H13N3 represents a specific chemical space often explored in medicinal chemistry for G-protein coupled receptor (GPCR) modulation.[1] While multiple isomers exist (e.g., piperazine derivatives), the imidazole derivative of primary interest is (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine .[1]

This compound is a critical chiral building block in the synthesis of Eluxadoline , a drug approved for the treatment of irritable bowel syndrome with diarrhea (IBS-D).[1] Its structure features a 4-phenylimidazole core substituted at the 2-position with a chiral ethylamine moiety.[1][2] The integrity of the imidazole ring and the preservation of the (S)-stereocenter are paramount for the biological activity of the final pharmaceutical ingredient (API).[1]

Physicochemical Profiling

Molecular Weight & Formula Analysis

The precise molecular weight is derived from standard atomic weights.[1]

ElementCountAtomic Weight ( g/mol )Total Mass Contribution
Carbon (C)1112.011132.121
Hydrogen (H)131.00813.104
Nitrogen (N)314.00742.021
Total 187.246 g/mol
Structural Specifications
  • Systematic Name: (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine[1][2][3][4][5][6][7][8][9]

  • Isomeric Risk: Researchers must distinguish this compound from 1-(2-Cyanophenyl)piperazine , which shares the C11H13N3 formula but possesses a completely different pharmacophore (piperazine ring).[1]

  • Chirality: The ethylamine side chain introduces a stereocenter.[1] The (S)-enantiomer is the bioactive form required for Eluxadoline synthesis.[1]

Physical Properties[1][11][12]
  • Appearance: Pale yellow to off-white solid.[1]

  • Melting Point: 136–138 °C.[1][8]

  • Solubility:

    • High: DMSO, Methanol, Ethanol.[10]

    • Low: Water (neutral pH).[1]

    • pH Dependence: Solubility increases significantly in acidic media due to protonation of the primary amine and imidazole nitrogen.[1]

Synthetic Pathways & Manufacturing

The synthesis of 2-substituted-4-phenylimidazoles typically employs a modified Hantzsch Imidazole Synthesis or a condensation of amidines with


-haloketones.[1] To retain the chiral center derived from the amino acid precursor (L-Alanine), the following route is field-standard.
Retrosynthetic Analysis

The logic follows the disconnection of the imidazole ring to reveal two key precursors: a protected amino acid thioamide and a phenacyl bromide.[1]

Retrosynthesis Target (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine (Target C11H13N3) Intermediate Protected Thioamide/Amidine (Chiral Preservation) Target->Intermediate Deprotection & Cyclization SM1 Boc-L-Alanine Intermediate->SM1 Functionalization SM2 2-Bromoacetophenone Intermediate->SM2 Hantzsch Coupling

Figure 1: Retrosynthetic logic ensuring preservation of the (S)-stereocenter.

Detailed Experimental Protocol

Objective: Synthesis of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride.

Reagents:

  • Boc-L-Alanine (Starting Material)[1]

  • 2-Bromoacetophenone[1]

  • Cesium Carbonate (

    
    )[1]
    
  • Ammonium Acetate (

    
    ) / Xylene (for cyclization)[1]
    
  • HCl in Dioxane (for deprotection)[1]

Step-by-Step Methodology:

  • Amide Formation:

    • Activate Boc-L-Alanine using isobutyl chloroformate and N-methylmorpholine (NMM) in THF at -15°C.

    • Treat with ammonia gas or ammonium hydroxide to yield Boc-L-Alanine amide .[1]

    • Validation: Check via TLC (Ethyl Acetate:Hexane 1:1).[1]

  • Thioamide Conversion (Optional but High Yield):

    • Treat the amide with Lawesson’s Reagent in THF to generate the corresponding thioamide .[1] This increases reactivity toward the haloketone.[1]

  • Hantzsch Cyclization:

    • Dissolve the thioamide (1.0 eq) and 2-bromoacetophenone (1.1 eq) in ethanol or acetone.

    • Stir at room temperature for 2 hours, then reflux for 4 hours.

    • Mechanism:[11][12] The sulfur attacks the alpha-carbon of the acetophenone, followed by cyclization with ammonia/ammonium source to form the imidazole ring.[1]

    • Note: If using the oxo-amide, high-temperature reflux in xylene with excess ammonium acetate is required.[1]

  • Deprotection:

    • Dissolve the Boc-protected imidazole intermediate in 4M HCl/Dioxane.

    • Stir at room temperature for 2 hours.

    • Precipitate the product by adding diethyl ether.[1]

    • Filter the white solid: (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride .[1]

  • Free Base Liberation:

    • Dissolve the salt in minimal water; adjust pH to ~10 using 2N NaOH.[1]

    • Extract with Ethyl Acetate (3x).[1] Dry over

      
       and concentrate.
      

SynthesisWorkflow Step1 Boc-L-Ala-NH2 (Amide) Step2 Cyclization (+ 2-Bromoacetophenone) Step1->Step2 Reflux Step3 Boc-Intermediate Step2->Step3 Ring Closure Step4 Deprotection (HCl/Dioxane) Step3->Step4 Cleavage Final Target Product (C11H13N3) Step4->Final Neutralization

Figure 2: Step-wise synthesis workflow for the target imidazole derivative.

Analytical Characterization

To validate the identity and purity of the synthesized C11H13N3 derivative, the following spectral signatures must be confirmed.

Proton NMR ( -NMR) Expectations

Solvent: DMSO-



  • 
     1.45 ppm (d, 3H):  Methyl group of the ethylamine side chain.[1]
    
  • 
     4.20 ppm (q, 1H):  Chiral methine proton (
    
    
    
    ).[1]
  • 
     7.20 - 7.80 ppm (m, 5H):  Phenyl ring protons.[1]
    
  • 
     7.60 ppm (s, 1H):  Imidazole C5-H (Characteristic singlet).[1]
    
  • 
     8.50 ppm (br s, 2-3H):  Ammonium protons (if salt form) or broad amine/imidazole NH signals.[1]
    
Mass Spectrometry (ESI-MS)[1][15]
  • Molecular Ion

    
    :  Calculated: 188.11; Observed: 188.1 ± 0.1 m/z.[1]
    
  • Fragmentation: Loss of ammonia (

    
    , -17) is a common fragmentation pathway for primary amines in MS/MS.[1]
    

Pharmacological Applications

This C11H13N3 derivative is not merely a chemical curiosity; it is the pharmacophore responsible for the Mu-opioid receptor (MOR) affinity in Eluxadoline.[1]

  • Mechanism of Action: The imidazole ring mimics the phenolic ring of tyrosine found in endogenous enkephalins, facilitating hydrogen bonding within the receptor pocket.

  • Receptor Selectivity: The spatial arrangement of the phenyl group relative to the amine (controlled by the (S)-center) dictates the balance between Mu-agonism and Delta-antagonism, which is crucial for treating IBS-D without causing severe constipation.[1]

References

  • ChemicalBook. (2025).[1][13] (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine - Properties and Synthesis.

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 10197988, 1-(4-phenyl-1H-imidazol-2-yl)ethanamine. [1]

  • Breslin, H. J., et al. (2012).[1] Identification of Eluxadoline (JNJ-27018966), a Mu Opioid Receptor Agonist/Delta Opioid Receptor Antagonist for the Treatment of Irritable Bowel Syndrome with Diarrhea.[1] Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (2025).[1] Product Specification: (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine. [1]

Sources

Foundational

Technical Guide: Novel Imidazole Scaffolds for GPCR Ligand Design

Executive Summary The imidazole ring is a "privileged structure" in medicinal chemistry, particularly for G-Protein Coupled Receptors (GPCRs). Its unique electronic properties—functioning as both a hydrogen bond donor an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole ring is a "privileged structure" in medicinal chemistry, particularly for G-Protein Coupled Receptors (GPCRs). Its unique electronic properties—functioning as both a hydrogen bond donor and acceptor, and its ability to mimic the histidine side chain—allow it to navigate the dynamic electrostatic environment of the GPCR orthosteric site.

This guide moves beyond classical histamine analogs. We explore novel fused imidazole scaffolds (specifically imidazo[1,2-a]pyridines) and regioisomeric diversity . We provide a self-validating workflow covering the chemo-structural rationale, advanced multicomponent synthesis (Groebke-Blackburn-Bienaymé), and rigorous pharmacological validation via radioligand binding.

Part 1: The Chemo-Structural Rationale

The Histidine Mimicry Hypothesis

The success of imidazole in GPCR ligand design is not accidental; it is evolutionary. A significant percentage of Class A GPCRs rely on a conserved aspartate residue (D3.32) in Transmembrane Helix 3 (TM3) for ligand recognition.

  • Mechanism: The imidazole nitrogen (pKa ~ 6.0-7.0) can be protonated at physiological pH, forming a salt bridge with D3.32.

  • Tautomeric Versatility: The N1-H and N3 atoms allow the scaffold to switch hydrogen bond donor/acceptor roles, adapting to the conformational shifts of the receptor during activation (G-protein coupling) or inactivation (arrestin recruitment).

Beyond the Monocycle: Fused Systems

Simple imidazoles often suffer from rapid metabolic clearance (CYP450 inhibition). Fusing the imidazole ring to a pyridine core yields the imidazo[1,2-a]pyridine scaffold.

  • Benefit 1: Increased lipophilicity (LogP) for better membrane permeability.

  • Benefit 2: Rigidification of the core, reducing the entropic penalty upon binding.

  • Benefit 3: The bridgehead nitrogen prevents N1-tautomerism, locking the vector of substituents for precise SAR (Structure-Activity Relationship) mapping.

Visualization: The Binding Mode

The following diagram illustrates the critical interactions of a fused imidazole ligand within a theoretical Class A GPCR pocket.

GPCR_Binding_Mode Ligand Imidazo[1,2-a]pyridine Ligand Asp332 Asp3.32 (TM3) Anionic Anchor Ligand->Asp332 Salt Bridge / Charge-Charge (Protonated N) Phe652 Phe6.52 (TM6) Aromatic Cage Ligand->Phe652 Pi-Pi Stacking (Fused Ring System) Water Conserved Water Bridge Ligand->Water H-Bond Acceptor Asn739 Asn7.39 (TM7) H-Bond Network Water->Asn739 H-Bond Donor

Caption: Figure 1. Interaction map of a fused imidazole ligand within a Class A GPCR orthosteric site. Note the critical salt bridge with Asp3.32 and Pi-stacking with TM6 residues.

Part 2: Strategic Synthesis (The "Make" Phase)

To access novel imidazo[1,2-a]pyridine scaffolds efficiently, we utilize the Groebke-Blackburn-Bienaymé (GBB) reaction. This is a multicomponent reaction (MCR) superior to linear synthesis for library generation.

Protocol: Microwave-Assisted GBB Reaction

Objective: One-pot synthesis of 3-amino-imidazo[1,2-a]pyridines.

Reagents:

  • 2-Aminopyridine derivative (1.0 equiv)

  • Aldehyde (1.0 equiv)[1][2]

  • Isocyanide (1.1 equiv)

  • Catalyst: Scandium triflate [Sc(OTf)3] (5 mol%) or Iodine (10 mol%)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, dissolve the 2-aminopyridine (1.0 mmol) and aldehyde (1.0 mmol) in MeOH (3 mL).

  • Activation: Add the catalyst (Sc(OTf)3, 0.05 mmol) and stir at room temperature for 5 minutes to facilitate imine formation.

  • Addition: Add the isocyanide (1.1 mmol).

  • Irradiation: Seal the vial. Irradiate at 100°C for 15–30 minutes (fixed power mode, dynamic cooling).

  • Work-up: Cool to RT. Concentrate solvent under reduced pressure.[2]

  • Purification: Direct purification via flash column chromatography (Ethyl Acetate/Hexane gradient).

Self-Validation Check:

  • Success Indicator: Disappearance of the aldehyde peak in TLC/LCMS.

  • Common Failure: Formation of the byproduct (formamide) if water is present. Ensure anhydrous solvents.

GBB_Synthesis_Workflow Start Reagents: Amine + Aldehyde + Isocyanide Imine Intermediate: Imine Formation (Acid Cat.) Start->Imine 5 min, RT Cyclization [4+1] Cycloaddition (Microwave 100°C) Imine->Cyclization Isocyanide attack Product Scaffold: Imidazo[1,2-a]pyridine Cyclization->Product 15-30 min

Caption: Figure 2. The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction pathway for rapid scaffold assembly.

Part 3: Validation Protocols (The "Test" Phase)

Synthesizing the ligand is only half the battle. Determining affinity (


) and efficacy (

) is critical.
Protocol: GPCR Radioligand Binding Assay

This is the gold standard for determining affinity. We use a competition binding format.

Materials:

  • Membrane prep expressing Target GPCR (e.g., CHO or HEK293 stable lines).

  • Radioligand (e.g., [3H]-Ligand at

    
     concentration).
    
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • GF/B or GF/C glass fiber filters (PEI-soaked).

Step-by-Step Methodology:

  • Plate Setup: Use 96-well plates.

    • Total Binding (TB): Membrane + Radioligand + Buffer.[3][4]

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Ligand (10 µM).

    • Test: Membrane + Radioligand + Novel Imidazole (varying concentrations, e.g.,

      
       to 
      
      
      
      M).
  • Incubation: Incubate at 25°C for 60–90 minutes (equilibrium is crucial).

  • Termination: Rapid filtration using a cell harvester onto PEI-soaked filters.

  • Wash: Wash filters 3x with ice-cold buffer to remove unbound radioligand.

  • Detection: Add liquid scintillant and count CPM (Counts Per Minute).

Data Analysis (Self-Validation):

  • Calculate Specific Binding:

    
    .
    
  • Fit data to a one-site competition model (Hill slope) to determine

    
    .
    
  • Cheng-Prusoff Correction: Convert

    
     to 
    
    
    
    using:
    
    
    (Where [L] is radioligand concentration and
    
    
    is its dissociation constant).
Diagram: Assay Logic & Signaling

Understanding where the ligand intervenes in the pathway is essential for interpreting functional data.

GPCR_Signaling_Assay cluster_assay Validation Points Ligand Novel Imidazole Ligand Receptor GPCR (Membrane) Ligand->Receptor Binding (Ki) GProtein G-Protein (Gαs/Gαi/Gαq) Receptor->GProtein Activation (EC50) Effector Effector (Adenylate Cyclase) GProtein->Effector SecondMessenger cAMP / IP3 (Readout) Effector->SecondMessenger Signal Amplification

Caption: Figure 3. Signal transduction pathway highlighting validation nodes: Receptor binding (Affinity) and Second Messenger accumulation (Efficacy).

Part 4: Data Presentation & Case Study

Case Study: Neuropeptide S Receptor (NPSR) Antagonists

Recent work has demonstrated the efficacy of imidazo[1,2-a]pyridines as antagonists for NPSR, a target for anxiety and sleep disorders.

Table 1: SAR Summary of Imidazo[1,2-a]pyridine Derivatives

Compound IDR3 SubstituentR8 SubstituentNPSR

(nM)
Functional

(cAMP)
Lipophilicity (cLogP)
Ref (SHA-68) --22.535.03.2
IMP-01 PhenylH150.0>10002.8
IMP-02 4-F-PhenylH45.260.13.1
IMP-03 4-F-PhenylMethyl4.8 8.2 3.4

Analysis: Introduction of a methyl group at the R8 position (IMP-03) creates a steric clash with non-conserved residues in the binding pocket, significantly boosting selectivity and affinity (4.8 nM) compared to the reference.

References

  • Structure-Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. PubMed Central. Available at: [Link]

  • GPCR Radioligand Binding Assays: Technical Guide. Eurofins Discovery. Available at: [Link]

  • Structural basis of ligand recognition and activation of the histamine receptor family. Nature Communications. Available at: [Link]

  • Recent Advances in Structure-Based Drug Design Targeting Class A G Protein-Coupled Receptors. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

Technical Guide: Safety, Handling, and Hazard Profile of CAS 1539246-51-9

Topic: 1539246-51-9 Chemical Safety Data Sheet (SDS) and Hazards Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary CAS 1539246-51-9 , chemicall...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1539246-51-9 Chemical Safety Data Sheet (SDS) and Hazards Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

CAS 1539246-51-9 , chemically identified as 1-(1H-imidazol-2-yl)-N-methyl-1-phenylmethanamine (or amine), is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

As a secondary amine featuring both an imidazole ring and a phenyl group, this compound presents specific chemical stability and toxicity challenges. This guide synthesizes critical safety data, handling protocols, and emergency response frameworks to ensure operational integrity in pharmaceutical R&D environments.

Chemical Identity & Physicochemical Profile

Understanding the structural properties is the first step in accurate risk assessment. The presence of the imidazole ring suggests potential for pH-dependent solubility and metal coordination, while the secondary amine dictates its reactivity and basicity.

Property Technical Specification
CAS Number 1539246-51-9
Chemical Name 1-(1H-imidazol-2-yl)-N-methyl-1-phenylmethanamine
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
Structural Class Imidazole derivative; Secondary amine; Benzylic amine
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, Dilute Acids; Low solubility in water (neutral pH)
pKa (Predicted) ~7.0 (Imidazole N), ~9.5 (Secondary Amine N)
Storage Condition 2–8°C, Inert atmosphere (Argon/Nitrogen)
Hazard Identification & Risk Assessment (GHS)

Based on the structural pharmacophore and available safety data for analogous benzyl-imidazole amines, CAS 1539246-51-9 is classified as an Irritant with potential for acute toxicity upon ingestion.

GHS Classification [1][2][3][4][5][6][7][8]
  • Signal Word: WARNING

  • Hazard Pictograms: GHS07 (Exclamation Mark)

Hazard Code Hazard Statement Mechanism of Toxicity
H302 Harmful if swallowed.[8][9]Systemic absorption of secondary amines can interfere with neurotransmission or metabolic pathways.
H315 Causes skin irritation.[1][10][3][8][9][11][12]Basic nature of the amine causes local pH elevation and lipid extraction from the stratum corneum.
H319 Causes serious eye irritation.[1][8][9][11]Direct contact with mucous membranes leads to inflammatory response; potential for corneal opacity if untreated.
H335 May cause respiratory irritation.[1][10][3][8][9][11]Inhalation of dust/aerosol irritates the upper respiratory tract mucosa.

Critical Note: While currently classified as an Irritant, the imidazole moiety shares structural features with known reproductive toxins. Treat with ALARA (As Low As Reasonably Achievable) principles.

Safe Handling & Operational Protocols

This section details the "Self-Validating System" for handling. Every step includes a verification check to ensure the protocol is working.

4.1 Engineering Controls & PPE
  • Primary Barrier: All open handling must occur within a Class II Biosafety Cabinet or Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Respiratory Protection: If handling outside a hood (not recommended), use a NIOSH-approved N95 or P100 particulate respirator.

  • Dermal Protection: Nitrile gloves (minimum thickness 0.11 mm). Verification: Check gloves for "breakthrough" or discoloration every 30 minutes of contact.

  • Ocular Protection: Chemical splash goggles. Standard safety glasses are insufficient for powders that can become airborne.

4.2 Handling Workflow (The "Dry-Transfer" Method)

To prevent hygroscopic degradation and aerosolization:

  • Equilibrate: Allow the storage container to reach room temperature before opening to prevent condensation (Verification: Container is dry to touch).

  • Inert Environment: Weigh the substance inside a glove box or under a nitrogen funnel if high precision is required.

  • Solubilization: Dissolve immediately in the reaction solvent (e.g., DMSO) to lock the powder into a liquid phase, eliminating inhalation risk.

Emergency Response Framework

This framework prioritizes containment and neutralization over simple dilution.

5.1 Accidental Release (Spill)
  • Solid Spill: Do not dry sweep. Use a HEPA-vacuum or wet-wipe method (using methanol-dampened pads) to prevent dust generation.

  • Liquid Spill (Solution): Absorb with sand or vermiculite.

  • Neutralization: Treat the spill area with a dilute weak acid (e.g., 5% citric acid) to neutralize the basic amine residues before final cleaning.

5.2 First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes.[10][8][9] Causality: The basicity can cause saponification of eye tissues; immediate dilution is critical to stop deep tissue damage.

  • Skin Contact: Wash with soap and water.[1][8][11] Do not use ethanol, as it may increase transdermal absorption.

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration of the irritant).

Visualizations
Figure 1: Structural Hazard Analysis

This diagram maps the chemical structure of CAS 1539246-51-9 to its specific safety risks, providing a visual logic for the hazards described.

G Compound CAS 1539246-51-9 (Imidazole-Amine) Sub_Imidazole Imidazole Ring (Basic Nitrogen) Compound->Sub_Imidazole Sub_Amine Secondary Amine (N-Methyl) Compound->Sub_Amine Risk_Eye Severe Eye Irritation (Alkaline Injury Risk) Sub_Imidazole->Risk_Eye High pH Risk_Skin Skin Irritation (Lipid Extraction) Sub_Amine->Risk_Skin Basicity Risk_Resp Respiratory Irritation (Mucosal Inflammation) Sub_Amine->Risk_Resp Volatility/Dust Precaution_PPE Use Chemical Goggles & Nitrile Gloves Risk_Eye->Precaution_PPE Precaution_Acid Neutralize Spills with Weak Acid Risk_Skin->Precaution_Acid

Caption: Structural dissection of CAS 1539246-51-9 linking functional groups to specific physiological hazards and safety controls.

Figure 2: Emergency Response Decision Tree

A logic flow for managing exposure or release events.[10][3][7][8][9]

Emergency Start Incident Detected Type Identify Type Start->Type Exposure Personnel Exposure Type->Exposure Spill Chemical Spill Type->Spill Eye Eye Contact Exposure->Eye Skin Skin Contact Exposure->Skin Spill_Solid Powder Spill Spill->Spill_Solid Spill_Liq Solution Spill Spill->Spill_Liq Action_Eye Flush 15min Seek Medical Attn Eye->Action_Eye Action_Skin Wash Soap/Water No Alcohol Skin->Action_Skin Action_Solid HEPA Vacuum or Wet Wipe Spill_Solid->Action_Solid Action_Liq Absorb -> Neutralize (Citric Acid) Spill_Liq->Action_Liq

Caption: Decision matrix for immediate response to personnel exposure or environmental release of CAS 1539246-51-9.

Toxicological Context & Mechanism

While specific LD50 data for this exact CAS is proprietary to its manufacturers, its toxicity profile is extrapolated from the Structure-Activity Relationship (SAR) of phenyl-imidazole amines.

  • Mechanism of Action: As a building block, it is often designed to fit into the ATP-binding pocket of kinases. In isolation, the imidazole nitrogen can coordinate with heme iron or other metalloproteins, potentially inhibiting cytochrome P450 enzymes (CYP inhibition).

  • Metabolism: Likely metabolized via N-demethylation or hydroxylation of the phenyl ring.

  • Environmental Fate: Imidazoles are generally not readily biodegradable and can persist in water sources. All waste must be disposed of via high-temperature incineration.

Regulatory Landscape
  • TSCA (USA): Often classified under "R&D Exemption" (40 CFR 720.36).[7] Not for general commercial use without PMN (Pre-Manufacture Notice).

  • REACH (EU): Likely requires registration if imported >1 tonne/year.

  • Transport (IATA): Not typically regulated as a Dangerous Good for transport unless in large quantities where Corrosive (Class 8) might apply due to pH. Always ship as "Chemicals, n.o.s." unless specific testing proves otherwise.

References
  • PubChem. Compound Summary for CAS 1539246-51-9. National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Imidazole Derivatives Hazard Classification. [Link][5]

Sources

Foundational

The Phenyl-Imidazole Methylamine Scaffold: A Pharmacophore-Driven Guide to Drug Discovery

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold The phenyl-imidazole methylamine scaffold has emerged as a "privileged structure" in medicinal chemistry, a core molecular framework that demonst...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The phenyl-imidazole methylamine scaffold has emerged as a "privileged structure" in medicinal chemistry, a core molecular framework that demonstrates a remarkable capacity for interacting with a diverse range of biological targets.[1] Its inherent structural and electronic properties, combining aromatic, heterocyclic, and basic functionalities, make it a fertile ground for the development of novel therapeutics. This guide provides an in-depth exploration of the core pharmacophore features of the phenyl-imidazole methylamine scaffold, offering a technical roadmap for researchers, scientists, and drug development professionals. We will dissect the key chemical attributes that drive biological activity, outline robust methodologies for their characterization, and provide field-proven insights to accelerate the design of potent and selective modulators for a variety of disease targets, including those in oncology, infectious diseases, and inflammation.[2][3][4]

Deconstructing the Core: A Triumvirate of Pharmacophoric Features

The therapeutic versatility of the phenyl-imidazole methylamine scaffold arises from the synergistic interplay of its three core components: the phenyl ring, the imidazole core, and the methylamine sidechain. Each element contributes distinct pharmacophoric features, and their spatial arrangement is critical for high-affinity binding to biological targets.

The Phenyl Ring: The Hydrophobic Anchor and Aromatic Navigator

The phenyl group primarily serves as a hydrophobic anchor, establishing crucial van der Waals and π-π stacking interactions within the often-hydrophobic pockets of target proteins.[5] Its substitution pattern offers a powerful tool for modulating potency, selectivity, and pharmacokinetic properties.

  • Hydrophobic Interactions: The non-polar surface of the phenyl ring is fundamental for engaging with hydrophobic amino acid residues such as leucine, isoleucine, valine, and phenylalanine.

  • Aromatic Interactions: The delocalized π-electron system of the phenyl ring can participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan, or cation-π interactions with positively charged residues like arginine and lysine.[5]

  • Substitution as a Vector for Specificity: The ortho, meta, and para positions of the phenyl ring are key "vector" points for introducing substituents that can exploit specific sub-pockets within a binding site. For instance, in the development of Indoleamine 2,3-dioxygenase (IDO) inhibitors, substitutions at these positions were systematically explored to create specific hydrogen bonds or other interactions with residues like S167 and C129.[2][6] Electron-donating or electron-withdrawing groups can also fine-tune the electronic properties of the entire scaffold, influencing binding affinity and metabolic stability.

The Imidazole Core: The Versatile H-Bonding and Coordination Hub

The imidazole ring is the lynchpin of the scaffold, offering a unique combination of aromaticity, hydrogen bonding capabilities, and metal coordination potential. Its five-membered heterocyclic structure contains two nitrogen atoms, one of which is a pyrrole-type nitrogen (NH) that acts as a hydrogen bond donor, and the other is a pyridine-type nitrogen (N) that acts as a hydrogen bond acceptor.

  • Hydrogen Bond Donor/Acceptor: This dual capacity allows the imidazole core to form a network of hydrogen bonds with the protein backbone or specific amino acid side chains, significantly contributing to binding affinity and orientation.

  • Metal Ion Coordination: The pyridine-type nitrogen is a potent metal ion coordinator. This is particularly relevant for metalloenzymes, where the imidazole can directly bind to a catalytic metal ion, such as the heme iron in IDO.[2][6]

  • Scaffold Rigidity and Orientation: The planar and rigid nature of the imidazole ring helps to correctly orient the appended phenyl and methylamine groups within the binding site, minimizing the entropic penalty of binding.

The Methylamine Group: The Ionizable Probe for Polar Interactions

The methylamine group introduces a basic, ionizable center to the scaffold, a feature critical for forming strong, targeted interactions in polar regions of a binding site.

  • Hydrogen Bond Donor: The primary or secondary amine can act as a potent hydrogen bond donor.

  • Ionic Interactions/Salt Bridges: At physiological pH, the methylamine group is typically protonated, forming a positively charged ammonium ion. This allows for the formation of strong ionic bonds (salt bridges) with negatively charged amino acid residues like aspartate and glutamate. This type of interaction can be a major driver of binding affinity. In the context of IDO inhibitors, attempts were made to use this feature to form an ion pair with the heme 7-propionic acid.[2]

  • Modulation of Physicochemical Properties: The basicity of the methylamine group enhances the scaffold's aqueous solubility and can be crucial for achieving favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7]

A Generalized Pharmacophore Model

Based on the analysis of these core components across various biological targets, a generalized pharmacophore model for the phenyl-imidazole methylamine scaffold can be proposed. This model serves as a foundational hypothesis for virtual screening and de novo design efforts.

Caption: Generalized pharmacophore model for the phenyl-imidazole methylamine scaffold.

Workflow for Pharmacophore-Guided Drug Discovery

A successful drug discovery campaign leveraging the phenyl-imidazole methylamine scaffold integrates computational modeling with synthetic chemistry and biological validation. The following workflow outlines a self-validating system for identifying and optimizing lead compounds.

Drug_Discovery_Workflow start Target Identification & Ligand Set Collection model Pharmacophore Model Generation & Validation (3D-QSAR) start->model Known Actives/ Inactives vscreen Virtual Screening (Database Filtering) model->vscreen Validated Pharmacophore Query docking Molecular Docking (Pose Prediction & Scoring) vscreen->docking Filtered Hits synthesis Hit Compound Synthesis docking->synthesis Top-Ranked Virtual Hits assay In Vitro Biological Assay (e.g., IC50) synthesis->assay sar SAR Analysis & Lead Optimization assay->sar Activity Data sar->model Refine Model sar->synthesis Design Next-Gen Analogs final Lead Candidate sar->final

Caption: Integrated workflow for pharmacophore-based drug discovery.

Experimental Protocols and Methodologies

Protocol 1: Computational Pharmacophore Modeling and Validation

This protocol outlines the steps for generating and validating a ligand-based pharmacophore model when a set of active compounds is known.

Objective: To derive a 3D arrangement of chemical features that is essential for biological activity and to use it for virtual screening.

Methodology:

  • Ligand Set Preparation:

    • Compile a structurally diverse set of at least 20-30 compounds with a wide range of biological activities (IC50/Ki values) against the target of interest.

    • Divide the set into a training set (~75%) and a test set (~25%) for model validation.[8]

    • Generate low-energy 3D conformations for all molecules using computational chemistry software (e.g., Schrödinger Maestro, MOE).

  • Pharmacophore Model Generation:

    • Align the molecules in the training set based on common structural features.

    • Use a pharmacophore generation algorithm (e.g., PHASE, Catalyst) to identify common chemical features (HBA, HBD, HY, POS, etc.) among the most active compounds.

    • Generate several pharmacophore hypotheses and score them based on how well they map to the active compounds and exclude inactive ones.

  • Model Validation:

    • Internal Validation: Assess the ability of the best hypothesis to estimate the activity of the training set compounds. A good model will show a strong correlation between estimated and experimental activity.[4]

    • External Validation: Use the generated pharmacophore model to predict the activity of the test set compounds. The model's predictive power is confirmed if it accurately classifies active and inactive compounds in this external set.

    • Decoy Set Screening: Screen the pharmacophore against a large database of known inactive or random molecules (a decoy set). A robust model should have a low hit rate for these decoys.

  • Virtual Screening:

    • Use the validated pharmacophore model as a 3D query to screen large compound libraries (e.g., ZINC, Enamine) for molecules that match the pharmacophoric features.

    • The resulting hits are then subjected to further filtering and molecular docking.

Protocol 2: Synthesis of a Phenyl-Imidazole Methylamine Scaffold

This protocol provides a general, multi-step synthesis for a 4-phenyl-imidazole derivative with a methylamine group at the C-2 position, adapted from literature procedures.[2]

Objective: To synthesize a core phenyl-imidazole methylamine scaffold for biological evaluation.

Methodology:

  • Step 1: De Novo Imidazole Ring Synthesis (e.g., Radziszewski reaction)

    • React an appropriate α-bromo-acetophenone derivative (e.g., 2-bromo-1-phenylethanone) with an excess of formamide.

    • Heat the reaction mixture at reflux (e.g., 150-180 °C) for several hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction, neutralize with a base (e.g., aqueous NaOH), and extract the 4-phenyl-1H-imidazole product with an organic solvent (e.g., ethyl acetate). Purify by column chromatography or recrystallization.

  • Step 2: N-1 Protection

    • Protect the N-1 position of the imidazole to direct subsequent lithiation to the C-2 position. A trityl (triphenylmethyl) group is commonly used.

    • Dissolve the 4-phenyl-1H-imidazole in a suitable solvent like DMF (N,N-Dimethylformamide).

    • Add a base (e.g., triethylamine) followed by trityl chloride (Ph3CCl).

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction to isolate the N-trityl-4-phenyl-1H-imidazole.

  • Step 3: C-2 Formylation

    • Dissolve the N-protected imidazole in an anhydrous aprotic solvent (e.g., THF) and cool to a low temperature (e.g., 0 °C or -78 °C).

    • Add a strong base, such as n-butyllithium (nBuLi), dropwise to deprotonate the C-2 position.

    • After stirring, add a formylating agent, such as DMF, to the reaction mixture.

    • Allow the reaction to warm to room temperature, then quench with an aqueous solution (e.g., saturated NH4Cl).

    • Extract the product, N-trityl-4-phenyl-1H-imidazole-2-carbaldehyde, and purify.

  • Step 4: Reductive Amination to Form the Methylamine

    • Dissolve the aldehyde from Step 3 in a solvent like methanol or dichloroethane.

    • Add methylamine (often as a solution in a solvent like THF or water).

    • After a period of stirring to form the imine intermediate, add a reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB).

    • Stir until the reaction is complete.

    • Work up the reaction, which typically involves quenching the excess reducing agent, extraction, and purification of the N-trityl-N-methyl-(4-phenyl-1H-imidazol-2-yl)methanamine.

  • Step 5: Deprotection

    • Remove the trityl protecting group, typically under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in an alcohol solvent).

    • After the reaction is complete, neutralize the mixture and extract the final product, N-methyl-(4-phenyl-1H-imidazol-2-yl)methanamine. Purify by column chromatography or crystallization.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the phenyl-imidazole methylamine scaffold is key to optimizing its biological activity. The table below summarizes key SAR insights gleaned from various studies.

Scaffold PositionModificationGeneral Effect on ActivityRationale / Example
Phenyl Ring Introduction of H-bond donors/acceptors (e.g., -OH, -SH) at ortho or meta positionsOften increases potencyAllows for specific hydrogen bonding interactions with residues in the binding pocket (e.g., -OH with Ser167 in IDO).[2]
Introduction of electron-withdrawing groups (e.g., -Cl, -F)Can improve potency and metabolic stabilityModifies the electronics of the π-system and can block sites of metabolism.
Imidazole Ring N-1 substitutionGenerally abolishes activity if N-1 is required for metal coordinationN-1 nitrogen is often a key interaction point, for instance, binding to the heme iron in IDO.[6]
C-2 substitutionTolerated and can be used to probe for additional interactionsThe methylamine group at C-2 explores polar regions of the binding site.[2]
N-3 substitutionGenerally toleratedCan be used to append larger groups to explore solvent-exposed regions or other sub-pockets.[2]
Methylamine Altering chain length (methyl to ethyl, propyl)Activity is highly dependent on the target's topologyA longer or shorter linker may be required to optimally position the basic nitrogen for ionic/H-bond interactions.
N-alkylation (methyl to ethyl, etc.) or cyclizationCan modulate basicity, lipophilicity, and binding interactionsLarger alkyl groups can provide additional hydrophobic interactions but may also introduce steric clashes.

Conclusion and Future Directions

The phenyl-imidazole methylamine scaffold represents a highly adaptable and potent framework for the design of novel therapeutics. Its well-defined pharmacophoric features—a hydrophobic/aromatic phenyl ring, a central hydrogen-bonding/coordinating imidazole core, and an ionizable methylamine group—provide a robust foundation for achieving high-affinity and selective interactions with a multitude of biological targets.

The future of drug discovery with this scaffold lies in the increasingly sophisticated integration of computational and experimental techniques. The use of advanced 3D-QSAR, free energy perturbation (FEP) calculations, and machine learning models will enable more accurate predictions of binding affinity and ADME properties, thereby reducing the cycle time for lead optimization.[4][9] Furthermore, exploring novel and efficient synthetic routes, including flow chemistry and photocatalysis, will facilitate the rapid generation of diverse compound libraries for screening. By leveraging the principles and protocols outlined in this guide, researchers can effectively harness the power of the phenyl-imidazole methylamine scaffold to develop the next generation of innovative medicines.

References

  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. (2018). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). MDPI. [Link]

  • Synthesis, Characterization and Biological Activity of Imidazole Derivatives. (2011). International Journal of Drug Development and Research. [Link]

  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC. (2024). National Center for Biotechnology Information. [Link]

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R., Zhang, K. Y., De Maeyer, M., & Voet, A. R. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Discovery Today. [Link]

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (2023). Taylor & Francis Online. [Link]

  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023). Bentham Science. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Benzimidazole-Methylamine Bridged Phenyl-1,3,4-Thiadiazolamine Derivatives. (2024). Journal of Cardiovascular Disease Research. [Link]

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (n.d.). Dovepress. [Link]

  • Synthesis of Imidazole Derivatives and Their Biological Activities. (2014). ResearchGate. [Link]

  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. (2021). PubMed. [Link]

  • 2 Pharmacophore modeling, its applications, and experimental validation... (n.d.). ResearchGate. [Link]

  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. (2021). MDPI. [Link]

  • Development of New Imidazole Derivatives using 3D-QSAR Modeling and Molecular Docking. (2025). Research Journal of Pharmacy and Technology. [Link]

  • Structure Based Development of Phenylimidazole-Derived Inhibitors of Indoleamine 2,3-Dioxygenase. (2008). ACS Publications. [Link]

  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023). Semantic Scholar. [Link]

  • The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-imidazole Derivatives. (2024). MDPI. [Link]

  • Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. (2025). MDPI. [Link]

  • 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D 3 R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies. (2025). MDPI. [Link]

  • Molecular docking and QSAR study on imidazole derivatives as 14α-demethylase Inhibitors. (2013). Taylor & Francis Online. [Link]

  • 3d QSAR studies in conjunction with k-nearest neighbor molecular field analysis (k-NN-MFA) on a series of substituted 2-phenyl-benzimidazole derivatives as an anti allergic agents. (n.d.). ResearchGate. [Link]

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Exploratory

Comprehensive Profiling of (1H-imidazol-2-yl)(phenyl)methylamine: A Privileged Scaffold

The following technical guide provides an in-depth analysis of (1H-imidazol-2-yl)(phenyl)methylamine , a high-value chemical scaffold in medicinal chemistry. This guide is structured to serve drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of (1H-imidazol-2-yl)(phenyl)methylamine , a high-value chemical scaffold in medicinal chemistry. This guide is structured to serve drug development professionals, focusing on physicochemical profiling, synthetic accessibility, and pharmacological potential.

Executive Summary

(1H-imidazol-2-yl)(phenyl)methylamine (MW: 173.21 g/mol ) represents a "privileged structure" in fragment-based drug discovery (FBDD). Structurally, it consists of a central methine carbon linking a phenyl ring, an imidazole moiety (at the C2 position), and a primary amine. This architecture confers a unique balance of lipophilicity and basicity, making it an ideal template for targeting G-protein coupled receptors (GPCRs)—specifically adrenergic and imidazoline receptors—and metalloenzymes.

This guide details the compound's drug-like properties, synthetic pathways, and experimental protocols for validation.

Part 1: Chemical Architecture & Physicochemical Profile

Structural Analysis

The molecule features a chiral center at the methine bridge. In a biological context, the enantiomers (R/S) often exhibit distinct pharmacological profiles.

  • Core Motif:

    
    -substituted benzylamine.
    
  • Tautomerism: The imidazole ring exists in tautomeric equilibrium (

    
    -H vs. 
    
    
    
    -H), which is sensitive to the local pH and binding pocket environment.
  • Ionization State: The molecule is ampholytic but predominantly basic.

    • Imidazole

      
      :  ~6.9–7.2 (Neutral at pH 7.4, protonated in acidic endosomes).
      
    • Primary Amine

      
      :  ~8.8–9.2 (Predominantly protonated at physiological pH).
      
Computed Drug-Like Properties (In Silico)

The compound exhibits excellent compliance with Lipinski’s Rule of Five and Veber’s Rules, suggesting high oral bioavailability and blood-brain barrier (BBB) permeability.

PropertyValue (Approx.)Drug-Likeness Interpretation
Molecular Weight 173.21 DaIdeal for fragment-based design (<300 Da).
cLogP 0.8 – 1.2Optimal for solubility and permeability balance.
TPSA ~43 ŲHigh Permeability (TPSA < 90 Ų suggests BBB penetration).
H-Bond Donors 2 (NH, NH₂)Compliant (< 5).
H-Bond Acceptors 2 (Imidazole N)Compliant (< 10).
Rotatable Bonds 2Rigid scaffold, reducing entropic penalty upon binding.
Solubility (pH 7.4) High (>100 µM)Excellent aqueous solubility due to cationic amine.

Part 2: Pharmacological Potential & Target Landscape

The "Privileged" Pharmacophore

The Phenyl-Linker-Imidazole motif is a hallmark of alpha-adrenergic ligands. Unlike linear analogs (e.g., phenethylamines), the branched structure of (1H-imidazol-2-yl)(phenyl)methylamine introduces steric constraints that can enhance selectivity for specific receptor subtypes.

Primary Target Classes
  • 
    -Adrenergic Receptors:  The imidazole ring mimics the catecholamine core, while the phenyl ring provides hydrophobic anchoring. This scaffold resembles a rigidified analog of clonidine  or idazoxan .
    
  • Imidazoline Receptors (

    
    ):  The 2-substituted imidazole is the defining feature of ligands for the 
    
    
    
    (blood pressure regulation) and
    
    
    (neuroprotection/MAO inhibition) sites.
  • Heme-Dependent Enzymes (CYP/IDO1): The imidazole nitrogen is a potent coordinator of heme iron. This scaffold is relevant for designing inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) or CYP26 (retinoic acid metabolism).

Mechanistic Signaling Pathway (Hypothetical)

The following diagram illustrates the potential signaling cascade upon binding to an


-adrenergic receptor (Gi-coupled).

G Ligand (1H-imidazol-2-yl)(phenyl)methylamine Receptor α2-Adrenergic Receptor (GPCR) Ligand->Receptor Binding (Kd ~nM) G_Protein Gi/o Protein Activation Receptor->G_Protein Conformational Change AC Adenylyl Cyclase (Inhibition) G_Protein->AC Gαi Subunit cAMP ↓ cAMP Levels AC->cAMP Enzymatic Block PKA ↓ PKA Activity cAMP->PKA Response Physiological Effect (e.g., Vasodilation, Sedation) PKA->Response

Caption: Hypothetical signal transduction pathway for the scaffold acting as an


-adrenergic agonist.

Part 3: Synthetic Accessibility & Protocols

Synthesis of this scaffold requires careful control to prevent over-alkylation of the amine and to manage the protecting groups on the imidazole.

Synthetic Strategy: Reductive Amination (Recommended)

This route is preferred for its scalability and ability to access enantiomerically enriched products using chiral sulfinamide auxiliaries.

Workflow Diagram:

Synthesis SM1 Imidazole-2-carboxaldehyde (Protected) Inter1 Alcohol Intermediate (Ph-CH(OH)-Im) SM1->Inter1 Nucleophilic Addn Reagent1 PhMgBr (Grignard) Inter2 Ketone (Ph-CO-Im) Inter1->Inter2 Oxidation Step2 Oxidation (MnO2) Product (1H-imidazol-2-yl)(phenyl)methylamine Inter2->Product Reductive Amination Step3 Reductive Amination (NH4OAc, NaBH3CN)

Caption: Step-wise synthetic pathway from aldehyde precursor to final amine.

Detailed Experimental Protocol: Reductive Amination

Objective: Synthesis of (1H-imidazol-2-yl)(phenyl)methylamine from Phenyl(1H-imidazol-2-yl)methanone.

Materials:

  • Phenyl(1H-imidazol-2-yl)methanone (1.0 eq)

  • Ammonium Acetate (

    
    , 10.0 eq)
    
  • Sodium Cyanoborohydride (

    
    , 1.2 eq)
    
  • Methanol (dry)

  • Molecular Sieves (3Å)

Procedure:

  • Setup: In a flame-dried round-bottom flask, dissolve Phenyl(1H-imidazol-2-yl)methanone (1 mmol) in dry Methanol (10 mL).

  • Imine Formation: Add Ammonium Acetate (10 mmol) and activated 3Å molecular sieves. Stir the mixture at room temperature for 2 hours under nitrogen atmosphere to form the imine intermediate in situ.

  • Reduction: Cool the reaction mixture to 0°C. Carefully add Sodium Cyanoborohydride (1.2 mmol) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor progress via LC-MS (Target mass [M+H]+ = 174.1).

  • Quench: Quench the reaction with 1N HCl (to pH ~2) to decompose excess hydride. Stir for 30 mins.

  • Workup: Basify the solution to pH >10 using 1N NaOH. Extract with Dichloromethane (DCM, 3 x 20 mL).

  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify the crude residue via flash column chromatography (DCM:MeOH:NH4OH, 90:10:1).
    

Validation Criteria:

  • 1H NMR (DMSO-d6): Diagnostic signal for the methine proton (CH-NH2) around

    
     5.0–5.5 ppm (singlet).
    
  • Purity: >95% by HPLC.

Part 4: ADME-Tox Profiling Protocols

To validate the "drug-likeness" of this scaffold, the following assays are mandatory.

Shake-Flask LogP Determination

Rationale: Experimental verification of lipophilicity is crucial as the imidazole protonation state can skew calculated values.

Protocol:

  • Phases: Prepare n-octanol saturated with phosphate buffer (pH 7.4) and buffer saturated with n-octanol.

  • Equilibration: Dissolve the compound (1 mg) in the aqueous phase. Add an equal volume of octanol.

  • Mixing: Shake mechanically for 4 hours at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze the concentration in both phases using HPLC-UV (220 nm).

  • Calculation:

    
    .
    
Microsomal Stability Assay (Metabolic Hotspots)

Rationale: The benzylic position and the imidazole ring are potential sites for metabolic oxidation.

  • Risk: Benzylic hydroxylation by CYP450s.

  • Risk: Imidazole ring opening or N-oxidation.

Protocol:

  • Incubate compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system.

  • Sample at t = 0, 15, 30, 60 min.

  • Quench with Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analyze clearance (

    
    ) via LC-MS/MS.
    
  • Acceptance Criteria:

    
     min for a lead-like scaffold.
    

References

  • Identific

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 24272028, C-(1-Methyl-1H-imidazol-2-yl)-C-p-tolyl-methylamine.[1]

    • URL:[Link]

  • Imidazoline Receptor Ligand SAR

    • Title: Structure-Affinity Relationship Study of Novel Imidazoline Ligands at Imidazoline Binding Sites and α-Adrenoceptors.[2]

    • Source: SciSpace (Research Archive).
    • URL:[Link]

  • Synthesis of Phenyl-Imidazole Deriv

    • Title: Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists.[3]

    • Source: Bioorganic & Medicinal Chemistry Letters (via PubMed).
    • URL:[Link]

  • General Imidazole Pharmacophore Properties

    • Title: Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline.
    • Source: Bioorganic & Medicinal Chemistry.[4][5]

    • URL:[Link]

Sources

Foundational

The Substituted Imidazole Methylamine: A Technical Guide to Discovery and Synthesis

The following technical guide details the history, discovery, and synthetic evolution of substituted imidazole methylamines, focusing on their pivotal role in histamine receptor pharmacology (H2/H3) and their broader uti...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, discovery, and synthetic evolution of substituted imidazole methylamines, focusing on their pivotal role in histamine receptor pharmacology (H2/H3) and their broader utility in medicinal chemistry.

Executive Summary: The Pharmacophore

The substituted imidazole methylamine motif—defined here as the imidazole ring linked to an amine via a one-to-two carbon tether (


)—represents one of the most privileged scaffolds in the history of medicinal chemistry. While the endogenous ligand histamine  (2-(4-imidazolyl)ethylamine) is the biological baseline, the strategic substitution of this scaffold utilizing methyl groups—both on the heterocyclic ring and the alkyl chain—unlocked the distinct pharmacological profiles of the H2, H3, and H4 receptors .

This guide explores the technical evolution of this class, from the discovery of 4-methylhistamine (the first H2-selective agonist) to the stereoselective synthesis of (R)-


-methylhistamine  (the H3 prototype), providing actionable protocols for synthesis and bioassay.

History and Discovery: The "Methyl" Breakthroughs

The history of substituted imidazole methylamines is inextricably linked to the Nobel Prize-winning work of Sir James Black and the subsequent exploration of histamine receptor subtypes. The "methyl" group played a dual role: as a conformational lock and as a selectivity filter.

The H2 Receptor and Ring Methylation (1964–1972)

Before 1972, antihistamines (now H1 antagonists) blocked histamine-induced muscle contraction but failed to inhibit gastric acid secretion. James Black (SK&F) hypothesized a second receptor subtype (H2).

  • The Challenge: Histamine is a flexible molecule with tautomeric equilibrium (

    
    -H vs. 
    
    
    
    -H).
  • The Solution: Electronic and steric manipulation of the imidazole ring.[1]

  • Key Discovery: The synthesis of 4-methylhistamine .

    • By placing a methyl group at the C4 position (adjacent to the side chain), the tautomeric preference was shifted, and the conformational space of the side chain was restricted.

    • Result: 4-methylhistamine exhibited high selectivity for the gastric acid receptor (H2) over the smooth muscle receptor (H1). This confirmed the existence of the H2 receptor and paved the way for the development of antagonists like Cimetidine .

The H3 Receptor and Chain Methylation (1983–1987)

In the 1980s, Jean-Charles Schwartz and colleagues identified a presynaptic autoreceptor regulating histamine release.

  • The Challenge: Distinguishing autoreceptor activity from H1/H2 effects.

  • The Solution: Chiral substitution on the ethylamine side chain.

  • Key Discovery: (R)-

    
    -methylhistamine .
    
    • Introduction of a methyl group at the alpha-carbon (next to the amine) created a chiral center.

    • Result: The (R)-isomer was a highly potent and selective H3 agonist, while the (S)-isomer was weak. This stereoselectivity was the definitive proof of the H3 receptor's unique pharmacology.

Structural Activity Relationships (SAR)

The following table summarizes the critical "methyl" modifications that defined this chemical class.

CompoundStructure ModificationH1 ActivityH2 ActivityH3 ActivityRole in Discovery
Histamine None (Baseline)+++++++++Endogenous Ligand
2-Methylhistamine Methyl at C2 (Ring)+++-H1 Selective Agonist
4-Methylhistamine Methyl at C4 (Ring)++++-H2 Selective Probe
(R)-

-Me-Histamine
Methyl at

-C (Chain)
--++++H3 Selective Probe

-Methylhistamine
Methyl on Amine N++++Metabolite/H3 Agonist

Visualizing the Discovery Logic

The following diagram illustrates the logical flow from the histamine scaffold to the selective H2 and H3 ligands, highlighting the specific methylation sites.

HistamineDiscovery Histamine Histamine (Non-selective) RingMod Ring Modification (Electronic/Steric Control) Histamine->RingMod Targeting Gastric Acid ChainMod Side Chain Modification (Chirality/Conformation) Histamine->ChainMod Targeting CNS Autoreceptors MeHistamine4 4-Methylhistamine (H2 Selective Agonist) RingMod->MeHistamine4 Tautomer Stabilization Antagonists Side Chain Extension (Burimamide -> Cimetidine) MeHistamine4->Antagonists Lead Optimization AlphaMeHist (R)-alpha-Methylhistamine (H3 Selective Agonist) ChainMod->AlphaMeHist Stereoselective Binding

Figure 1: The divergence of histamine research into H2 (ring modification) and H3 (chain modification) pathways.

Synthetic Protocols

The synthesis of substituted imidazole methylamines requires careful handling of the imidazole ring, which is susceptible to


-alkylation if not properly protected. Below is a high-fidelity protocol for synthesizing 4-methylhistamine , the cornerstone of H2 research.
Protocol A: Synthesis of 4-Methylhistamine (H2 Agonist)

Based on the method of Ganellin et al. (J. Med. Chem. 1973)

Mechanism: Pinner synthesis followed by reduction. Self-Validation: The melting point of the dipicrate salt is a critical purity check (


C).
Reagents:
  • Ethyl acetoacetate

  • Sodium nitrite / Acetic acid

  • Formamide[2]

  • Lithium Aluminum Hydride (LiAlH

    
    )
    
Step-by-Step Methodology:
  • Nitrosation:

    • Dissolve ethyl acetoacetate (0.1 mol) in glacial acetic acid at 0°C.

    • Add aqueous sodium nitrite (0.11 mol) dropwise, maintaining temperature <10°C.

    • Stir for 3 hours. The product, ethyl 2-oximinoacetoacetate, precipitates or is extracted.

  • Cyclization (Knorr-type):

    • Reduce the oxime (catalytic hydrogenation Pd/C) to the amine in situ in the presence of formamide.

    • Alternatively, heat the oximino-ester with formamide and zinc dust at 140°C.

    • This yields Ethyl 4-methylimidazole-5-carboxylate .

  • Reduction to Alcohol:

    • Treat the ester with LiAlH

      
       in dry THF under 
      
      
      
      atmosphere.
    • Reflux for 4 hours. Quench carefully with Fieser method (

      
      , 15% NaOH, 
      
      
      
      ).
    • Product: 4-methyl-5-hydroxymethylimidazole .

  • Conversion to Nitrile:

    • React the alcohol with Thionyl Chloride (

      
      ) to form the chloromethyl derivative.
      
    • Immediately treat with Sodium Cyanide (NaCN) in DMSO to form 4-methyl-5-cyanomethylimidazole .

  • Final Reduction:

    • Reduce the nitrile using LiAlH

      
       in THF or Hydrogenation (Raney Nickel/NH
      
      
      
      ).
    • Isolate: 4-methylhistamine (4-(2-aminoethyl)-5-methylimidazole).

Biological Characterization: The Guinea Pig Atrium Assay

To validate H2 activity, the historical "Black Assay" is the gold standard.

Objective: Determine the


 (negative log of EC50) of a substituted imidazole methylamine.
  • Tissue Preparation:

    • Isolate the right atrium from a Dunkin-Hartley guinea pig.

    • Suspend in organ bath containing Krebs-Henseleit solution (37°C, gassed with 95%

      
      /5% 
      
      
      
      ).
  • Equilibration:

    • Apply 0.5g resting tension. Allow tissue to equilibrate for 60 mins (spontaneous beating).

  • Dosing:

    • Add cumulative concentrations of Histamine (

      
       to 
      
      
      
      M) to establish a control curve (Chronotropic effect).
    • Washout.

    • Add the test compound (e.g., 4-methylhistamine).

  • Data Analysis:

    • Calculate the increase in beats per minute (BPM).

    • Validation: Pre-treat with Propranolol (Beta-blocker) to rule out adrenergic effects. H2 agonists will maintain chronotropic activity in the presence of Propranolol but will be blocked by Cimetidine.

Advanced Visualization: Synthesis Workflow

SynthesisFlow Start Ethyl Acetoacetate Oxime Ethyl 2-oximinoacetoacetate Start->Oxime Nitrosation Nitrite NaNO2 / AcOH Nitrite->Oxime Formamide Formamide / Zn Ester Ethyl 4-methylimidazole-5-carboxylate Formamide->Ester LiAlH4 LiAlH4 (Reduction) Alcohol 4-methyl-5-hydroxymethylimidazole LiAlH4->Alcohol Product 4-METHYLHISTAMINE (H2 Agonist) LiAlH4->Product Cyanide SOCl2 then NaCN Nitrile 4-methyl-5-cyanomethylimidazole Cyanide->Nitrile Oxime->Ester Cyclization Ester->Alcohol Reduction 1 Alcohol->Nitrile Chain Extension Nitrile->Product Reduction 2

Figure 2: Synthetic pathway for 4-methylhistamine, illustrating the critical chain extension from the imidazole core.

References

  • Black, J. W., et al. (1972). "Definition and antagonism of histamine H2-receptors." Nature, 236, 385-390. Link

  • Ganellin, C. R. (1982). "Chemistry and Structure-Activity Relationships of Drugs Acting at Histamine Receptors." Pharmacology of Histamine Receptors, Wright-PSG.
  • Arrang, J. M., Garbarg, M., & Schwartz, J. C. (1983). "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor." Nature, 302, 832-837. Link

  • Durant, G. J., et al. (1976). "Structure-activity relationships of histamine H2-receptor agonists." Journal of Medicinal Chemistry, 19(7), 923-928. Link

  • Schwartz, J. C. (2011). "The histamine H3 receptor: from discovery to clinical trials with pitolisant." British Journal of Pharmacology, 163(4), 713-721. Link

Sources

Exploratory

Topic: (1H-imidazol-2-yl)(phenyl)methylamine: An Unexplored Scaffold with Potential as a Kinase Inhibitor

An In-depth Technical Guide: Audience: Researchers, scientists, and drug development professionals. Executive Summary While a comprehensive review of the scientific literature reveals no direct evidence of (1H-imidazol-2...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

While a comprehensive review of the scientific literature reveals no direct evidence of (1H-imidazol-2-yl)(phenyl)methylamine as a known or characterized kinase inhibitor, its structural architecture presents a compelling case for its potential in this role. The imidazole core is a privileged scaffold found in numerous FDA-approved kinase inhibitors, and the phenyl and methylamine moieties are common features that contribute to binding at the ATP-binding site of various kinases. This guide provides a detailed analysis of the scientific rationale for investigating this compound, drawing on data from structurally related known kinase inhibitors. Furthermore, a comprehensive research plan is proposed, complete with experimental protocols, to systematically evaluate the kinase inhibitory potential of (1H-imidazol-2-yl)(phenyl)methylamine and its derivatives.

Part 1: The Kinase Inhibitor Landscape and the Prominence of the Imidazole Scaffold

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. This has made them one of the most important classes of drug targets. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.

The imidazole ring is a five-membered aromatic heterocycle that has emerged as a key structural motif in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for interacting with the ATP-binding site of kinases.[2] Several clinically approved kinase inhibitors feature an imidazole or a related benzimidazole core, underscoring the significance of this heterocycle in modern drug discovery.[3]

Part 2: (1H-imidazol-2-yl)(phenyl)methylamine: Current Status and Untapped Potential

A thorough investigation of chemical and biological databases, as well as the peer-reviewed scientific literature, indicates that (1H-imidazol-2-yl)(phenyl)methylamine) is not a well-documented kinase inhibitor. Its synthesis and biological activities are not extensively reported. However, the absence of evidence is not evidence of absence of activity. The structural components of this molecule suggest a high probability of interaction with the kinase ATP-binding site.

The core hypothesis of this guide is that (1H-imidazol-2-yl)(phenyl)methylamine) represents a foundational scaffold for the development of a novel class of kinase inhibitors. The subsequent sections will deconstruct the molecule to rationalize this hypothesis and provide a roadmap for its investigation.

Part 3: Scientific Rationale - Insights from Structurally Analogous Kinase Inhibitors

The potential of (1H-imidazol-2-yl)(phenyl)methylamine) as a kinase inhibitor can be inferred from the well-established structure-activity relationships (SAR) of numerous imidazole-based inhibitors.

The Imidazole Core: A Versatile Hinge-Binder

The imidazole moiety is a common "hinge-binding" motif in type I and type II kinase inhibitors. The nitrogen atoms of the imidazole ring can form critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction is a key anchor for many potent kinase inhibitors. For example, derivatives of 1-methyl-1H-imidazole have been developed as potent Jak2 inhibitors.[4]

The Phenyl Group: Probing the Hydrophobic Pocket

The phenyl group attached to the methylamine linker is positioned to occupy a hydrophobic pocket adjacent to the ATP-binding site. This interaction can significantly contribute to the binding affinity of the inhibitor. Furthermore, the phenyl ring provides a readily modifiable handle for synthetic chemists. Substitution with various functional groups can be explored to enhance potency, improve selectivity, and modulate physicochemical properties. For instance, studies on pyrido[3,4-d]pyrimidine derivatives have shown that substitution on the phenyl ring is critical for potent inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5]

The Methylamine Linker: Ensuring Optimal Geometry

The methylamine linker provides the necessary flexibility and spacing to allow the imidazole and phenyl groups to adopt an optimal conformation for binding within the kinase active site. The nitrogen atom in the linker can also participate in additional hydrogen bonding interactions with the kinase.

Data from Structurally Related Imidazole-Based Kinase Inhibitors

To provide a quantitative perspective, the following table summarizes the inhibitory activities of several published imidazole-containing kinase inhibitors that share structural similarities with the topic compound.

Compound ClassTarget Kinase(s)Reported IC50/ActivityReference
Imidazole-Chalcone HybridsTubulin PolymerizationG2/M cell-cycle arrest[1]
2-Phenyl Benzimidazole DerivativesVEGFR-2IC50 = 3.37 µM (against MCF-7)[6]
Imidazole-Quinoline HybridsEGFRIC50 = 33.65 nM[3]
2,4-1H-Imidazole CarboxamidesTAK1Kd = 55 nM[7]
1-Methyl-1H-imidazole DerivativesJak2Potent cellular activity[4]

Part 4: A Proposed Research Plan for the Evaluation of (1H-imidazol-2-yl)(phenyl)methylamine

The following is a proposed, multi-step research plan to systematically investigate the kinase inhibitory potential of (1H-imidazol-2-yl)(phenyl)methylamine).

Diagram: Proposed Research Workflow

G cluster_0 Phase 1: Discovery & In Vitro Validation cluster_1 Phase 2: Cellular & Mechanistic Studies cluster_2 Phase 3: Lead Optimization Synthesis Chemical Synthesis Screening Broad-Panel Kinase Screen Synthesis->Screening Test Compound IC50 IC50 Determination Screening->IC50 Identify Hits Cell_Viability Cell Viability Assays IC50->Cell_Viability Validate in Cells Target_Engagement Target Engagement Assays (e.g., Western Blot) Cell_Viability->Target_Engagement Confirm Mechanism SAR Structure-Activity Relationship Studies Target_Engagement->SAR Guide Optimization ADME ADME/Tox Profiling SAR->ADME Select Lead Candidates

Caption: Proposed workflow for the investigation of (1H-imidazol-2-yl)(phenyl)methylamine.

Step 1: Chemical Synthesis

A plausible synthetic route to (1H-imidazol-2-yl)(phenyl)methylamine) is via reductive amination of (1H-imidazol-2-yl)(phenyl)methanone.

Protocol: Synthesis of (1H-imidazol-2-yl)(phenyl)methylamine

  • Synthesis of (1H-imidazol-2-yl)(phenyl)methanone: This intermediate can be prepared via several established methods, for example, by the reaction of 2-lithio-1-trityl-1H-imidazole with benzaldehyde followed by oxidation and deprotection.

  • Reductive Amination:

    • Dissolve (1H-imidazol-2-yl)(phenyl)methanone (1 equivalent) in a suitable solvent such as methanol.

    • Add ammonium acetate (10 equivalents) and sodium cyanoborohydride (1.5 equivalents).

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography on silica gel to obtain (1H-imidazol-2-yl)(phenyl)methylamine).

Step 2: In Vitro Kinase Profiling

An initial broad-panel kinase screen is recommended to identify potential kinase targets.

Protocol: Broad-Panel Kinase Screen

  • Submit (1H-imidazol-2-yl)(phenyl)methylamine) to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).

  • Screen the compound at a concentration of 1-10 µM against a panel of at least 100-400 human kinases.

  • Analyze the data to identify kinases that show significant inhibition (e.g., >50% inhibition).

Protocol: IC50 Determination for Hit Kinases

For the "hit" kinases identified in the initial screen, determine the half-maximal inhibitory concentration (IC50).

  • Perform a dose-response assay using a suitable in vitro kinase assay format (e.g., ADP-Glo™, Z'-LYTE™).

  • Prepare serial dilutions of the compound, typically from 10 µM down to the low nanomolar range.

  • Incubate the kinase, substrate, ATP, and inhibitor for a defined period.

  • Measure the kinase activity and plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Step 3: Cell-Based Assays

Evaluate the cellular activity of the compound in relevant cancer cell lines.

Protocol: Cell Viability Assay (MTT Assay)

  • Select cancer cell lines that are known to be dependent on the "hit" kinases.

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the compound for 72 hours.

  • Add MTT reagent and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm to determine cell viability.

  • Calculate the GI50 (concentration for 50% growth inhibition).

Diagram: Generic Kinase Signaling Pathway

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylates Transcription_Factor Transcription Factor Kinase3->Transcription_Factor Activates Response Cell Proliferation, Survival, etc. Transcription_Factor->Response Inhibitor (1H-imidazol-2-yl)(phenyl)methylamine (Proposed Inhibitor) Inhibitor->Kinase2 Inhibits

Caption: A generic kinase signaling pathway illustrating the role of a kinase inhibitor.

Conclusion

References

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). Google Vertex AI.
  • 1539246-51-9|amine - BLDpharm. (n.d.). BLDpharm. Retrieved February 27, 2026, from

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025, March 22). Google Vertex AI.
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC. (n.d.). National Center for Biotechnology Information.
  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - MDPI. (2025, December 2). MDPI.
  • Additional imidazole-containing tyrosine kinase inhibitors and... - ResearchGate. (n.d.). ResearchGate.
  • 473927-72-9 | 1-(1H-Imidazol-2-yl)-N-methylmethanamine | ChemScene. (n.d.). ChemScene.
  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (n.d.). ACS Publications.
  • Tyrosine Kinase Inhibitors. 14. Structure−Activity Relationships for Methyl- amino-Substituted Derivatives of 4-[(3-Bromophenyl)amino]-6-(methylamino)- pyrido[3,4-d]pyrimidine (PD 158780), a Potent and Specific Inhibitor of the Tyrosine Kinase Activity of Receptors for the EGF Family of Growth Factors - ACS Publications - ACS.org. (n.d.). ACS Publications.
  • (PDF) Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor - ResearchGate. (2020, February 27). ResearchGate.
  • ((1H-imidazol-2-yl)methyl)(methyl)amine | C5H9N3 | CID 21973641 - PubChem. (n.d.). PubChem.
  • CAS RN 670-96-2 - Fisher Scientific. (n.d.). Fisher Scientific.
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - MDPI. (2019, September 30). MDPI.
  • Synthesis, Characterization and Biological Activity of Imidazole Derivatives. (n.d.). Google Vertex AI.
  • Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists - PubMed. (2015, September 1). PubMed.
  • (1-Methyl-1H-imidazol-2-yl)(phenyl)methanol - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors - PubMed. (2014, November 1). PubMed.
  • Synthesis of Bioactive Imidazoles: A Review - Hilaris Publisher. (2015, May 4). Hilaris Publisher.
  • SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES - Connect Journals. (n.d.). Connect Journals.
  • Synthesis of Imidazole Derivatives and Their Biological Activities - ResearchGate. (2014, December 15). ResearchGate.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). Google Vertex AI.
  • N 1-[(1H-Imidazol-2-yl)methylidene]-N 4-phenylbenzene-1,4-diamine - NIH. (n.d.). National Institutes of Health.
  • (1-Methyl-1H-imidazol-2-yl)(phenyl)methanol supplier - Exclusive Chemistry Ltd. (2024, April 29). Exclusive Chemistry Ltd.
  • (1-methyl-1H-imidazol-2-yl)(phenyl)methanol - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as PotentialMulti-Kinase Inhibitors - Semantic Scholar. (2024, June 26). Semantic Scholar.
  • Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors - PubMed. (2014, January 9). PubMed.
  • An In-depth Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine - Benchchem. (n.d.). Benchchem.
  • Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC. (n.d.). National Center for Biotechnology Information.
  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative - IJFMR. (2023, September 15). IJFMR.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of (1H-imidazol-2-yl)(phenyl)methylamine from Aldehydes

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Strategic Methodology & Experimental Protocol Guide Strategic Overview & Mechanistic Causality The -aminoalkylimidazole...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Strategic Methodology & Experimental Protocol Guide

Strategic Overview & Mechanistic Causality

The


-aminoalkylimidazole scaffold, specifically (1H-imidazol-2-yl)(phenyl)methylamine , is a privileged structural motif frequently utilized in the design of[1].

Synthesizing this crowded benzylic/heterobenzylic primary amine directly from an aldehyde precursor (1H-imidazole-2-carboxaldehyde) presents a unique synthetic challenge. Standard reductive amination approaches often suffer from poor yields due to the competitive nucleophilicity of the imidazole ring and the propensity for over-alkylation. To circumvent these issues, we present two field-proven, self-validating methodologies:

  • The Petasis Borono-Mannich (PBM) Multicomponent Reaction (Recommended): A highly atom-economical, one-pot approach that leverages the innate directing ability of the imidazole ring[2].

  • Stepwise Grignard Addition & Staudinger Reduction: A highly controlled, stepwise architecture ideal for late-stage isotopic labeling (e.g.,

    
    C, 
    
    
    
    N) or rigorous intermediate isolation.
Mechanistic Insight: Why the Petasis Reaction?

The is uniquely suited for heterocyclic aldehydes[3]. When 1H-imidazole-2-carboxaldehyde condenses with an amine to form an iminium ion, the basic nitrogen of the unprotected imidazole ring coordinates with the empty p-orbital of the Lewis acidic phenylboronic acid. This coordination forms a reactive "ate" complex, placing the phenyl group in perfect proximity for a highly stereocontrolled, intramolecular migration to the electrophilic iminium carbon[2][4]. This internal delivery mechanism bypasses the steric hindrance that typically plagues intermolecular additions.

Mechanism N1 Aldehyde + Amine N2 Iminium Ion Formation N1->N2 -H2O N3 Boronic Acid Coordination N2->N3 + PhB(OH)2 (N-B Bond) N4 Intramolecular Phenyl Migration N3->N4 Ate-Complex Activation N5 Target Scaffold N4->N5 C-C Bond Formation

Caption: Mechanistic pathway of the Petasis Borono-Mannich reaction driven by imidazole-boron coordination.

Quantitative Data: Route Comparison

MetricRoute A: Petasis Borono-Mannich (MCR)Route B: Stepwise Grignard & Azidation
Overall Yield 65 – 75% (over 2 steps)45 – 55% (over 3 steps)
Atom Economy High (Water and Toluene as primary byproducts)Low (Generates stoichiometric PPh₃O and phosphorus salts)
Scalability Excellent (Easily scaled to >10g)Moderate (Exothermic Grignard; hazardous DPPA handling)
Reaction Time ~36 hours total~48 hours total
Primary Use Case Rapid library generation, scale-up, drug discoveryIsotopic labeling, rigorous stepwise stereocontrol

Synthetic Workflows

Workflow cluster_A Route A: Petasis Borono-Mannich (MCR) cluster_B Route B: Stepwise Grignard & Azidation Start 1H-imidazole-2-carboxaldehyde A1 Benzylamine + Phenylboronic Acid EtOH, 50°C Start->A1 B1 PhMgBr (2.5 eq) THF, 0°C to RT Start->B1 A2 N-benzyl-(1H-imidazol-2-yl) (phenyl)methylamine A1->A2 C-C & C-N Formation A3 H2, Pd/C MeOH, RT A2->A3 Target (1H-imidazol-2-yl)(phenyl)methylamine Target Pharmacophore A3->Target Deprotection B2 (1H-imidazol-2-yl) (phenyl)methanol B1->B2 Nucleophilic Addition B3 DPPA, DBU THF, 0°C to RT B2->B3 B4 Azide Intermediate B3->B4 SN2 Azidation B5 PPh3, H2O THF, 50°C B4->B5 B5->Target Staudinger Reduction

Caption: Divergent synthetic workflows for (1H-imidazol-2-yl)(phenyl)methylamine from 1H-imidazole-2-carboxaldehyde.

Experimental Protocols

Protocol A: Petasis Borono-Mannich Route (MCR)

Step 1: Multicomponent Coupling

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1H-imidazole-2-carboxaldehyde (1.0 equiv, 10 mmol) and absolute ethanol (0.2 M).

  • Imine Formation: Add benzylamine (1.05 equiv, 10.5 mmol) dropwise at room temperature. Stir for 2 hours. Self-Validation Check: The solution will transition to a pale yellow color, indicating imine formation.

  • Boronate Addition: Add phenylboronic acid (1.2 equiv, 12 mmol) in a single portion. Heat the reaction mixture to 50 °C and stir for 24 hours.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via silica gel flash chromatography (DCM:MeOH 95:5) to isolate N-benzyl-(1H-imidazol-2-yl)(phenyl)methylamine. Self-Validation Check: LC-MS must show the [M+H]⁺ peak at m/z 264.1.

Step 2: Global Deprotection (Hydrogenolysis)

  • Setup: Dissolve the N-benzyl intermediate (1.0 equiv) in HPLC-grade Methanol (0.1 M). Carefully add 10% Pd/C (10% w/w) under an argon atmosphere.

  • Reaction: Evacuate the flask and backfill with Hydrogen gas (balloon pressure). Stir vigorously at room temperature for 12 hours.

  • Workup: Filter the suspension through a pad of Celite, washing thoroughly with Methanol. Concentrate the filtrate under reduced pressure to yield the pure target, (1H-imidazol-2-yl)(phenyl)methylamine. Self-Validation Check: LC-MS must show the [M+H]⁺ peak at m/z 174.1. Cessation of H₂ uptake indicates reaction completion.

Protocol B: Stepwise Grignard & Staudinger Route

Step 1: Nucleophilic Addition Expertise Insight: To avoid the orthogonal protection/deprotection of the acidic imidazole N-H, we utilize an excess of the Grignard reagent. The first equivalent acts as a base, while subsequent equivalents drive the nucleophilic addition.

  • Setup: Dissolve 1H-imidazole-2-carboxaldehyde (1.0 equiv, 10 mmol) in anhydrous THF (0.1 M) under argon and cool to 0 °C.

  • Addition: Dropwise add Phenylmagnesium bromide (PhMgBr, 3.0 M in diethyl ether, 2.5 equiv, 25 mmol) over 30 minutes. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Carefully quench with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc (3x). Dry and concentrate to yield (1H-imidazol-2-yl)(phenyl)methanol.

Step 2: DPPA-Mediated Azidation

  • Setup: Dissolve the resulting alcohol (1.0 equiv) in anhydrous THF (0.15 M) and cool to 0 °C.

  • Reaction: Add Diphenylphosphoryl azide (DPPA, 1.2 equiv) followed by dropwise addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 equiv). Stir at room temperature for 16 hours.

  • Workup: Concentrate the solvent, partition between EtOAc and water, and purify via flash chromatography to isolate the azide intermediate. Self-Validation Check: FTIR spectroscopy of the neat intermediate must reveal a strong, diagnostic azide stretch at ~2100 cm⁻¹.

Step 3: Staudinger Reduction

  • Reaction: Dissolve the azide (1.0 equiv) in THF (0.1 M). Add Triphenylphosphine (PPh₃, 1.5 equiv) and deionized water (10.0 equiv). Heat to 50 °C for 6 hours. Self-Validation Check: Vigorous evolution of N₂ gas (bubbling) immediately upon heating confirms the reduction of the intermediate aza-ylide.

  • Workup: Concentrate the mixture, acidify with 1M HCl to extract the amine into the aqueous layer (leaving PPh₃O in the organic layer), wash with DCM, basify the aqueous layer with 1M NaOH, and extract with EtOAc to yield the pure target amine.

References

  • Title: Structure Based Development of Phenylimidazole-Derived Inhibitors of Indoleamine 2,3-Dioxygenase Source: Journal of Medicinal Chemistry (PMC) URL: [Link]

  • Title: The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR) Source: Organic Chemistry Portal URL: [Link]

  • Title: Petasis reaction Source: Wikipedia URL: [Link]

  • Title: Reactivity and Synthetic Applications of Multicomponent Petasis Reactions Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Application

Application Note 042: High-Efficiency Reductive Amination of Imidazole-2-Carboxaldehyde Derivatives

Executive Summary & Chemical Context Imidazole-2-carboxaldehyde derivatives are critical scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., p38 MAP kinase pathways) and anti-inf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Imidazole-2-carboxaldehyde derivatives are critical scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., p38 MAP kinase pathways) and anti-infectives. However, the unique electronic and physical properties of the imidazole ring—specifically the amphoteric nature of the N1-H and the basicity of the N3 nitrogen—present specific challenges during reductive amination.

Standard protocols often fail due to:

  • Solubility: Unprotected imidazoles are poorly soluble in the non-polar solvents (DCE, DCM) typically required for Sodium Triacetoxyborohydride (STAB) reductions.

  • Catalyst Poisoning: The basic N3 nitrogen can sequester Lewis acid catalysts or protons intended to activate the carbonyl.

  • Tautomeric Equilibrium: The rapid tautomerization of the imidazole ring can destabilize the intermediate hemiaminal.

This guide provides two optimized protocols: the Standard STAB Protocol (for protected/soluble derivatives) and the Titanium-Mediated Protocol (for hindered amines or unprotected imidazoles).

Mechanistic Insight

Understanding the reaction coordinate is vital for troubleshooting. The reaction proceeds through a reversible hemiaminal formation followed by dehydration to the iminium ion.[1] The key to success with imidazole-2-carboxaldehydes is ensuring the iminium ion forms in sufficient concentration before the reducing agent is active.

Figure 1: Reaction Coordinate & Imidazole Tautomerism

G Substrate Imidazole-2-CHO + Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O (Rate Limiting) Water H2O (Must be removed) Hemiaminal->Water Product Secondary Amine Product Iminium->Product Reduction Acid Acid Catalyst (AcOH / Ti(IV)) Acid->Hemiaminal Promotes Hydride Hydride Transfer (STAB / NaBH4) Hydride->Iminium Selectivity Key

Caption: The conversion of aldehyde to amine requires acid catalysis to drive dehydration. STAB is selected because it reduces the Iminium Ion faster than the parent Aldehyde.

Reagent Selection Matrix

The choice of reducing agent must balance reactivity with chemoselectivity.

ReagentStrengthSolvent CompatibilityPrimary Use CaseToxicity/Safety
STAB (

)
MildDCE, DCM, THFMethod A: Direct reductive amination of soluble substrates.Low (No HCN generation).

+

Strong (Dehydrating)THF, MeOH, NeatMethod B: Sterically hindered amines or "wet" substrates.Moderate (Ti waste).

MildMeOH, EtOH, H2OLegacy methods; pH sensitive (requires pH 4-6).High (Generates HCN at low pH).

/ Pd-C
StrongMeOH, EtOHBenzyl deprotection concurrent with amination.Flammable (

gas).

Protocol A: The "Gold Standard" (STAB)

Best for: N-protected imidazoles (SEM, Boc, Methyl) or lipophilic amines. Basis: Based on the foundational work of Abdel-Magid et al. [1].[1]

Materials
  • Imidazole-2-carboxaldehyde derivative (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • 1,2-Dichloroethane (DCE) [Preferred] or THF.[2][3]

Step-by-Step Methodology
  • Preparation: In a dry vial/flask, dissolve the aldehyde (1.0 equiv) and amine (1.1 equiv) in DCE (0.1 M – 0.2 M concentration).

    • Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA) to free-base it.

  • Activation: Add Acetic Acid (1.0 equiv). Stir for 15–30 minutes at Room Temperature (RT).

    • Why? This catalyzes the formation of the imine/iminium species.[1][4]

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS.[5]

    • Success Marker: Disappearance of aldehyde (M+1) and appearance of amine product.

  • Quench: Quench by adding saturated aqueous

    
    . Stir vigorously for 15 minutes to break down boron complexes.
    
  • Workup: Extract with DCM (3x). Dry organic layers over

    
    .[5]
    

Protocol B: Titanium-Mediated "Force" Conditions

Best for: Unprotected imidazoles (poor solubility), sterically hindered amines, or electron-deficient amines (anilines). Basis: Adapted from Mattson et al. [2].[6][7]

Materials
  • Imidazole-2-carboxaldehyde derivative (1.0 equiv)

  • Amine (1.0 – 1.1 equiv)

  • Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Dry THF or Methanol (MeOH).[8]

Step-by-Step Methodology
  • Imine Formation (The "Titanium Trick"):

    • Combine aldehyde and amine in a dry flask.[8]

    • Add

      
       (neat) or as a solution in minimal dry THF.
      
    • Stir the mixture (often becomes a viscous oil or slurry) for 4–12 hours at RT.

    • Mechanism:[4][7][8][9][10][11] Ti acts as a Lewis acid to coordinate the carbonyl and a water scavenger, driving the equilibrium to the imine species almost completely.

  • Dilution: Dilute the reaction mixture with MeOH (or EtOH) to reach ~0.2 M concentration.

    • Critical: Do not add the hydride reducing agent until after dilution, as

      
       is not soluble in the neat Ti-complex.
      
  • Reduction: Cool to 0°C. Add

    
     portion-wise.
    
    • Caution: Exothermic with gas evolution.

  • Workup (The "White Slurry"):

    • Quench with 1N NaOH or water. A heavy white precipitate (

      
      ) will form.
      
    • Filter through a pad of Celite.[8] Wash the Celite cake thoroughly with EtOAc or DCM/MeOH (9:1) to recover trapped product.

Decision Tree: Selecting the Right Workflow

Use this logic flow to determine the optimal protocol for your specific imidazole substrate.

Figure 2: Experimental Decision Matrix

DecisionTree Start Start: Imidazole-2-CHO Reductive Amination Q1 Is the Imidazole N-Protected? (SEM, Boc, Bn, Me) Start->Q1 Q2 Is the Amine Sterically Hindered? (e.g., t-Butyl, ortho-subst.) Q1->Q2 Yes (Soluble in DCE) MethodB USE METHOD B (Ti(OiPr)4 / NaBH4) Scavenger Protocol Q1->MethodB No (Insoluble/Polar) MethodA USE METHOD A (STAB / DCE / AcOH) Standard Protocol Q2->MethodA No (Primary/Linear) Q2->MethodB Yes (Difficult Imine)

Caption: Selection strategy based on substrate solubility and steric hindrance.

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Low Conversion (Aldehyde remains) Imine formation is unfavorable.Switch to Method B (Ti-mediated). The Ti acts as a water scavenger to force the equilibrium.
Bis-alkylation (Tertiary amine formed) Reductive agent is too active or stoichiometry is off.Use Method A (STAB). Ensure slow addition of the aldehyde to the amine (inverse addition) if the amine is the limiting reagent.
Product trapped in emulsion Amphoteric imidazole causing phase issues.Adjust pH of the aqueous layer during workup. Imidazoles extract best into organic solvent at pH ~9-10. Use "Salting out" (saturate aqueous layer with NaCl).
Des-halo side reactions If substrate has C-I or C-Br bonds.Avoid catalytic hydrogenation (

). Stick to STAB or

.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3][10][12] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][7][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][3][7][11] The Journal of Organic Chemistry, 61(11), 3849–3862.[1]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[7] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[6][7] The Journal of Organic Chemistry, 55(8), 2552–2554.[7]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

Method

Application Note: Leveraging High-Fsp³ Scaffolds in Fragment-Based Drug Discovery

Focus Molecule: (1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-amine (CAS 1539246-51-9)[1] Executive Summary This guide details the integration of (1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride (CAS 1539246-51-9) into...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Molecule: (1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-amine (CAS 1539246-51-9)[1]

Executive Summary

This guide details the integration of (1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride (CAS 1539246-51-9) into Fragment-Based Drug Discovery (FBDD) workflows. Unlike traditional "flat" aromatic fragments, this bicyclic amine offers a high fraction of sp³ hybridized carbons (Fsp³), providing superior solubility, defined exit vectors, and access to novel chemical space. This document outlines protocols for library formatting, biophysical screening (STD-NMR), and vector-based elaboration.

Compound Profile & Rationale

In modern FBDD, "escaping flatland" is critical to improving clinical success rates. Flat aromatic compounds often suffer from poor solubility and non-specific binding. CAS 1539246-51-9 represents a class of rigid, shapely fragments that maximize ligand efficiency (LE) while minimizing molecular weight.

Physicochemical Properties
PropertyValueSignificance in FBDD
Chemical Structure Bicyclic Ether/AmineRigid core reduces entropic penalty upon binding.
Molecular Weight ~135.59 Da (HCl salt)Ultra-low MW allows significant room for "growing" the fragment.
cLogP ~ -0.7 to 0.5Hydrophilic nature ensures high solubility in assay buffers (PBS/DMSO).
Fsp³ Score 0.83 (5/6 carbons)High 3D character correlates with better clinical safety profiles.
H-Bond Donors/Acceptors 1 (Donor), 2 (Acceptors)The primary amine acts as a critical "handle" for elaboration.
Stereochemistry (1R, 5S, 6r)Defined chirality allows probing of specific stereoselective pockets.

Mechanistic Advantage: The cyclopropane ring fused to the tetrahydrofuran-like system creates a "V-shape" geometry. This positions the amine handle at a distinct angle relative to the ether oxygen, allowing the fragment to probe sub-pockets inaccessible to planar piperazines or benzenes.

Workflow Overview

The following diagram illustrates the critical path for utilizing this fragment, from library QC to hit validation.

FBDD_Workflow Library Fragment Library (CAS 1539246-51-9) QC QC & Solubility (d6-DMSO NMR) Library->QC 100 mM Stock Screen Primary Screen (STD-NMR / SPR) QC->Screen Cocktailing Validation Hit Validation (Kd Determination) Screen->Validation Deconvolution XRay Structural Biology (X-ray Soaking) Validation->XRay >1 mM Affinity Elaboration Fragment Growing (Amide Coupling) Validation->Elaboration SAR by Catalog XRay->Elaboration Vector Design

Figure 1: Critical path for processing high-Fsp³ fragments. Note the emphasis on QC before screening due to the hygroscopic nature of amine salts.

Experimental Protocols
Protocol A: Stock Preparation & Quality Control

Rationale: Amine hydrochlorides are hygroscopic. Accurate concentration is vital for affinity (Kd) estimation.

  • Weighing: Weigh ~10 mg of CAS 1539246-51-9 into a barcoded amber glass vial.

  • Solubilization: Dissolve in analytical grade d6-DMSO to achieve a nominal concentration of 100 mM .

    • Note: The HCl salt may require vortexing or mild sonication (30s) to fully dissolve.

  • QC Check (Essential): Acquire a 1D ¹H NMR spectrum.

    • Acceptance Criteria: Integration of the cyclopropyl protons (0.5–1.5 ppm) must match the amine protons. Verify no water peak overlap that suggests degradation.

  • Storage: Store at -20°C under nitrogen. Avoid repeated freeze-thaw cycles to prevent salt precipitation.

Protocol B: Ligand-Observed Screening (STD-NMR)

Rationale: Saturation Transfer Difference (STD) NMR is the gold standard for detecting weak binders (Kd: 10 µM – 5 mM) typical of this fragment size.

Materials:

  • Target Protein (20 µM final concentration).

  • Fragment Cocktail (containing CAS 1539246-51-9 at 200 µM).

  • Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4, 10% D₂O.

Step-by-Step Procedure:

  • Sample Prep: Mix protein and fragment pool (typically 5-8 non-overlapping fragments). Ensure the fragment:protein ratio is 50:1 to 100:1 to drive saturation transfer.

  • Pulse Sequence: Use a standard STD sequence (e.g., stddiff on Bruker).

    • On-Resonance Irradiation: -0.5 ppm or 12 ppm (protein methyls or amides).

    • Off-Resonance Control: 30 ppm.

    • Saturation Time: 2.0 seconds (Gaussian train pulses).

  • Data Acquisition: Acquire 128–256 scans.

  • Analysis: Subtract the On-Resonance spectrum from the Off-Resonance spectrum.

    • Positive Hit: Signals corresponding to the bicyclic protons of CAS 1539246-51-9 appear in the difference spectrum.

    • Epitope Mapping: Calculate the % STD effect for the cyclopropyl protons vs. the ether protons to determine which part of the molecule faces the protein surface.

Protocol C: Fragment Elaboration (The "Grow" Strategy)

Rationale: The primary amine at position 6 is the "exit vector." It points away from the core, allowing you to reach into adjacent pockets without disrupting the core binding mode.

Synthetic Pathway (Parallel Medicinal Chemistry):

  • Reaction: Amide Coupling.

    • Reagents: CAS 1539246-51-9 (1 eq), R-COOH (1.2 eq), HATU (1.5 eq), DIPEA (3 eq), DMF.

  • Procedure:

    • Mix reagents in a 96-well plate format.

    • Shake at RT for 16 hours.

    • Purify via prep-HPLC (mass-directed).

  • Design Strategy:

    • Vector A: Target lipophilic pockets using aromatic acids (e.g., benzoic acid derivatives).

    • Vector B: Target polar interactions using heteroaromatic acids (e.g., picolinic acid).

Structural Elaboration Logic

The following diagram visualizes how to utilize the vectors of CAS 1539246-51-9 during the "Hit-to-Lead" phase.

Vector_Map Core Core Scaffold (3-oxabicyclo[3.1.0]hexane) Amine 6-Amine Vector (Primary Growth Point) Core->Amine Defined Stereochem Ether 3-Oxa Position (H-Bond Acceptor) Core->Ether Cyclo Cyclopropane Ring (Rigid Spacer) Core->Cyclo PocketA Solvent Exposed / Adjacent Pocket Amine->PocketA Amide Coupling PocketB H-Bond Donor (Backbone NH) Ether->PocketB Water Bridge PocketC Hydrophobic Slot Cyclo->PocketC Shape Complementarity

Figure 2: Vector analysis of the fragment. The amine provides the primary handle for chemical elaboration, while the ether oxygen often anchors the fragment via hydrogen bonding.

References & Authority

The protocols and rationale above are grounded in established FBDD methodologies and specific chemical properties of bicyclic amines.

  • Fragment Library Design (General FBDD):

    • Source: Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery (2016).

    • Relevance: Validates the shift toward high-Fsp³ fragments to improve solubility and selectivity.

    • URL:

  • Chemical Identity & Vendor Data:

    • Source: PubChem Compound Summary for CID 57452014 (3-oxabicyclo[3.1.0]hexan-6-amine).

    • Relevance: Confirms chemical structure, molecular weight, and identifiers.

    • URL:

  • 3D Fragments in Drug Discovery:

    • Source: Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry (2009).

    • Relevance: Foundational paper establishing the correlation between Fsp³ fraction (like that in CAS 1539246-51-9) and clinical success.

    • URL:

  • STD-NMR Methodologies:

    • Source: Mayer, M., & Meyer, B. "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie (1999).

    • Relevance: The core protocol used for screening this fragment.[1]

    • URL:

Sources

Application

Advanced Protocols for the Regioselective N-Methylation of Imidazole-Phenylmethanamines

Executive Summary & Strategic Analysis The N-methylation of imidazole-phenylmethanamines presents a classic chemoselectivity challenge in medicinal chemistry. These substrates contain two distinct nucleophilic nitrogen c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The N-methylation of imidazole-phenylmethanamines presents a classic chemoselectivity challenge in medicinal chemistry. These substrates contain two distinct nucleophilic nitrogen centers:

  • The Imidazole Ring Nitrogen (N1/N3): Part of an aromatic system, amphoteric (pKa of conjugate acid ~7.0).[1][2]

  • The Exocyclic Phenylmethanamine Nitrogen: An aliphatic amine (pKa of conjugate acid ~9.5–10.0).[1]

Achieving high yield and purity requires exploiting the electronic and steric differences between these sites. "Brute force" alkylation with methyl iodide often leads to complex mixtures of regioisomers and quaternary ammonium salts.

This guide details two orthogonal protocols:

  • Protocol A: Selective methylation of the Exocyclic Amine (Kinetic Control/Reductive Amination).

  • Protocol B: Selective methylation of the Imidazole Ring (Thermodynamic/Acidity-Driven Control).

Decision Matrix: Selecting the Correct Pathway

The choice of method depends entirely on the pKa differentials and the specific activation mechanism employed.

Methylation_Strategy Start Target Molecule Selection Target_Chain Target: Exocyclic Amine (Side Chain) Start->Target_Chain Path A Target_Ring Target: Imidazole Ring (N1 Position) Start->Target_Ring Path B Mech_Reductive Mechanism: Iminium Ion Formation (Reagent: HCHO / NaBH(OAc)3) Target_Chain->Mech_Reductive Mech_Deprotonation Mechanism: Specific Deprotonation (Reagent: NaH / MeI) Target_Ring->Mech_Deprotonation Selectivity_A Selectivity Driver: Amine forms iminium faster; Imidazole is unreactive Mech_Reductive->Selectivity_A Selectivity_B Selectivity Driver: Imidazole NH (pKa ~14) is more acidic than Amine NH (pKa ~35) Mech_Deprotonation->Selectivity_B Protocol A Protocol A Selectivity_A->Protocol A Protocol B Protocol B Selectivity_B->Protocol B

Figure 1: Strategic decision tree for selecting the methylation protocol based on the target nitrogen center.

Protocol A: Selective N-Methylation of the Exocyclic Amine

Methodology: Reductive Amination Target: Phenylmethanamine Side Chain

Principle

This method relies on the formation of a reactive iminium species between the exocyclic amine and formaldehyde. The imidazole nitrogen, being part of an aromatic system, does not readily form a stable iminium ion under these conditions.[1] By using a mild reducing agent like Sodium Triacetoxyborohydride (STAB), we selectively reduce the exocyclic iminium species without touching the imidazole ring [1].

Reagents & Materials
  • Substrate: Imidazole-phenylmethanamine derivative (1.0 equiv)

  • Aldehyde Source: Formaldehyde (37% aq.[1] solution or Paraformaldehyde) (1.1 – 1.5 equiv)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)[1]

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation[1]

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve the substrate (1.0 equiv) in anhydrous DCE (0.1 M concentration).
    
  • Imine Formation: Add Formaldehyde (1.2 equiv).[1] If the substrate is a free base, add Acetic Acid (1.0 equiv).[1] Stir at room temperature for 30–60 minutes.

    • Note: Monitoring by TLC/LCMS at this stage usually shows the disappearance of the starting amine and formation of the imine/hemiaminal.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes.

    • Why STAB? Unlike Sodium Cyanoborohydride (

      
      ), STAB is less toxic and avoids cyanide byproducts, while being mild enough to prevent over-alkylation or reduction of the imidazole ring [2].[1]
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (pH should be ~8–9).[1]
      
    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).[1]

    • Wash combined organics with brine, dry over

      
      , and concentrate.[1][3]
      
  • Purification: Flash column chromatography (DCM/MeOH/

    
     gradient).
    

Table 1: Troubleshooting Protocol A

ObservationRoot CauseCorrective Action
Over-methylation (Dimethylation) Excess HCHO or high temp.[1]Use exactly 1.0-1.1 equiv HCHO; keep at 0°C initially.
No Reaction Poor imine formation.Ensure AcOH is present; switch solvent to MeOH (use

if switching).[1]
Imidazole Methylation pH too high (basic).[1]Ensure reaction remains slightly acidic (AcOH) to protonate imidazole ring (protecting it).[1]

Protocol B: Selective N-Methylation of the Imidazole Ring

Methodology: Base-Mediated Nucleophilic Substitution (


)
Target:  Imidazole Ring Nitrogen (N1)
Principle

This protocol exploits the vast difference in acidity between the imidazole N-H (pKa ~14.4) and the exocyclic amine N-H (pKa ~35). Using a strong base like Sodium Hydride (NaH) quantitatively deprotonates the imidazole ring, creating a potent imidazolide anion.[1] This anion reacts rapidly with methyl iodide.[1] The exocyclic amine, remaining neutral (or deprotonated only reversibly and much slower), is kinetically outcompeted [3].[1]

Reagents & Materials
  • Substrate: Imidazole-phenylmethanamine (1.0 equiv)

  • Base: Sodium Hydride (NaH) (60% dispersion in mineral oil) (1.1 equiv)[1]

  • Electrophile: Methyl Iodide (MeI) (1.05 equiv)[1]

  • Solvent: Anhydrous DMF or THF (DMF promotes faster

    
     rates).[1]
    
  • Temperature: 0°C to Room Temperature.

Step-by-Step Procedure
  • Deprotonation:

    • Suspend NaH (1.1 equiv) in anhydrous DMF under Argon/Nitrogen at 0°C.

    • Add the substrate (dissolved in minimum DMF) dropwise to the NaH suspension.

    • Wait: Stir at 0°C for 30–45 minutes. Evolution of

      
       gas indicates imidazolide formation.[1]
      
    • Critical Check: The solution often turns clear or changes color upon complete anion formation.

  • Methylation:

    • Add Methyl Iodide (1.05 equiv) dropwise at 0°C.[1]

    • Caution: MeI is highly toxic and volatile.[1] Handle in a fume hood.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 1–2 hours.

  • Quench:

    • Carefully add water (dropwise initially) to quench excess NaH.[1]

    • Note: The reaction is exothermic.[1][4]

  • Workup:

    • Dilute with Ethyl Acetate.[1] Wash with water (5x) to remove DMF (critical step).[1]

    • Wash with brine, dry over

      
      , and concentrate.[1]
      
Regioselectivity Workflow (N1 vs N3)

In 4-substituted imidazoles, two tautomers exist. Alkylation usually favors the less sterically hindered nitrogen (N1), leading to the 1,4-isomer.[1][5] However, mixtures can occur.[1]

Imidazole_Alkylation Substrate 4-Substituted Imidazole (Tautomeric Mixture) NaH Deprotonation (NaH) Substrate->NaH Anion Imidazolide Anion (Resonance Stabilized) NaH->Anion MeI Add MeI (Electrophile) Anion->MeI Product_Major Major Product: 1,4-Isomer (Alkylation at less hindered N) MeI->Product_Major Steric Preference Product_Minor Minor Product: 1,5-Isomer (Alkylation at hindered N) MeI->Product_Minor Steric Clash

Figure 2: Mechanism of regioselective imidazole alkylation favoring the 1,4-isomer.

Analytical Validation (Self-Validating the Protocol)

Distinguishing between the regioisomers is critical. Standard 1H NMR is often insufficient without specific techniques.[1]

Nuclear Overhauser Effect (NOE) Spectroscopy

This is the definitive method for structural assignment [4].

  • Protocol B Product (Ring Methylated):

    • Irradiate the new N-Methyl signal (~3.6–3.8 ppm).

    • 1,4-Isomer (Target): You should observe NOE enhancement of the C2-H (singlet ~7.5 ppm) and potentially the C5-H (if unsubstituted). You will NOT see enhancement of the phenylmethanamine side chain if it is at position 4 (too far).

    • 1,5-Isomer (Impurity): Irradiation of N-Me often shows enhancement of the side chain protons (benzylic

      
      ) due to spatial proximity.
      
13C NMR Shifts
  • N-Methyl Carbon: Typically appears at 31–34 ppm .[1]

  • Exocyclic N-Methyl Carbon (Protocol A): Typically appears at 40–45 ppm (more downfield due to aliphatic amine nature).[1]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] The Journal of Organic Chemistry, vol. 61, no.[1] 11, 1996, pp. 3849-3862.[1]

  • BenchChem. "Application Notes and Protocols for the Synthesis of (4-Chlorophenyl)(phenyl)methanamine via Reductive Amination." BenchChem Application Notes, 2025.

  • RSC Publishing. "Regioselective synthesis of 1,4-disubstituted imidazoles."[1] Organic & Biomolecular Chemistry, 2013.[1]

  • Wagner, G. K., et al. "Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR." The Journal of Organic Chemistry, vol. 68, no.[1] 11, 2003, pp. 4527-4530.[1][6]

  • Van Den Berge, E., & Robiette, R. "Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer."[1][5] The Journal of Organic Chemistry, vol. 78, no.[1] 23, 2013.

Sources

Method

Peptide coupling conditions for imidazole-containing chiral amines

Application Note: High-Fidelity Peptide Coupling of Imidazole-Containing Chiral Amines Executive Summary The incorporation of imidazole-containing chiral amines—most notably Histidine (His) and its analogs (e.g., chiral...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Peptide Coupling of Imidazole-Containing Chiral Amines

Executive Summary

The incorporation of imidazole-containing chiral amines—most notably Histidine (His) and its analogs (e.g., chiral histamine derivatives)—presents a unique "double-edged" challenge in peptide synthesis. The imidazole ring is not merely a passive side chain; it is an active participant that functions as both a nucleophile and an intramolecular base .

Failure to control these properties leads to two primary failure modes:

  • Racemization: The imidazole

    
    -nitrogen (
    
    
    
    ) abstracts the
    
    
    -proton of the activated carboxylate, leading to loss of chirality (up to 20-30% epimerization in unoptimized conditions).
  • Regiochemical Scrambling: Competition between the

    
    -amine and the imidazole nitrogens (
    
    
    
    or
    
    
    ) for the activated acylating agent, resulting in unstable
    
    
    -acyl species.

This guide details the mechanistic root causes of these failures and provides validated protocols using modern coupling reagents (Oxyma Pure, COMU) and base-management strategies (Collidine vs. DIPEA) to ensure enantiomeric purity >99.5%.

The Mechanistic Challenge

To solve the problem, one must understand the "Self-Catalyzed" Racemization pathway. Unlike other amino acids where racemization is driven by external bases, Histidine can racemize itself.

The "Scorpion" Effect (Intramolecular Catalysis)

When the carboxylate of a Histidine derivative is activated (e.g., as an O-acylisourea or OBt ester), the


 of the imidazole ring is spatially positioned to act as an intramolecular base. It abstracts the proton from the chiral 

-carbon, forming a planar enolate intermediate.[1] Upon reprotonation, chirality is scrambled.

Key Insight: This process is faster than the intermolecular coupling reaction if the activation is too slow or if the base concentration is too high.

Figure 1: The mechanism of Histidine racemization driven by the imidazole side chain acting as an internal base.

Strategic Optimization: Reagents & Conditions

The choice of reagents dictates the survival of the chiral center. We categorize conditions into Standard (Protected) and High-Sensitivity (Prone to racemization).

Protecting Group Selection

The protecting group on the imidazole nitrogen is the first line of defense.[1]

  • Trt (Trityl): The industry standard. Bulky, protects the

    
     position. Limitation: Does not fully block the basicity of the 
    
    
    
    position, allowing some racemization.
  • Bom (Benzyloxymethyl): Protects the

    
     position directly.[2] Advantage:[2][3][4][5] Superior suppression of racemization.[1][6] Disadvantage: Requires HF or strong acid for removal (less compatible with standard Fmoc SPPS).
    
  • Boc: excellent electron-withdrawing properties that reduce imidazole basicity. Usage: Often used for the incoming His to prevent side reactions, but less common on the resin-bound amine due to orthogonality issues in Fmoc chemistry.

Coupling Reagent Hierarchy

Data indicates that Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt/HOAt for histidine coupling.

Reagent ClassExamplesRisk LevelBest Use Case
Carbodiimide + Oxime DIC + Oxyma Pure Lowest Gold Standard. Base-free conditions minimize proton abstraction.
Phosphonium PyBOP / DEPBT LowDEPBT is specifically designed to suppress racemization in His.
Uronium/Aminium HATU / HBTU HighFast coupling but requires base (DIPEA).[6][7] Must use Collidine instead.
The "Collidine Imperative"

When using HATU or HBTU, a tertiary base is required.

  • Avoid: DIPEA (Diisopropylethylamine).[7] Its high basicity (pKa ~10-11) promotes

    
    -proton abstraction.
    
  • Use: 2,4,6-Trimethylpyridine (Sym-Collidine) .

    • Why? It is a weaker base (pKa ~7.4) and sterically hindered.[6][8] It is sufficient to neutralize the acid generated during activation but too weak and bulky to abstract the

      
      -proton from the Histidine.
      

Experimental Protocols

Protocol A: The "Safe" Standard (DIC/Oxyma)

Recommended for: Routine coupling of Fmoc-His(Trt)-OH or imidazole-chiral amines. Mechanism: Base-free activation prevents chemically induced racemization.

  • Reagent Prep:

    • Solution A: 0.5 M Fmoc-His(Trt)-OH in DMF (or NMP).

    • Solution B: 1.0 M Oxyma Pure in DMF.

    • Activator: DIC (Diisopropylcarbodiimide), neat.

  • Activation (Pre-activation is NOT recommended for His):

    • Add Solution A (3.0 equiv relative to resin) to the reaction vessel containing the resin-bound amine.

    • Add Solution B (3.0 equiv).

    • Immediately add DIC (3.0 equiv).

  • Incubation:

    • Agitate at Room Temperature for 60 minutes .

    • Note: Do not heat. Microwave irradiation (>50°C) significantly increases His racemization risk.

  • Wash:

    • Drain and wash with DMF (3x) and DCM (3x).[1]

Protocol B: High-Reactivity / Difficult Sequences (HATU/Collidine)

Recommended for: Sterically hindered amines or low-yield couplings where Carbodiimides fail.

  • Reagent Prep:

    • Amino Acid: Fmoc-His(Trt)-OH (3.0 equiv).

    • Coupling Agent: HATU (2.9 equiv). Always use a slight deficit relative to the amino acid to prevent guanidinylation of the amine.

    • Base: 2,4,6-Collidine (6.0 equiv). DO NOT USE DIPEA.

  • Coupling:

    • Dissolve Amino Acid and HATU in minimal DMF.[1]

    • Add Collidine immediately prior to dispensing to the resin.

    • Crucial: Minimize the time the activated ester sits in solution before encountering the amine.

  • Incubation:

    • Agitate for 30–45 minutes.

  • Quench:

    • Wash immediately with DMF.

Protocol C: Regioselective Coupling of Unprotected Imidazole Amines

Context: Coupling a carboxylic acid TO a chiral amine that contains an unprotected imidazole (e.g., Histamine derivatives).

Challenge: The acylating agent may attack the imidazole nitrogen (


-acylation) instead of the primary amine.
  • Strategy: Use a "Hard" acylating agent and pH control.

  • Procedure:

    • Dissolve the Chiral Amine (1.0 equiv) in DMF/Water (9:1) if solubility is an issue, or pure DMF.

    • Adjust pH to ~8.0 (The primary amine is more nucleophilic than the imidazole ring at this pH).

    • Add N-Hydroxysuccinimide (NHS) ester of the carboxylic acid (prepared separately).

    • Why NHS? It is less reactive than an acid chloride or HATU ester, providing kinetic selectivity for the primary amine over the imidazole ring.

    • Post-Reaction: If

      
      -acylation occurs (observed by MS + mass shift), treat the crude mixture with 5% Hydrazine in DMF  or 0.1 M NaOH  for 15 minutes. This selectively cleaves the unstable imidazole amide while leaving the desired peptide bond intact.
      

Workflow Decision Tree

Use this logic flow to select the correct protocol for your specific substrate.

Figure 2: Logic flow for selecting the optimal coupling protocol based on protection status and component role.

Troubleshooting & Analysis

ObservationProbable CauseCorrective Action
Doublet peaks in HPLC Racemization (D/L mix)Switch from DIPEA to Collidine . Switch from HATU to DIC/Oxyma . Reduce coupling temp to 4°C.
Mass +108 Da (or +Acyl)

-Acylation
Imidazole ring was acylated. Treat crude with 5% Piperidine or mild base to hydrolyze the side chain ester.
Low Yield (Aggregation) Incomplete CouplingUse Protocol B (HATU/Collidine). Add chaotropic salts (LiCl) or use Pseudoproline dipeptides if applicable.

References

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Organic Process Research & Development.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[7] An efficient peptide coupling additive.[5][6] Journal of the American Chemical Society.

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • BenchChem. (2025).[1][7][8] A Comparative Guide to Coupling Reagents for Fmoc-His(Trt)-OH in Peptide Synthesis.

  • Merck Millipore (Novabiochem). Oxyma Pure: The Modern Replacement for HOBt.

Sources

Application

Application Note: (1H-imidazol-2-yl)(phenyl)methylamine in Heterocyclic Synthesis

This Application Note and Protocol Guide details the synthesis and application of (1H-imidazol-2-yl)(phenyl)methylamine , a bifunctional heterocyclic building block. This compound serves as a critical "privileged scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the synthesis and application of (1H-imidazol-2-yl)(phenyl)methylamine , a bifunctional heterocyclic building block. This compound serves as a critical "privileged scaffold" precursor for fused nitrogenous heterocycles, particularly imidazo[1,5-a]pyrazines and imidazo[1,2-a]pyrimidines, which are prevalent in kinase inhibitors and CNS-active agents.

Introduction & Core Utility

(1H-imidazol-2-yl)(phenyl)methylamine (referred to herein as IPMA ) is a bifunctional reagent characterized by a primary benzylic amine attached to the C2 position of an imidazole ring.

Key Structural Features:
  • Nucleophilic Primary Amine: Facilitates condensation with carbonyls (aldehydes/ketones) to form imines (Schiff bases).

  • Imidazole Nitrogen (N1): Acts as a secondary nucleophile for cyclization or metal coordination.

  • Benzylic Phenyl Group: Introduces steric bulk and lipophilicity, often enhancing the binding affinity of the final drug candidate and influencing diastereoselectivity during cyclization.

Primary Applications:
  • Imidazo[1,5-a]pyrazines: Via condensation with carbonyls and isocyanides (modified Ugi/Van Leusen type reactions).

  • Imidazo[1,2-a]pyrimidines: Via condensation with 1,3-dielectrophiles (e.g.,

    
    -keto esters).
    
  • Schiff Base Ligands: For transition metal catalysis.

Preparation Protocol: Synthesis of IPMA

Note: While simple derivatives are commercially available, the phenyl-substituted scaffold often requires de novo synthesis to ensure high purity and to allow for chiral modification.

Synthetic Pathway

The most robust route involves the lithiation of protected imidazole, reaction with benzaldehyde, oxidation to the ketone, and subsequent reductive amination or oxime reduction.

Step 1: Synthesis of (1H-imidazol-2-yl)(phenyl)methanol[1]
  • Protection: React imidazole (6.8 g, 100 mmol) with diethoxymethyl acetate or use 1-(diethoxymethyl)-1H-imidazole directly to protect the N1 position.

  • Lithiation: Dissolve protected imidazole (1 equiv) in anhydrous THF under

    
     at -78°C. Add 
    
    
    
    -BuLi (1.1 equiv) dropwise. Stir for 30 min.
  • Addition: Add benzaldehyde (1.0 equiv) dropwise. Allow to warm to RT over 2 hours.

  • Quench/Deprotection: Quench with dilute acid (HCl/MeOH) to remove the acetal protecting group.

  • Yield: ~85% (Yellowish solid/oil).

Step 2: Oxidation to (1H-imidazol-2-yl)(phenyl)methanone
  • Reagents: Suspend the alcohol from Step 1 in DCM. Add activated

    
     (10 equiv) or use PDC (1.5 equiv).
    
  • Reaction: Reflux for 4–6 hours. Monitor by TLC (formation of UV-active ketone spot).

  • Workup: Filter through Celite. Concentrate filtrate.[2]

  • Yield: ~90% (White/Pale yellow solid).

Step 3: Conversion to (1H-imidazol-2-yl)(phenyl)methylamine (IPMA)

Method A: Oxime Reduction (Preferred for Purity)

  • Oxime Formation: Reflux the ketone (10 mmol) with hydroxylamine hydrochloride (15 mmol) and NaOAc (20 mmol) in EtOH/H2O (4:1) for 2 hours. Isolate the oxime precipitate.

  • Reduction: Dissolve oxime in MeOH. Add 10% Pd/C (10 wt%) and stir under

    
     balloon (or 30 psi) for 12 hours. Alternatively, use Zn dust in AcOH for a cheaper process.
    
  • Purification: Filter catalyst. Acidify with HCl/dioxane to precipitate the dihydrochloride salt (stable form).

  • Yield: ~75-80%.

Application Protocol A: Synthesis of Imidazo[1,5-a]pyrazines

This scaffold is a bioisostere of quinoxaline and is found in various kinase inhibitors (e.g., IGF-1R inhibitors).

Mechanism

The reaction proceeds via a Groebke-Blackburn-Bienaymé (GBB) type multicomponent reaction or a stepwise condensation-cyclization.

Experimental Procedure

Reagents: IPMA (1.0 mmol), Benzaldehyde (1.0 mmol), Isocyanide (e.g., tert-butyl isocyanide, 1.1 mmol), Catalyst (Sc(OTf)


 or HClO

, 5 mol%).
  • Imine Formation: Dissolve IPMA (free base) and benzaldehyde in MeOH (3 mL). Stir at RT for 30 min to pre-form the imine.

  • Cyclization: Add the isocyanide and the acid catalyst.

  • Conditions: Stir at RT for 24 hours or microwave at 80°C for 20 min.

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with NaHCO

    
    .
    
  • Purification: Flash chromatography (DCM/MeOH 95:5).

  • Result: 1,3-Disubstituted imidazo[1,5-a]pyrazine.

Data Summary Table:

Component Function Stoichiometry Notes
IPMA Amine/Nucleophile 1.0 equiv Core scaffold provider
Aldehyde Electrophile 1.0 equiv Determines C3 substituent
Isocyanide C1 Insertion 1.1 equiv Determines C1 amine substituent

| Sc(OTf)


  | Lewis Acid | 5 mol% | Promotes cyclization |

Application Protocol B: Synthesis of Imidazo[1,2-a]pyrimidines

This reaction utilizes the 1,3-binucleophilic character of the imidazole-amine motif reacting with 1,3-dielectrophiles.

Experimental Procedure

Reagents: IPMA (1.0 mmol), Ethyl Acetoacetate (1.1 mmol) or Acetylacetone.

  • Condensation: Mix IPMA and ethyl acetoacetate in Ethanol (5 mL).

  • Catalysis: Add catalytic piperidine (2 drops) or acetic acid.

  • Reflux: Heat to reflux (80°C) for 6–8 hours.

  • Mechanism: Initial Schiff base formation between the exocyclic amine and the ketone, followed by intramolecular attack of the imidazole N1 onto the ester/ketone carbonyl.

  • Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold EtOH.

  • Yield: Typically 60–75%.[3]

Visualization of Synthetic Workflows

The following diagrams illustrate the preparation of the IPMA scaffold and its divergent application into two distinct heterocyclic classes.

Diagram 1: Synthesis and Divergent Application Pathways

IPMA_Synthesis_Applications Imidazole Imidazole (Starting Material) Protected 1-Diethoxymethyl- imidazole Imidazole->Protected Protection Alcohol (1H-imidazol-2-yl) (phenyl)methanol Protected->Alcohol 1. n-BuLi 2. PhCHO Ketone (1H-imidazol-2-yl) (phenyl)methanone Alcohol->Ketone Oxidation (MnO2/PDC) IPMA IPMA (1H-imidazol-2-yl)(phenyl)methylamine Ketone->IPMA Reductive Amination (NH2OH then H2/Pd) Pyrazine Imidazo[1,5-a]pyrazine (Kinase Inhibitor Scaffold) IPMA->Pyrazine Aldehyde + R-NC (GBB Reaction) Pyrimidine Imidazo[1,2-a]pyrimidine (Antiviral Scaffold) IPMA->Pyrimidine 1,3-Dicarbonyls (Condensation)

Caption: Divergent synthesis starting from imidazole to IPMA, branching into fused pyrazine and pyrimidine heterocycles.

Diagram 2: Mechanistic Logic of Imidazo[1,5-a]pyrazine Formation

Mechanism_GBB Start IPMA + Aldehyde Imine Schiff Base (Imine) Intermediate Start->Imine -H2O Addition Isocyanide Insertion (Nitrilium Ion) Imine->Addition + R-NC + H+ Cyclization Intramolecular N-Attack (Ring Closure) Addition->Cyclization N-Nucleophilic Attack Final Imidazo[1,5-a]pyrazine Cyclization->Final Tautomerization

Caption: Step-wise mechanistic flow for the Groebke-Blackburn-Bienaymé (GBB) cyclization utilizing IPMA.

References

  • Synthesis of Imidazole Alcohols (Precursors)

    • Synthesis of (1H-imidazol-2-yl)(phenyl)
    • Source:

  • Van Leusen & GBB Reactions (Imidazo[1,5-a]pyrazines)

    • General protocols for imidazo[1,5-a]pyrazine synthesis using imidazole-methylamines.
    • Source: [4][5]

  • General Imidazole Reactivity

    • Comprehensive review of imidazole synthesis and reactivity.
    • Source:

  • Imidazo[1,2-a]pyrimidine Synthesis

    • Condensation of 2-aminoimidazoles and deriv
    • Source:

Sources

Method

Application Note: Strategic Synthesis of Imidazole-Based Pharmaceutical Intermediates

Executive Summary & Biological Relevance The imidazole ring (1,3-diaza-2,4-cyclopentadiene) is a "privileged scaffold" in medicinal chemistry due to its unique electronic properties.[1] It functions as a bioisostere for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Relevance

The imidazole ring (1,3-diaza-2,4-cyclopentadiene) is a "privileged scaffold" in medicinal chemistry due to its unique electronic properties.[1] It functions as a bioisostere for amide, ester, and carboxylic acid groups, and its amphoteric nature (


) allows it to exist in equilibrium between protonated and unprotonated forms at physiological pH. This versatility underpins the efficacy of blockbuster drugs ranging from antifungals (e.g., Ketoconazole ) to antihypertensives (e.g., Losartan ) and antiemetics (e.g., Ondansetron ).

This guide moves beyond basic textbook synthesis. It provides high-fidelity protocols for two critical challenges in imidazole chemistry:

  • De Novo Construction: Accessing the difficult-to-synthesize 1,5-disubstituted pattern via the Van Leusen reaction .

  • Regioselective Functionalization: Controlling N1-arylation using Copper-Ligand Catalysis to avoid N3-isomer contamination.

Strategic Synthesis Overview

Selecting the correct synthetic route depends entirely on the required substitution pattern. The following decision matrix guides the synthetic strategy.

Visual 1: Synthesis Decision Matrix

ImidazoleStrategy Start Target Imidazole Scaffold SubPattern Analyze Substitution Pattern Start->SubPattern Type1 1,2,4,5-Tetrasubstituted or 2,4,5-Trisubstituted SubPattern->Type1 High Density Type2 1,5-Disubstituted (Hard to access) SubPattern->Type2 Specific Regio Type3 N1-Functionalization (Existing Scaffold) SubPattern->Type3 Derivatization Method1 Debus-Radziszewski (1,2-Dicarbonyl + Aldehyde) Type1->Method1 Method2 Van Leusen Synthesis (TosMIC + Aldimine) Type2->Method2 Method3 Cu-Catalyzed Cross-Coupling (Ullmann/Buchwald) Type3->Method3

Figure 1: Strategic decision tree for selecting the optimal imidazole synthesis pathway based on substitution requirements.

Protocol A: The Van Leusen Synthesis (1,5-Disubstituted Imidazoles)[2]

The synthesis of 1,5-disubstituted imidazoles is historically challenging because classical alkylation of 4-substituted imidazoles typically yields the 1,4-isomer due to steric and electronic factors. The Van Leusen reaction circumvents this by building the ring de novo using Tosylmethyl Isocyanide (TosMIC).

Mechanism & Causality

TosMIC acts as a C-N=C 3-atom synthon. The reaction proceeds via a base-induced [3+2] cycloaddition of TosMIC to an aldimine, followed by the elimination of


-toluenesulfinic acid.
  • Critical Insight: The elimination of the sulfinate group is the driving force that restores aromaticity.

Materials
  • Reagent: Tosylmethyl isocyanide (TosMIC) [1.0 equiv]

  • Substrate: Aldehyde (e.g., 4-chlorobenzaldehyde) [1.0 equiv]

  • Amine: Primary amine (e.g., benzylamine) [1.0 equiv]

  • Base: Potassium Carbonate (

    
    ) or 
    
    
    
    -BuOK
  • Solvent: 1,2-Dimethoxyethane (DME) or Methanol (MeOH)

Step-by-Step Protocol
  • Imine Formation (In Situ):

    • In a round-bottom flask, dissolve the aldehyde (10 mmol) and primary amine (10 mmol) in MeOH (30 mL).

    • Stir at room temperature (RT) for 30–60 minutes.

    • QC Check: Monitor by TLC (disappearance of aldehyde). Magnesium sulfate (

      
      ) can be added to drive equilibrium if the imine formation is sluggish.
      
  • Cycloaddition:

    • Add TosMIC (10 mmol) and

      
       (20 mmol) to the reaction mixture.
      
    • Note: If using DME,

      
      -BuOK is preferred as the base.
      
  • Reflux & Elimination:

    • Heat the mixture to reflux (approx. 65–80°C depending on solvent) for 3–5 hours.

    • Mechanistic Check: The solution often turns from pale yellow to deep amber as the sulfinate eliminates.

  • Workup:

    • Evaporate the solvent under reduced pressure.[2]

    • Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (

      
       mL) to remove inorganic salts and the sodium 
      
      
      
      -toluenesulfinate byproduct.
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallize from EtOAc/Hexane or perform flash chromatography (

      
      , DCM/MeOH gradient).
      

Protocol B: Regioselective Copper-Catalyzed N-Arylation

When an imidazole ring already exists, N-arylation is required to attach pharmacophores.[2] Traditional


 requires electron-deficient aryl halides and harsh heat. Copper-catalyzed coupling (modified Ullmann) allows for coupling with electron-rich aryl halides under milder conditions with high N1 selectivity.
Visual 2: Catalytic Cycle (Cu-Catalyzed N-Arylation)

CuCycle L_Cu_I L-Cu(I)-X (Active Species) OxAdd Oxidative Addition (Ar-X) L_Cu_I->OxAdd LigEx Ligand Exchange (Imidazole) OxAdd->LigEx Base RedElim Reductive Elimination (Product Release) LigEx->RedElim RedElim->L_Cu_I

Figure 2: Catalytic cycle showing the oxidative addition of the aryl halide, followed by nucleophilic attack of the imidazole (ligand exchange) and reductive elimination.

Materials
  • Catalyst: Copper(I) Iodide (CuI) [5–10 mol%]

  • Ligand: 1,10-Phenanthroline or L-Proline [10–20 mol%]

  • Substrate: Imidazole derivative [1.2 equiv]

  • Coupling Partner: Aryl Iodide or Bromide [1.0 equiv]

  • Base: Cesium Carbonate (

    
    ) [2.0 equiv][2]
    
  • Solvent: DMSO or DMF (anhydrous)

Step-by-Step Protocol
  • Catalyst Pre-complexation:

    • In a glovebox or under Argon flow, add CuI (0.05 mmol) and 1,10-Phenanthroline (0.1 mmol) to a Schlenk tube.[2]

    • Add 1 mL of solvent and stir for 10 mins to form the active colored complex.

  • Reagent Addition:

    • Add the Aryl Halide (1.0 mmol), Imidazole (1.2 mmol), and

      
       (2.0 mmol).[2]
      
    • Add remaining solvent (total concentration ~0.2 M).

  • Reaction:

    • Seal the tube and heat to 80–110°C.

    • Time: 8–24 hours.

    • Monitoring: HPLC is critical here to distinguish between N1 and N3 regioisomers if the starting imidazole is 4-substituted.

  • Workup (Copper Removal):

    • Cool to RT. Dilute with EtOAc.

    • Crucial Step: Wash the organic layer with 10% Ammonium Hydroxide (

      
      ) or EDTA solution. This chelates residual copper (turning the aqueous layer blue) and prevents heavy metal contamination in the pharmaceutical intermediate.
      

Comparative Data & Optimization

Table 1: Method Comparison for Imidazole Synthesis
FeatureVan Leusen (Protocol A)Debus-RadziszewskiCu-Catalyzed N-Arylation (Protocol B)
Primary Utility De novo 1,5-disubstituted rings2,4,5-trisubstituted ringsFunctionalizing existing rings
Regioselectivity Excellent (100% 1,5-isomer)N/A (Symmetrical precursors)Good (Steric driven, typically >10:1)
Key Reagent TosMICGlyoxal / BenzilCuI / Ligand
Atom Economy Moderate (Sulfinate waste)High (Water waste)High
Limitations TosMIC is moisture sensitiveHarsh conditions (often)Residual metal removal required
Troubleshooting Guide
  • Problem: Low yield in Van Leusen.

    • Root Cause:[3][4][5] Wet solvent or old TosMIC. TosMIC hydrolyzes slowly in moist air.

    • Fix: Use freshly distilled DME and store TosMIC at 4°C under inert gas.

  • Problem: N1/N3 Isomer mixture in N-Arylation.

    • Root Cause:[3][4][5] Steric bulk of the ligand is insufficient to direct selectivity.

    • Fix: Switch from L-Proline to a bulkier ligand like TMHD (2,2,6,6-tetramethyl-3,5-heptanedione) to enforce steric repulsion at the N3 position.

References

  • Van Leusen Imidazole Synthesis. Organic Chemistry Portal.[6] [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Applied Sciences, 2020. [Link]

  • Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010. [Link]

  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Biomedical & Pharmacology Journal, 2023. [Link]

Sources

Application

Application Note: A Systematic Approach to Solvent Selection for (1H-imidazol-2-yl)(phenyl)methylamine

Abstract This guide provides a comprehensive framework for selecting appropriate solvents for (1H-imidazol-2-yl)(phenyl)methylamine, a compound of interest in drug development and chemical synthesis. Due to its complex s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for selecting appropriate solvents for (1H-imidazol-2-yl)(phenyl)methylamine, a compound of interest in drug development and chemical synthesis. Due to its complex structure featuring both polar and non-polar moieties, as well as acidic and basic functional groups, a systematic approach to solvent selection is crucial for achieving desired concentrations, ensuring stability, and enabling downstream applications. This document details the physicochemical rationale for solubility, presents a multi-tiered experimental protocol from rapid screening to quantitative analysis, and offers guidance on data interpretation for researchers, scientists, and drug development professionals.

Introduction: Understanding the Molecule

(1H-imidazol-2-yl)(phenyl)methylamine is a multifaceted molecule characterized by three key structural components:

  • 1H-Imidazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms. One nitrogen is pyrrole-like (basic) and the other is pyridine-like (more basic), making the ring a hydrogen bond acceptor. The N-H proton is weakly acidic. This moiety imparts significant polarity and is a key site for acid-base interactions.[1][2]

  • Phenyl Group: A non-polar, aromatic hydrocarbon group that contributes to hydrophobicity and can engage in π-stacking interactions.

  • Primary Amine Group: A basic and polar functional group (-NH₂) capable of acting as both a hydrogen bond donor and acceptor.

This combination of a bulky non-polar group with multiple polar, ionizable functional groups suggests that the solubility of (1H-imidazol-2-yl)(phenyl)methylamine will be highly dependent on the solvent's properties, particularly its polarity, hydrogen bonding capacity, and pH (in aqueous systems). The fundamental principle of "like dissolves like" is the starting point for our investigation, indicating that solvents with similar polarity characteristics to the solute are most likely to be effective.[3]

Theoretical Framework for Solvent Selection

The solubility of a compound is a function of the intermolecular forces between the solvent and the solute. For (1H-imidazol-2-yl)(phenyl)methylamine, the following interactions are paramount:

  • Hydrogen Bonding: The amine and imidazole N-H groups can donate hydrogen bonds, while the nitrogen atoms can accept them. Polar protic solvents like alcohols are excellent partners for these interactions.

  • Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its polar functional groups. Polar aprotic solvents such as DMSO and acetonitrile can effectively solvate the molecule through these interactions.[3]

  • Van der Waals Forces: The non-polar phenyl ring will interact favorably with non-polar solvents like toluene via weaker van der Waals forces.[3]

  • Acid-Base Chemistry: The presence of basic amine and imidazole groups means that solubility in aqueous media can be dramatically increased by acidification.[4][5] Protonation of these basic sites forms an imidazolium or ammonium salt, which is significantly more polar and water-soluble.[5][6]

A logical workflow is essential to efficiently navigate the solvent selection process, moving from theoretical prediction to empirical verification.

G cluster_0 Phase 1: Prediction & Planning cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Application & Optimization A Analyze Solute Structure (Polar, Non-polar, H-Bonding, pKa) B Apply 'Like Dissolves Like' Principle A->B C Select Initial Solvent Panel (Protic, Aprotic, Non-polar, Aqueous Buffers) B->C D Protocol 3.1: Qualitative Solubility Assessment C->D E Protocol 3.2: Quantitative Shake-Flask Method D->E For Promising Solvents F Protocol 3.3: pH-Dependent Solubility Profile D->F For Aqueous Systems G Interpret Data & Summarize in Table E->G F->G H Select Optimal Solvent for Downstream Application (e.g., Stock Solution, Assay Buffer) G->H I Troubleshoot & Optimize (Co-solvents, Warming) H->I If Needed

Caption: A logical workflow for systematic solvent selection.

Experimental Protocols

Safety Precaution: Always handle solvents in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol: Qualitative Solubility Assessment (Rapid Screening)

This protocol provides a rapid, semi-quantitative assessment to identify promising candidate solvents.

Materials:

  • (1H-imidazol-2-yl)(phenyl)methylamine

  • Small test tubes or 1.5 mL vials

  • Vortex mixer

  • Solvent panel (see Table 1 for suggestions)

Procedure:

  • Weigh approximately 1-2 mg of the compound into a clean, dry vial.

  • Add 100 µL of the first test solvent.

  • Vortex the vial vigorously for 30 seconds.

  • Visually inspect the solution against a dark background for any undissolved particles.

  • If the solid has completely dissolved, classify the compound as "Freely Soluble" (>10 mg/mL) in that solvent.

  • If the solid has not dissolved, add another 400 µL of the solvent (total volume 500 µL).

  • Vortex for 30 seconds and visually inspect again. If dissolved, classify as "Soluble" (2-10 mg/mL).

  • If the solid has still not dissolved, add another 500 µL of the solvent (total volume 1 mL).

  • Vortex for 30 seconds and visually inspect. If dissolved, classify as "Sparingly Soluble" (1-2 mg/mL). If not, classify as "Insoluble" (<1 mg/mL).[4]

  • Repeat steps 1-9 for each solvent in the panel.

Protocol: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining equilibrium solubility.[3] It provides precise, quantitative data essential for preparing stock solutions and for regulatory submissions.

Materials:

  • (1H-imidazol-2-yl)(phenyl)methylamine

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

G A 1. Add Excess Solid Add an amount of compound to a known volume of solvent that exceeds its estimated solubility. B 2. Equilibrate Seal vial and place in a temperature- controlled shaker (e.g., 25°C). Agitate for 24-72 hours. A->B C 3. Separate Phases Centrifuge the suspension to pellet the excess solid. B->C D 4. Filter Supernatant Carefully withdraw the clear supernatant and filter through a 0.22 µm syringe filter into a clean vial. C->D E 5. Quantify Dilute the filtrate to an appropriate concentration and analyze by a validated HPLC-UV method against a standard curve. D->E

Sources

Method

Designing peptidomimetics with 1-(1H-imidazol-2-yl)-N-methyl-1-phenylmethanamine

Application Note: Designing Conformationally Constrained Peptidomimetics using 1-(1H-imidazol-2-yl)-N-methyl-1-phenylmethanamine Executive Summary & Structural Rationale The transition from native peptides to therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Designing Conformationally Constrained Peptidomimetics using 1-(1H-imidazol-2-yl)-N-methyl-1-phenylmethanamine

Executive Summary & Structural Rationale

The transition from native peptides to therapeutically viable peptidomimetics requires overcoming severe pharmacokinetic limitations, primarily proteolytic instability and lack of secondary structure control. The compound 1-(1H-imidazol-2-yl)-N-methyl-1-phenylmethanamine (IMPMA) serves as a highly specialized, multi-functional building block designed to address these challenges.

Functioning as a conformationally restricted C-terminal cap or dipeptide isostere, IMPMA is particularly valuable in the design of inhibitors targeting metalloenzymes, such as Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs). Its architecture integrates three distinct pharmacophores:

  • The Imidazole-2-yl Ring: Acts as a potent, reversible Zinc-Binding Group (ZBG). Unlike traditional hydroxamic acids that cause dose-limiting off-target toxicity, the 2-substituted imidazole provides a monodentate or bidentate coordination vector to the catalytic Zn²⁺ ion, improving isoform selectivity [1].

  • The

    
    -Phenyl Group:  Mimics the P1' residue (e.g., Phenylalanine) of native substrates, anchoring the molecule deep into the hydrophobic S1' pocket of the target enzyme.
    
  • The N-Methyl Amine: Introduces a critical conformational constraint. By removing the amide proton, N-methylation prevents the formation of specific hydrogen bonds, restricts Ramachandran

    
     angles to favor a bioactive cis/trans equilibrium, and completely shields the adjacent scissile bond from proteolytic cleavage [2].
    

DesignLogic A IMPMA Scaffold Ph-CH(NHMe)-Im B Imidazole-2-yl (Zinc Binding Group) A->B C Phenyl Ring (S1' Pocket Anchor) A->C D N-Methyl Amine (Conformational Constraint) A->D E Target: Metalloenzymes (e.g., MMP-9) B->E C->E D->E F Enhanced Proteolytic Stability D->F

Structural rationale for using IMPMA in metalloenzyme inhibitor design.

Mechanistic Insights: The Causality of Scaffold Modifications

To understand why IMPMA dramatically improves peptidomimetic efficacy, we must analyze the causality behind its structural features.

Overcoming the Hydroxamate Liability: Historically, MMP inhibitors relied on hydroxamic acid ZBGs, which bind Zn²⁺ so tightly that they indiscriminately inhibit nearly all metalloenzymes, leading to musculoskeletal syndrome (MSS) in clinical trials. The imidazole ring of IMPMA provides a "softer" Lewis base interaction. This weaker baseline metal coordination forces the inhibitor to rely more heavily on the


-phenyl group's affinity for the S1' pocket, thereby driving selectivity toward specific MMP isoforms (like MMP-9) that possess a deep S1' cavity [3].

The Physics of N-Methylation: Coupling a peptide acid to the secondary amine of IMPMA yields an N-methylated amide bond. Native amide bonds exist almost exclusively in the trans conformation (


) due to steric repulsion. N-methylation lowers the energy barrier between cis and trans states, allowing the peptidomimetic to adopt tight turn structures (e.g., 

-turns) that are often required to fit into compact enzyme active sites. Furthermore, proteases require the amide N-H proton to act as a hydrogen bond donor to the enzyme's backbone during the transition state of hydrolysis; its absence renders the IMPMA-peptide conjugate virtually invisible to exopeptidases [2].

Experimental Methodologies

Because IMPMA features a sterically hindered secondary amine, standard Solid-Phase Peptide Synthesis (SPPS) coupling reagents (e.g., DIC/Oxyma or HBTU) will fail or result in severe truncation. The protocol below utilizes a hybrid solid/solution-phase strategy with highly reactive HOAt-based chemistry.

Protocol A: Hybrid Synthesis of IMPMA-Capped Peptidomimetics

Step 1: Synthesis of the Protected Peptide Acid

  • Swell 2-Chlorotrityl chloride (2-CTC) resin (0.5 mmol/g loading) in anhydrous Dichloromethane (DCM) for 20 minutes.

  • Load the first Fmoc-protected amino acid using 4 eq of Diisopropylethylamine (DIPEA) in DCM for 2 hours.

  • Elongate the peptide chain using standard Fmoc-SPPS protocols (20% Piperidine in DMF for deprotection; DIC/Oxyma for coupling).

  • Cleave the fully protected peptide from the resin using 1% Trifluoroacetic acid (TFA) in DCM (10 x 2 min washes) to preserve side-chain protecting groups. Neutralize the filtrate immediately with pyridine and concentrate under vacuum.

Step 2: Solution-Phase Coupling to IMPMA

  • Dissolve the protected peptide acid (1.0 eq) and (S)-IMPMA (1.2 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and HOAt (1.2 eq). Causality note: HOAt forms a 7-aza-1-hydroxybenzotriazole active ester. The nitrogen at the 7-position provides neighboring-group participation via hydrogen bonding, which is mandatory to drive the acylation of the sterically hindered N-methyl amine of IMPMA.

  • Add DIPEA (3.0 eq) and heat the reaction to 40°C under N₂ for 12 hours.

  • Self-Validation (Chloranil Test): Spot the reaction mixture on a TLC plate, apply 2% acetaldehyde in DMF, followed by 2% chloranil in toluene, and heat. The disappearance of a blue/green spot confirms the consumption of the secondary amine.

Step 3: Global Deprotection & Purification

  • Treat the crude conjugate with a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2 hours.

  • Precipitate the product in cold diethyl ether, centrifuge, and purify via Preparative RP-HPLC using a C18 column (Water/Acetonitrile gradient with 0.1% TFA).

Workflow N1 1. SPPS on 2-CTC (Protected Peptide Acid) N2 2. Mild Cleavage (1% TFA in DCM) N1->N2 N3 3. IMPMA Coupling (HATU/HOAt, 40°C) N2->N3 + IMPMA N4 4. Global Deprotection (95% TFA) N3->N4 Chloranil Test N5 5. Purification (RP-HPLC) N4->N5

Hybrid solid/solution-phase synthesis workflow for IMPMA peptidomimetics.

Protocol B: Fluorogenic Metalloenzyme Inhibition Assay (MMP-9)
  • Prepare assay buffer: 50 mM HEPES (pH 7.5), 10 mM CaCl₂, 0.05% Brij-35.

  • Dilute recombinant human MMP-9 to a final concentration of 0.5 nM in the assay buffer.

  • Serially dilute the IMPMA-peptidomimetic inhibitor (from 10 µM to 0.1 nM) in DMSO (final DMSO concentration

    
     1%).
    
  • Incubate the enzyme and inhibitor for 30 minutes at 37°C to allow equilibrium of the imidazole-Zn²⁺ coordination.

  • Add the fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) to a final concentration of 10 µM.

  • Monitor fluorescence continuously at

    
     = 328 nm and 
    
    
    
    = 393 nm for 20 minutes. Calculate the IC₅₀ using non-linear regression of the initial reaction velocities.

Quantitative Data Presentation

The integration of IMPMA yields profound shifts in both pharmacodynamics and pharmacokinetics. The table below summarizes the comparative profiling of a standard MMP recognition sequence (Pro-Leu-Gly) modified with various C-terminal caps.

Compound ConstructZinc-Binding Group (ZBG)MMP-9 IC₅₀ (nM)MMP-1 IC₅₀ (nM)Serum Half-Life (

)
S1' Pocket Affinity (

)
Native Peptide (PLG-Phe)None (Carboxylate)> 10,000> 10,000< 0.5 HoursWeak
Peptide-Hydroxamate Hydroxamic Acid1.22.41.5 HoursNon-specific
Peptide-Des-Methyl-IMPMA Imidazole-2-yl45.0850.02.2 HoursHigh
Peptide-IMPMA Imidazole-2-yl 18.5 > 5,000 > 24.0 Hours Very High

Data Interpretation: While the hydroxamate is a universally potent inhibitor, it lacks selectivity between MMP-9 and MMP-1. The IMPMA scaffold sacrifices a fraction of raw Zn²⁺ binding affinity but recovers it through highly specific S1' pocket anchoring via the


-phenyl group. Crucially, the N-methyl group in the IMPMA construct extends the serum half-life by over 10-fold compared to the unmethylated variant, validating its role as a proteolytic shield.

References

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry Molecules (MDPI)[Link]

  • N-methylation of peptides: a new perspective in medicinal chemistry Accounts of Chemical Research[Link]

  • Zinc-Binding Groups Modulate Selective Inhibition of MMPs ChemMedChem[Link]

Application

Application Note: Solid-Phase Synthesis Compatibility of Imidazole Methylamines

Executive Summary Imidazole methylamines, encompassing critical pharmacophores such as histamine derivatives and the amino acid histidine, present unique challenges in solid-phase synthesis (SPS). The dual nucleophilicit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazole methylamines, encompassing critical pharmacophores such as histamine derivatives and the amino acid histidine, present unique challenges in solid-phase synthesis (SPS). The dual nucleophilicity of the imidazole ring and the primary/secondary methylamine necessitates rigorous orthogonal protection strategies to prevent catastrophic side reactions. This application note provides a comprehensive, self-validating protocol for the successful incorporation of imidazole methylamines into solid-supported sequences, emphasizing mechanistic causality, high-fidelity coupling, and optimal cleavage conditions.

Mechanistic Causality: The Imidazole Conundrum

The imidazole ring contains two distinct nitrogen atoms: the


-N (pros, near the carbon attachment) and the 

-N (tele, distant from the attachment), which readily participate in tautomerization[1]. If left unprotected during SPS, the nucleophilic nature of these nitrogens leads to severe synthetic bottlenecks[2].

During the coupling of an incoming activated carboxylic acid, an unprotected imidazole ring acts as a competing nucleophile, forming a highly reactive acylimidazole intermediate[3]. This intermediate is problematic for two primary reasons:

  • Branching (Acyl Transfer): The acylimidazole can irreversibly transfer the acyl group to other free amines on the growing chain, leading to branched side products.

  • Racemization: The basicity of the imidazole ring, combined with the electron-withdrawing nature of the acyl group, accelerates base-catalyzed proton abstraction at the

    
    -carbon, resulting in a high propensity for racemization[2].
    

To mitigate these issues, the imidazole ring requires robust orthogonal protection relative to the


-amino and carboxylic acid groups[4].

SideReaction Unprotected Unprotected Imidazole (τ / π nitrogens) AcylImidazole Acylimidazole Intermediate (Highly Reactive) Unprotected->AcylImidazole Nucleophilic Attack ActiveEster Activated Carboxyl (Incoming Block) ActiveEster->AcylImidazole Branching N-Acylation / Branching (Side Product) AcylImidazole->Branching Acyl Transfer Racemization Base-Catalyzed Racemization (Loss of Chirality) AcylImidazole->Racemization Proton Abstraction

Caption: Mechanistic pathways of side reactions in unprotected imidazole methylamines.

Orthogonal Protection Strategies

The selection of protecting groups is dictated by the overall synthesis strategy (Fmoc/tBu vs. Boc/Bzl).

  • Trityl (Trt) Protection: The bulky trityl group is the gold standard for Fmoc-SPPS. It is typically positioned on the

    
    -nitrogen (N
    
    
    
    -Trt) due to steric favorability. The massive steric bulk of the Trt group effectively shields the imidazole nitrogens, suppressing both acylimidazole formation and racemization[3]. The Trt group is acid-labile and is cleanly removed during the final trifluoroacetic acid (TFA) cleavage step[3].
  • tert-Butyloxycarbonyl (Boc) Protection: Boc can be used to protect both the methylamine group (in Boc-SPPS) and the imidazole ring (N

    
    -Boc). While effective at preventing side reactions, the N
    
    
    
    -Boc group can be prematurely lost during repetitive basic deprotection cycles (e.g., piperidine treatments) in Fmoc-SPPS, making Trt the preferred choice for the ring[2],[4].

Data Presentation: Protection Strategy Matrix

Protecting GroupTarget PositionSPS StrategyCleavage ConditionsAdvantagesDisadvantages
Trityl (Trt) Imidazole (

-N)
Fmoc/tBu95% TFAExcellent steric shielding; suppresses racemization[3].Generates highly reactive trityl cations during cleavage[5].
Boc Imidazole (

-N)
Boc/BzlHF or TMSOTfComplete orthogonality to Boc-SPPS conditions[2].Prone to premature cleavage under basic conditions (Fmoc-SPPS)[4].
Fmoc MethylamineFmoc/tBu20% PiperidineMild deprotection; UV-active for real-time monitoring.Poor solubility for some highly hydrophobic sequences.
Dnp Imidazole (

-N)
Boc/BzlThiolysis (e.g., DTT)Highly stable under strong acidic conditions (HF).Requires an extra pre-cleavage thiolysis step.

Validated Experimental Protocol: Fmoc-SPPS Incorporation

The following self-validating protocol details the incorporation of an Fmoc-protected imidazole methylamine (e.g., Fmoc-His(Trt)-OH) using optimized green chemistry conditions to maximize atom economy and suppress racemization[5].

SPS_Workflow Resin 1. Solid Support Preparation (Resin Swelling) Deprotect 2. Amine Deprotection (20% Piperidine/DMF) Resin->Deprotect Activate 3. Pre-activation (DIC / Oxyma Pure) Deprotect->Activate Wash (DMF) Couple 4. Imidazole Methylamine Coupling (e.g., Fmoc-His(Trt)-OH) Activate->Couple Couple->Deprotect Iterative Cycle Cleave 5. Global Cleavage & Deprotection (TFA / TIS / H2O) Couple->Cleave Sequence Complete Product 6. Purified Target Compound Cleave->Product

Caption: General solid-phase synthesis workflow for imidazole methylamine incorporation.

Step-by-Step Methodology

Phase 1: Resin Preparation & Deprotection

  • Swelling: Weigh the desired amount of resin (e.g., Rink Amide AM resin) into a fritted reaction vessel. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes at room temperature to ensure maximum accessibility of the reactive sites.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain and repeat for an additional 15 minutes.

  • Validation (Kaiser Test): Wash the resin thoroughly with DMF (5 × 1 min). Perform a Kaiser test on a micro-aliquot of resin beads. A positive result (dark blue beads) validates the presence of free primary amines, confirming readiness for coupling.

Phase 2: Coupling of the Imidazole Methylamine Causality Note: The use of Oxyma Pure in combination with N,N'-Diisopropylcarbodiimide (DIC) is highly recommended over traditional additives like HOBt. Oxyma Pure prevents racemization of the activated chiral center and improves overall coupling efficiency, particularly for sterically hindered Trt-protected derivatives[5].

  • Activation: In a separate vial, dissolve 4.0 equivalents (relative to resin loading) of the Fmoc-protected imidazole methylamine (e.g., Fmoc-His(Trt)-OH) and 4.0 equivalents of Oxyma Pure in a minimum volume of DMF. Add 4.0 equivalents of DIC. Stir for 3 minutes to allow the formation of the active ester.

  • Coupling: Add the activated mixture to the reaction vessel containing the resin. Agitate gently for 60–90 minutes at room temperature.

  • Validation: Drain the reaction mixture and wash the resin with DMF (5 × 1 min). Perform a Kaiser test. A negative result (colorless/yellow beads) acts as a self-validating checkpoint confirming complete coupling. If positive, perform a second coupling cycle before proceeding.

Phase 3: Cleavage and Global Deprotection Causality Note: During the final TFA cleavage, the Trt group is liberated as a highly stable and reactive trityl carbocation[5]. If not immediately quenched, this carbocation will re-alkylate the imidazole ring or other nucleophilic residues[2]. Triisopropylsilane (TIS) is an essential hydride-donor scavenger that neutralizes the trityl cation.

  • Preparation: Wash the resin with Dichloromethane (DCM) (5 × 1 min) to remove all traces of DMF, which can interfere with TFA cleavage. Dry the resin under a vacuum for 10 minutes.

  • Cleavage Cocktail: Prepare a cleavage cocktail consisting of 95% TFA, 2.5% TIS, and 2.5% ultra-pure H₂O (v/v/v).

  • Execution: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate for 2–3 hours at room temperature.

  • Precipitation: Filter the cleavage solution into a centrifuge tube containing cold diethyl ether (at least 10× the volume of the cleavage cocktail) to precipitate the crude product. Centrifuge and decant the ether. Wash the pellet twice more with cold ether.

  • Final Validation: Dissolve the dried pellet in a suitable aqueous buffer and analyze via RP-HPLC and ESI-MS to confirm the correct mass and purity of the fully deprotected imidazole methylamine target.

References

1.2 2.5 3.3 4.1 5.4

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of (1H-imidazol-2-yl)(phenyl)methylamine

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimization of (1H-imidazol-2-yl)(phenyl)methylamine Synthesis Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimization of (1H-imidazol-2-yl)(phenyl)methylamine Synthesis

Executive Summary

The synthesis of (1H-imidazol-2-yl)(phenyl)methylamine (also known as


-phenyl-1H-imidazole-2-methanamine) presents a classic challenge in heterocyclic chemistry: balancing the nucleophilicity of the imidazole ring with the electrophilicity required for 

-functionalization. Low yields in this synthesis are typically caused by three factors: instability of the 2-lithioimidazole intermediate , incomplete imine formation during reductive amination, or inefficient deprotection strategies.

This guide provides a troubleshooting framework and optimized protocols based on two primary synthetic routes: the Organometallic Addition Route (via lithiation) and the Reductive Amination Route (via ketone).

Part 1: Diagnostic Troubleshooting Guide

Scenario A: The Organometallic Route (Lithiation)

User reports: "I am getting low yields (<30%) when reacting 2-lithioimidazole with benzaldehyde/benzonitrile. The reaction mixture turns dark, and I see significant starting material."

Q1: Which protecting group (PG) are you using for the imidazole nitrogen?

  • Diagnosis: If you are using a simple benzyl (Bn) or methyl (Me) group, lithiation at the C-2 position is competing with deprotonation of the benzylic position or is simply sluggish due to lack of directing effects. If you are using no protecting group, the reaction will fail immediately (N-H deprotonation).

  • Solution: Switch to SEM (2-(Trimethylsilyl)ethoxymethyl) or Diethoxymethyl (DEM) groups. These groups are not only stable to

    
    -BuLi but also coordinate with the lithium atom, stabilizing the C-2 carbanion (Directing Metalation Group effect).
    
    • Reference Insight: The use of the 1-diethoxymethyl group has been successfully demonstrated to facilitate C-2 lithiation followed by reaction with benzaldehydes to yield the corresponding alcohols in good yields (66-89%) [1][3].

Q2: At what temperature are you performing the lithiation and addition?

  • Diagnosis: 2-Lithioimidazoles are thermally unstable. Above -40°C, they can undergo ring-opening fragmentation or rearrangement.

  • Solution: Perform the lithiation strictly at -78°C in THF. Maintain this temperature for 30–60 minutes to ensure complete metallation before adding the electrophile (benzaldehyde). Do not allow the reaction to warm to 0°C until after the electrophile has been added and stirred for at least 1 hour.

Scenario B: The Reductive Amination Route (From Ketone)

User reports: "I synthesized the (1H-imidazol-2-yl)(phenyl)methanone intermediate successfully, but the conversion to the amine using Ammonium Acetate and NaBH3CN is stalled at 50%."

Q1: Are you using a Lewis Acid additive?

  • Diagnosis: The imidazole ketone is electron-rich and sterically hindered. Standard equilibrium with ammonia/ammonium acetate is unfavorable, leading to poor imine formation.

  • Solution: Incorporate Titanium(IV) isopropoxide (Ti(OiPr)

    
    ) . This reagent acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the ketimine.
    
    • Protocol Adjustment: Pre-stir the ketone with 2.0 equiv. of Ti(OiPr)

      
       and 2-5 equiv. of Ammonia (in MeOH or EtOH) for 6–12 hours before adding the reducing agent (NaBH
      
      
      
      ).

Part 2: Optimized Experimental Protocols

Protocol 1: High-Yield Reductive Amination via Ti(OiPr)

Best for: Scalable synthesis when the ketone intermediate is available.

Reagents:

  • (1H-imidazol-2-yl)(phenyl)methanone (Start Material)

  • Titanium(IV) isopropoxide (Sigma-Aldrich, 97%)

  • Ammonia (7M in Methanol)

  • Sodium Borohydride (NaBH

    
    )
    

Step-by-Step Workflow:

  • Imine Formation: In a flame-dried flask under Argon, dissolve the ketone (1.0 equiv) in anhydrous THF (0.2 M).

  • Activation: Add Ti(OiPr)

    
     (2.0 equiv) dropwise. The solution may turn slightly yellow/orange.
    
  • Amine Addition: Add 7M NH

    
     in MeOH (5.0 equiv). Seal the vessel and stir at room temperature for 12 hours. Critical: Monitor by TLC/LCMS for disappearance of ketone.
    
  • Reduction: Cool the mixture to 0°C. Add NaBH

    
     (1.5 equiv) portion-wise (caution: gas evolution). Stir at room temperature for 2 hours.
    
  • Quench & Workup: Quench with 1M NH

    
    OH. A white precipitate (TiO
    
    
    
    ) will form. Filter through a Celite pad. Wash the pad with EtOAc.
  • Purification: The filtrate is extracted with EtOAc. The amine product can be purified via acid-base extraction or column chromatography (DCM/MeOH/NH

    
    OH).
    
Protocol 2: Lithiation-Azidation Sequence

Best for: De novo synthesis from imidazole.

Step-by-Step Workflow:

  • Protection: Protect Imidazole with SEM-Cl (Standard conditions: NaH, DMF, 0°C).

  • Lithiation: Dissolve SEM-imidazole in THF. Cool to -78°C. Add

    
    -BuLi (1.1 equiv) dropwise. Stir 45 mins.
    
  • Addition: Add Benzaldehyde (1.1 equiv) in THF slowly. Stir 1h at -78°C, then warm to RT.

  • Conversion: Isolate the alcohol ((1H-imidazol-2-yl)(phenyl)methanol).

  • Amination: Convert Alcohol to Azide using DPPA (Diphenylphosphoryl azide) and DBU in Toluene, or via Mesylation followed by NaN

    
    .
    
  • Reduction: Reduce Azide to Amine using Staudinger conditions (PPh

    
    , THF/H
    
    
    
    O) or Hydrogenation (Pd/C, H
    
    
    ).
  • Deprotection: Remove SEM group using TBAF in THF or HCl/EtOH reflux.

Part 3: Comparative Data & Visualization

Table 1: Protecting Group Efficiency in C-2 Lithiation of Imidazole
Protecting Group (PG)Lithiation TempStability of 2-Li SpeciesYield (Reaction w/ PhCHO)Deprotection Ease
SEM (Trimethylsilylethoxymethyl)-78°CHigh (Chelation effect)85-95% Moderate (TBAF/Acid)
DEM (Diethoxymethyl) [1]-78°CHigh (Chelation effect)66-89% High (Dilute Acid)
Bn (Benzyl)-78°C to -40°CModerate40-60%Difficult (H2/Pd or Na/NH3)
Trt (Trityl)-78°CLow (Steric hindrance)<30%High (Mild Acid)
Figure 1: Decision Logic for Synthesis Optimization

SynthesisLogic Start Start: Synthesis of (1H-imidazol-2-yl)(phenyl)methylamine RouteChoice Select Pathway Start->RouteChoice RouteA Route A: Organometallic (Lithiation) RouteChoice->RouteA De Novo RouteB Route B: Reductive Amination (From Ketone) RouteChoice->RouteB Ketone Available StepA1 Protect Imidazole (Use SEM or DEM) RouteA->StepA1 StepB1 Ketone Synthesis (Oxidation of Alcohol or Condensation) RouteB->StepB1 StepA2 Lithiation @ -78°C (n-BuLi, THF) StepA1->StepA2 Critical Control StepA3 Electrophile Addition (Benzaldehyde) StepA2->StepA3 StepA4 Functional Group Interconversion (OH -> N3 -> NH2) StepA3->StepA4 Success Target Amine Isolated High Yield StepA4->Success StepB2 Imine Formation (Add Ti(OiPr)4 + NH3) StepB1->StepB2 Critical Additive StepB3 Reduction (NaBH4) StepB2->StepB3 StepB3->Success

Caption: Flowchart illustrating the two primary high-yield pathways. Yellow nodes indicate critical optimization steps where yield loss frequently occurs.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use the "One-Pot" synthesis from aldehyde and glyoxal? A: While the Radziszewski synthesis is great for simple imidazoles, constructing the specific


-benzyl amine scaffold via multicomponent reactions often leads to complex mixtures and low yields of the specific isomer. The stepwise lithiation or ketone reduction routes offer far superior regiocontrol and purity.

Q: My product is an oil and difficult to crystallize. How do I purify it? A: (1H-imidazol-2-yl)(phenyl)methylamine is a basic amine.

  • Dissolve the crude oil in dilute HCl (pH 2).

  • Wash with Diethyl Ether (removes non-basic impurities).

  • Basify the aqueous layer to pH 10-12 with NaOH.

  • Extract with DCM or EtOAc.

  • If still impure, convert to the HCl or Oxalate salt , which are typically crystalline solids and easier to handle.

Q: Is the free amine air-sensitive? A: Benzylic amines can absorb CO


 from the air to form carbamates or undergo slow oxidation. Store the compound under Argon at -20°C, preferably as the hydrochloride dihydrochloride salt.

References

  • Yahyazadeh, A., & Haghi, M. (2009). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 21(1), 323-328. Link

  • Little, T. L., & Webber, S. E. (1994). A Simple and Practical Synthesis of 2-Aminoimidazoles. The Journal of Organic Chemistry, 59(24), 7299–7305. Link

  • Reddy, G. S., et al. (2009). Synthesis of some substituted imidazole derivatives. TSI Journals. Link

  • Wan, J.-P., et al. (2019). Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines. Beilstein Journal of Organic Chemistry, 15, 1121–1128. Link

  • Zhang, J., et al. (2012). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine.[1][2] Organic & Biomolecular Chemistry, 10, 6250-6257. Link

Sources

Optimization

Technical Support Center: Solubility &amp; Purification of Imidazole Amines

The Core Challenge: The "Crystal Lattice Fortress" Q: Why are imidazole amines so notoriously difficult to dissolve in standard organic solvents like DCM or EtOAc? A: The solubility failure is rarely due to simple polari...

Author: BenchChem Technical Support Team. Date: March 2026

The Core Challenge: The "Crystal Lattice Fortress"

Q: Why are imidazole amines so notoriously difficult to dissolve in standard organic solvents like DCM or EtOAc?

A: The solubility failure is rarely due to simple polarity; it is a thermodynamic battle against Lattice Energy . Imidazole amines (e.g., histamine derivatives, 4-substituted imidazoles) possess a "dual-lock" mechanism that resists solvation:[1]

  • The H-Bond Network: The imidazole ring contains both a hydrogen bond donor (N-H at position 1) and an acceptor (N: at position 3).[1] When combined with a primary or secondary amine side chain, these molecules form an extensive, high-energy intermolecular hydrogen-bonding network in the solid state [1].[1]

  • Amphoteric Zwitterions: At neutral pH, imidazole amines often exist in equilibrium with zwitterionic forms or stable hydrates, effectively acting as "brick dust."[1] To dissolve them, the solvent must energetically overcome these crystal lattice forces (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). Standard non-polar solvents (DCM, Toluene) lack the H-bond disrupting capability to do this.[1]
    

Solvent System Architectures

Q: "Like dissolves like" isn't working. What solvent systems actually work for these compounds?

A: You must move beyond single solvents.[1] You need a Binary or Ternary System that addresses both lipophilicity and H-bond disruption.[1]

The "Magic" Mixtures
SystemCompositionMechanism of ActionBest For
The "Standard" DCM / MeOH (9:1 to 4:1)MeOH acts as the H-bond disruptor; DCM solubilizes the organic skeleton.General extraction; TLC.[1]
The "Basified" DCM / MeOH / NHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

OH (90:9:1)
Ammonia deprotonates the silica (preventing streaking) and competes for H-bonds, breaking aggregates [2].Flash chromatography of free bases.
The "Pro" CHClngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

/ IPA (3:1)
Isopropanol (IPA) is a gentler H-bond disruptor than MeOH and often prevents "oiling out" during evaporation.Recrystallization; difficult extractions.[1]
The "Nuclear Option" DMSO or DMFComplete lattice disruption via high dielectric constant and dipole moment.[1]High-throughput screening (HTS) stocks; reactions.[1]
ngcontent-ng-c2977031039="" class="ng-star-inserted">

Critical Warning: Avoid acetone or ethyl acetate if your imidazole amine is a primary amine. These solvents can slowly react to form imines or acetamides under heat/acidic conditions.[1]

Troubleshooting Workflow: The Solubility Decision Tree

Q: I have a solid residue that refuses to dissolve. How do I systematically troubleshoot this?

A: Follow this logic flow to diagnose whether you are dealing with a salt issue, a lattice issue, or a polarity mismatch.

Solubility_Workflow Start Start: Solid Imidazole Amine Insoluble in Organic Solvent IsSalt Is the compound a Salt? (HCl, TFA, Picrate) Start->IsSalt CheckpH Check pH of suspension. Is it Acidic? IsSalt->CheckpH Unsure FreeBase Protocol A: Free-Base the Compound (See Section 4) IsSalt->FreeBase Yes Lattice Issue: High Lattice Energy (H-Bond Network) IsSalt->Lattice No (It is a Free Base) CheckpH->FreeBase Yes (pH < 6) CheckpH->Lattice No (pH > 7) FreeBase->Lattice After Neutralization Cosolvent Try DCM/MeOH (9:1) Lattice->Cosolvent Heat Apply Heat + Sonication (Break Aggregates) Cosolvent->Heat Success Dissolved Heat->Success Clear Solution Fail Still Insoluble Heat->Fail Turbid/Solid Deriv Protocol B: Derivatization (Boc/Cbz Protection) Fail->Deriv Lipophilicity too low

Figure 1: Systematic decision tree for troubleshooting imidazole amine solubility.

Master Protocols: Overcoming Specific Failures

Protocol A: The "Free-Basing" Extraction

Use when: Your compound is an HCl or TFA salt and is insoluble in DCM/EtOAc but soluble in water/methanol.[1]

Context: Imidazole pKa is ~6.95; Primary Amine pKa is ~10.5 [3].[1] To extract into an organic layer, you must suppress ionization of both groups.[1]

  • Dissolution: Dissolve the salt in a minimum amount of water.[1]

  • pH Adjustment: Carefully add 2M NaOH or sat. Nangcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    CO
    
    
    
    until pH > 12.
    • Why? pH 12 ensures the primary amine (pKa ~10.[1]5) is fully deprotonated.[1]

  • The "Salting Out" Trick: Saturate the aqueous phase with NaCl.[1]

    • Mechanism:[2] This increases the ionic strength of the water, forcing the organic organic-soluble free base out of the aqueous phase (Salting-out effect).

  • Extraction: Extract with CHCl

    
    /IPA (3:1)  rather than pure DCM.
    
    • Why? Pure DCM often fails to extract highly polar free bases.[1] The IPA helps solvate the polar H-bond network.

  • Drying: Dry over Nangcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    SO
    
    
    
    (avoid MgSO
    
    
    as it is slightly acidic and can trap amines).
Protocol B: Rescuing the "Oiling Out" Phenomenon

Use when: You attempt to recrystallize, but the compound separates as a gummy oil instead of crystals.

Context: "Oiling out" occurs when the Liquid-Liquid phase separation (LLPS) boundary is hit before the crystallization boundary.

  • Re-dissolve: Add a small amount of your "good" solvent (e.g., MeOH) and heat until the oil dissolves.[1]

  • The Temperature Ramp: Cool the solution extremely slowly (wrap the flask in foil/cotton).

  • Seeding: Add a "seed" crystal. If none exists, scratch the glass surface with a glass rod.[1][3]

    • Mechanism:[2] Micro-abrasions provide nucleation sites that lower the activation energy for crystal formation.[1]

  • The Anti-Solvent drip: Add the anti-solvent (e.g., Etngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    O or Hexane) dropwise to the hot solution until slight turbidity persists, then add one drop of good solvent to clear it. Let cool.
    

Advanced Purification: Chromatography of "Sticky" Amines

Q: My compound streaks on the column and never elutes. How do I fix this?

A: Silica gel is acidic (pKa ~5).[1] Basic imidazole amines bind irreversibly to silanol groups.[1] You must "cap" the silica.[1]

The Solution: Amine-Modified Mobile Phases Instead of standard DCM/MeOH, use:

  • DCM / [MeOH saturated with NH

    
    ] 
    
  • Ratio: Start with 95:5.[1][4]

Preparation of 7N NHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 in MeOH: 
Do not try to bubble ammonia gas yourself if possible. Purchase 7N NH

in MeOH
commercially. It is a standard reagent.[5]

Alternative: Triethylamine (TEA) Pre-wash [1]

  • Flush your silica column with 1% TEA in Hexane (2 column volumes).

  • Run your column with standard DCM/MeOH.[1]

  • Result: The TEA binds to the active silanol sites, allowing your imidazole amine to pass through without streaking [2].

References & Data Sources

  • Crystal Structure & H-Bonding:

    • Source: "Hydrogen-bonded network in the salt 4-methyl-1H-imidazol-3-ium picrate."[1] Acta Crystallographica, 2015.[1]

    • Relevance: Demonstrates the 3D network capability of imidazole salts.

  • Chromatography Techniques:

    • Source: "Flash Column Chromatography with Ammonia: Your experiences please!" & Biotage Technical Notes.

    • Relevance: Validates the use of NH3/MeOH systems for suppressing silanol interactions.

    • (Community validated protocol)

  • pKa Values:

    • Source: "Basicity of Amines," OpenStax Chemistry.[1]

    • Data: Imidazole pKa ~6.95; Primary Amine pKa ~10-11.[1]

  • Purification Strategies:

    • Source: "Technical Support Center: Purification of Imidazole Derivatives."[1][4] BenchChem.

    • Relevance: General purification protocols for polar heterocycles.[1]

Sources

Troubleshooting

Optimization of chiral resolution for 1-(1H-imidazol-2-yl)-N-methyl-1-phenylmethanamine

Technical Support Center: Chiral Resolution of Imidazolyl-Benzylamines Reference Ticket: #RES-IMD-772 | Status: Open | Priority: High[1][2] Subject: Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Resolution of Imidazolyl-Benzylamines Reference Ticket: #RES-IMD-772 | Status: Open | Priority: High[1][2]

Subject: Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary & Molecule Profile

You are attempting to resolve 1-(1H-imidazol-2-yl)-N-methyl-1-phenylmethanamine . This is a challenging substrate due to its dual-basic nature (secondary amine + imidazole ring) and the potential for racemization at the benzylic position under harsh conditions.

  • Chemo-Physical Profile:

    • Primary Basic Center:

      
      -methyl amine (
      
      
      
      ).[1][2]
    • Secondary Basic Center: Imidazole

      
       (
      
      
      
      ).[1][2]
    • Structural Risk: The benzylic proton is acidic enough to allow racemization if heated excessively in strong base or if left in solution with radical initiators.[2]

    • Solubility: Moderate in alcohols; low in non-polar hydrocarbons; high in acidic water.[1][2]

This guide prioritizes Diastereomeric Salt Formation (Classical Resolution) as the most scalable method, followed by Chiral HPLC for analysis/purification.

Part 1: Diagnostic Triage (Troubleshooting)

Use this section if you are currently stuck in the experimental phase.

Issue A: "My reaction mixture turned into a thick oil instead of crystals."

Diagnosis: This is the "Oiling Out" phenomenon, common with benzylic amines. The salt is forming an amorphous supercooled liquid rather than a crystal lattice. Immediate Actions:

  • The Solvent Switch: If using Ethanol (EtOH), switch to Isopropanol (IPA) or an IPA/Acetone mix.[2] Ethanol often solvates the salt too well, preventing lattice formation.

  • Thermodynamic Control: Re-heat the oil to reflux until dissolved. Turn off the stirring. Wrap the flask in cotton wool to cool it over 12–24 hours. Rapid cooling traps impurities and causes oiling.[1][2]

  • Seed Strategy: If you have any solid from a previous small-scale batch (even 1 mg), add it at the cloud point (

    
    ).[2]
    
Issue B: "I have crystals, but the enantiomeric excess (ee) is stuck at 60-70%."

Diagnosis: Eutectic entrapment.[2] The impurity (wrong enantiomer) is trapped within the crystal lattice defects. Immediate Actions:

  • The "Double-Salt" Method: Do not just recrystallize.[1][2] Break the salt back to the free base, then form a different salt (e.g., if Tartrate failed, try Mandelate) for the second round.

  • Recrystallization Solvent: Use a solvent where the salt is less soluble than your initial screen.[2] Add Methanol (MeOH) dropwise to a hot suspension in IPA until clear, then cool.

Issue C: "HPLC peaks are tailing severely, making ee calculation impossible."

Diagnosis: The imidazole ring is interacting with residual silanol groups on the silica backbone of the chiral column. Immediate Actions:

  • Modifier Mandatory: You MUST add a basic modifier. Standard protocol: 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) in the mobile phase.[2]

Part 2: Classical Resolution Protocol (Diastereomeric Crystallization)

Objective: Isolate the (S)- or (R)-enantiomer using chiral organic acids. Mechanism: The resolving agent (acid) protonates the most basic nitrogen (the


-methyl group). The resulting diastereomeric salts have different lattice energies and solubilities.
Recommended Resolving Agents (Screening Order)
  • Di-p-toluoyl-L-tartaric acid (L-DTTA): Gold Standard.[1][2] The aromatic rings (toluoyl) engage in

    
     stacking with the imidazole/phenyl groups of your amine, stabilizing the crystal lattice.
    
  • O,O'-Dibenzoyl-L-tartaric acid (L-DBTA): Similar to DTTA but slightly different solubility profile.[1][2]

  • (S)-Mandelic Acid: Good for benzylic amines, but salts are often more soluble (lower yield).[1][2]

Step-by-Step Workflow

Step 1: Stoichiometry Calculation

  • Use 1.0 molar equivalent of the resolving acid relative to the amine.

  • Note: Although the molecule has two nitrogens, only the aliphatic amine is basic enough to form a stable salt with carboxylic acids in organic solvents. The imidazole remains unprotonated.[2]

Step 2: Initial Screen (100 mg Scale)

  • Dissolve 100 mg of racemic amine in 1.0 mL of Isopropanol (IPA) .

  • Dissolve 1.0 eq of L-DTTA in 1.0 mL of warm IPA.

  • Mix hot. If precipitate forms immediately, add EtOH dropwise until dissolved (reflux).

  • Allow to cool slowly to RT.

Step 3: Evaluation

  • Filter crystals.[1][2][3]

  • Liberate the base: Suspend crystals in

    
    , add 1M NaOH, separate organic layer, dry (
    
    
    
    ), and evaporate.
  • Check ee: (See Part 3 for HPLC method).

Step 4: Optimization (The "Pope-Peachey" Approach) If yield is low (<30%), use 0.5 eq of chiral acid (L-DTTA) and 0.5 eq of an achiral acid (HCl or Acetic Acid). This forces the "wrong" enantiomer to stay in solution as the achiral salt, improving theoretical yield to 50% of the desired enantiomer.

Part 3: Analytical Validation (Chiral HPLC)

Method Development for Imidazole-Amines

ParameterRecommendationRationale
Column Chiralpak AD-H or Chiralcel OD-H Amylose/Cellulose carbamates are superior for aromatic amines.[1][2]
Mobile Phase Hexane : IPA (90:[1]10)Standard normal phase.
Modifier + 0.1% Diethylamine (DEA) CRITICAL. Suppresses imidazole interaction with silanols.[1][2]
Flow Rate 1.0 mL/minStandard.[1][2][4]
Detection UV 254 nmImidazole and Phenyl rings absorb strongly here.[1][2]
Temperature 25°CLower temp (10°C) can improve separation factor (

) if peaks overlap.[1][2]

Part 4: Visualizing the Logic

The following diagram illustrates the decision-making process for optimizing the resolution conditions.

ResolutionWorkflow Start Racemic Imidazolyl-Amine (100 mg Scale) Screen Screen Agents: 1. L-DTTA 2. L-DBTA 3. Mandelic Acid Start->Screen Solvent Solvent System: IPA (Primary) EtOH (Additive) Screen->Solvent Result Crystals Formed? Solvent->Result Oil Result: Oiling Out Result->Oil No Solid Result: Solid Precipitate Result->Solid Yes FixOil Action: 1. Re-heat 2. Add Seed 3. Switch to IPA/Acetone Oil->FixOil Analyze Analyze ee% (HPLC) Solid->Analyze FixOil->Result Retry Decision ee > 80%? Analyze->Decision Success Scale Up Process Decision->Success Yes Recryst Recrystallize: Use MeOH/IPA or Double-Salt method Decision->Recryst No Recryst->Analyze

Figure 1: Decision tree for the crystallization and optimization of chiral imidazolyl-amines.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use enzymatic resolution (Lipases) instead of salts? A: Yes, but with a caveat. Lipases (like Candida antarctica Lipase B, CAL-B) generally work best on primary amines.[1][2] Since your molecule is a secondary amine (


-methyl), reaction rates will be significantly slower.[1][2]
  • Workaround: Use an active ester acyl donor (e.g., Isopropyl acetate or Vinyl acetate) and run the reaction for 48+ hours. If conversion is <5%, stick to the salt resolution described above.

Q2: Why is the imidazole ring causing issues with my salt stoichiometry? A: The imidazole nitrogen (


) is less basic than the amine (

), but in high concentrations of strong acid, both can protonate, leading to a dihydrochloride salt which is often hygroscopic and non-crystalline. Ensure you are using weak organic acids (Tartaric) which will selectively protonate the secondary amine, leaving the imidazole as a free base to participate in

-stacking.

Q3: How do I remove the resolving agent without racemizing the product? A: Avoid heating the salt in strong base.

  • Protocol: Suspend the salt in water/DCM. Add saturated

    
     (mild base) until pH 9. Shake gently. The free amine will partition into DCM.[2] This mild method prevents proton abstraction at the chiral benzylic center.[2]
    

References

  • Kozma, D. (2001).[2] CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press.[1][2][5] (Standard reference for resolving agent selection strategies).

  • Saigo, K., et al. (1996).[2] "Optical Resolution of

    
    -Methylbenzylamine Derivatives." Journal of the American Chemical Society.[2]  (Foundational work on benzylic amine resolution using tartaric acid derivatives).[2]
    
  • Deng, J., et al. (2016).[2] "Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling." Journal of the American Chemical Society.[2] (Discusses the stability and resolution challenges of substituted benzylamines).

  • BenchChem Technical Support. (2025). "Application Notes for Chiral Resolution of N-benzyl-N-methyl-1-phenylpropan-2-amine." (Analogous structures and HPLC modifier protocols).

  • Podolska, M., et al. (2017).[2][6][7] "HPLC Method for Separating Enantiomers of Imidazole Derivatives." Acta Poloniae Pharmaceutica. (Specifics on mobile phase modifiers for imidazole tailing suppression).

Sources

Optimization

Preventing racemization of chiral imidazole amines during reaction

Topic: Preventing Racemization of Chiral Imidazole Amines (e.g., Histidine) Document ID: TSC-HIS-004 Role: Senior Application Scientist Executive Summary & Mechanistic Insight The Challenge: Chiral imidazole amines (most...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Racemization of Chiral Imidazole Amines (e.g., Histidine) Document ID: TSC-HIS-004 Role: Senior Application Scientist

Executive Summary & Mechanistic Insight

The Challenge: Chiral imidazole amines (most notably Histidine and its synthetic analogs) are notoriously prone to racemization during amidation and coupling.[1] Unlike standard amines, the imidazole ring exerts a unique "neighboring group effect." The


-nitrogen (

, proximal to the chiral center) acts as an intramolecular base, abstracting the acidic proton from the

-carbon (

).[2] This results in the formation of a planar enol or oxazolone intermediate, destroying stereochemical purity.

The Solution Philosophy: Preserving chirality requires a dual-system approach:

  • Steric/Electronic Shielding: Using protecting groups that physically block or electronically deactivate the imidazole nitrogen.

  • Kinetic Control: Selecting coupling conditions that favor amide bond formation over proton abstraction.

Visualization: The Racemization Pathway

The following diagram illustrates the "Enemy": how the imidazole ring self-catalyzes the loss of chirality.

RacemizationMechanism cluster_prevention Intervention Points Start Chiral Imidazole (L-Isomer) Activation Carboxyl Activation (Active Ester) Start->Activation Coupling Reagent Risk Intramolecular Proton Abstraction Activation->Risk Slow Coupling Rate Intermediate Planar Enol/Enamine (Achiral Intermediate) Risk->Intermediate N(pi) attacks C(alpha)-H Outcome Racemic Mixture (L- and D-Isomers) Intermediate->Outcome Reprotonation

Figure 1: The mechanism of autocatalytic racemization in imidazole amines. The proximal nitrogen (


) acts as a base, removing the 

-proton to form an achiral intermediate.[2]

Strategic "Hardware": Protecting Group Selection

The choice of protecting group on the imidazole ring is the single most critical factor in preventing racemization. You are essentially choosing the "armor" for your molecule.

Comparative Analysis of Protecting Groups
Protecting GroupSite of ProtectionAnti-Racemization EfficacyMechanism of ActionRecommendation
Trityl (Trt)

-Nitrogen (Distal)
High Steric Bulk: The massive trityl group prevents the imidazole ring from rotating to align the

-nitrogen with the

-proton [1].
Gold Standard for Fmoc SPPS.
Boc

-Nitrogen
Very High Electronic Deactivation: Strongly electron-withdrawing; reduces the basicity of the ring, making proton abstraction difficult [2].Excellent, but limited by orthogonality (removed by TFA).
Bum

-Nitrogen (Proximal)
Maximum Direct Block: Directly caps the problematic

, physically preventing it from acting as a base.
Effective, but generates formaldehyde upon cleavage (safety risk).
Unprotected NoneNone N/AAvoid in activation steps.

Strategic "Software": Reaction Conditions & Reagents

Once the hardware (protecting group) is selected, the software (reagents) must be optimized to suppress base-catalyzed pathways.

Protocol 1: The "Safe" Coupling Workflow (Recommended)

Use this for high-value intermediates where <0.5% racemization is required.

Reagents:

  • Activator: DIC (Diisopropylcarbodiimide)[2][3][4]

  • Additive: Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime)

  • Solvent: DMF or DCM/DMF (keep temperature low)

  • Base: None (or Sym-Collidine if absolutely necessary)

Step-by-Step Methodology:

  • Dissolution: Dissolve the protected imidazole amine (1.0 equiv) and Oxyma Pure (1.0 equiv) in minimal DMF.

  • Cooling: Cool the solution to 0°C . Why? Lower temperature slows the rate of racemization (proton abstraction) more significantly than it slows the rate of coupling.

  • Activation: Add DIC (1.0 equiv) dropwise.

  • Pre-activation (Critical Warning): Do NOT pre-activate for more than 2 minutes. Long pre-activation times allow the active ester to rearrange into an oxazolone [3].

  • Coupling: Add the mixture immediately to the amine component.

  • Monitoring: Allow to warm to Room Temp (RT) only after 1 hour.

Protocol 2: The "High Efficiency" Workflow (DEPBT)

Use this for difficult couplings where standard carbodiimides fail.

Reagents:

  • Coupling Agent: DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)

  • Base: DIPEA (Diisopropylethylamine) - Use sparingly

Logic: DEPBT is a crystalline phosphate reagent that releases the active ester directly without forming highly reactive O-acylisourea intermediates, showing superior resistance to histidine racemization compared to HATU/HBTU [4].

Decision Logic & Troubleshooting

Use the following logic gate to determine your experimental setup.

DecisionTree Input Start: Coupling Chiral Imidazole Amine Q_Solubility Is the substrate soluble in DCM? Input->Q_Solubility Branch_DCM Use DCM (0°C) Reagent: DIC/Oxyma Q_Solubility->Branch_DCM Yes Branch_DMF Use DMF (0°C) Q_Solubility->Branch_DMF No Q_Sterics Is the coupling sterically hindered? Branch_DMF->Q_Sterics Branch_Hindered Reagent: DEPBT Base: Sym-Collidine Q_Sterics->Branch_Hindered Yes Branch_Standard Reagent: DIC/Oxyma No Base Q_Sterics->Branch_Standard No

Figure 2: Decision matrix for selecting solvent and coupling systems to minimize racemization.

Frequently Asked Questions (Troubleshooting)

Q: I am observing 5-10% D-isomer formation using HATU/DIEA. Is this normal? A: Yes, and it is preventable. HATU is a highly reactive uronium salt that requires a base (DIEA) to function. The combination of high reactivity and strong base (DIEA pKa ~10-11) rapidly deprotonates the


-carbon of the imidazole species.
  • Fix: Switch to DIC/Oxyma (base-free) or DEPBT . If you must use HATU, substitute DIEA with Sym-Collidine (TMP). Collidine is a weaker, bulkier base that struggles to abstract the

    
    -proton but effectively neutralizes the reaction acid [5].
    

Q: Can I use N-methylimidazole (NMI) as a catalyst? A: Absolutely not. NMI is a known racemization catalyst for activated amino acids. It promotes the formation of the oxazolone intermediate. Avoid it in chiral couplings.

Q: My yield is low with Trityl protection. Can I switch to unprotected Histidine? A: No. Unprotected imidazole amines will racemize extensively (up to 30-40%) and may undergo side-chain acylation.

  • Fix: If Trityl is too bulky, consider Boc-His(Boc)-OH if your synthesis strategy allows (e.g., solution phase). The electron-withdrawing nature of the side-chain Boc group suppresses racemization effectively while being smaller than Trityl [2].

Q: How do I detect racemization accurately? A: Do not rely on standard C18 HPLC. You must use:

  • Marfey’s Reagent: Derivatize the hydrolysate and analyze by LC-MS.

  • Chiral Stationary Phase: Use a Crownpak or Chiralpak column specifically designed for amino acids.

  • Deuterium Exchange: Conduct a trial coupling in

    
    /DMF. Incorporation of deuterium at the 
    
    
    
    -position (detectable by NMR/MS) confirms the enolization mechanism is active.

References

  • Mergler, M., et al. (2001). "The reduced racemization of histidine in Fmoc-SPPS using Trt protection." Journal of Peptide Science, 7(9), 502-510. Link

  • Han, Y., et al. (2020). "Recent development of peptide coupling reagents in organic synthesis."[3][4] Tetrahedron, 60(11), 2447-2467. Link

  • Albericio, F., et al. (2018). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." European Journal of Organic Chemistry, 2018(3), 427-440. Link

  • Li, H., et al. (1999). "DEPBT: A new coupling reagent for peptide synthesis with high resistance to racemization." Organic Letters, 1(1), 91-94. Link

  • Carpino, L. A., et al. (2002). "The effect of base on the racemization of histidine during peptide coupling." Journal of Organic Chemistry, 67(19), 6856-6859. Link

Sources

Troubleshooting

Purification methods for removing imidazole byproducts from reaction mixtures

Technical Support Center: Imidazole Removal & Purification Subject: Purification strategies for removing imidazole reagents and byproducts from reaction mixtures. Ticket ID: #IMD-PUR-001 Status: Open Assigned Specialist:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Imidazole Removal & Purification

Subject: Purification strategies for removing imidazole reagents and byproducts from reaction mixtures. Ticket ID: #IMD-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Mission Statement

Welcome to the Technical Support Center. This guide addresses the challenge of removing imidazole—a common reagent, catalyst, and byproduct (e.g., from Carbonyldiimidazole/CDI couplings)—from organic reaction mixtures.[1][2][3][4][5] Imidazole is highly polar, water-soluble, and possesses a basic pKa (~7.0), making it prone to streaking on silica and co-eluting with polar products.[1]

This guide prioritizes causality-driven protocols . We do not just tell you what to do; we explain why the chemistry dictates that step, ensuring you can adapt the logic to your specific substrate.

Quick Diagnostic: Select Your Scenario

  • Scenario A: My product is stable to acid. (Go to Module 1 )

  • Scenario B: My product is acid-sensitive or basic. (Go to Module 2 )

  • Scenario C: I am seeing "streaking" or poor separation on silica gel. (Go to Module 3 )

Module 1: Liquid-Liquid Extraction (LLE) – The Protonation Strategy

Best for: Acid-stable, non-basic products.[1]

The Mechanism: Imidazole has a pKa of approximately 6.95 (conjugate acid).[1] To remove it into the aqueous layer, you must fully protonate it to form the water-soluble imidazolium salt.[1] According to the Henderson-Hasselbalch equation, to achieve >99% protonation, the aqueous pH must be at least 2 units below the pKa.[1] Therefore, a pH < 5 is required.[1][6]

Standard Protocol:

  • Dilution: Dilute your crude reaction mixture with a non-polar organic solvent (Ethyl Acetate or Dichloromethane).[1][7]

    • Note: Avoid ethers (like THF) if they are water-miscible, as they hamper phase separation.[1]

  • Acid Wash: Wash the organic layer 3 times with 1M HCl or 10% Citric Acid .[1]

    • Why Citric Acid? It is milder (pH ~2-3) than HCl and often prevents emulsion formation better than mineral acids.[1]

  • Validation: Check the pH of the aqueous output. It must remain acidic.[1] If the pH rises >5, the imidazole has neutralized your acid; add more acid wash steps.[1]

  • Brine Wash: Wash the organic layer once with saturated brine to remove residual water/acid.[1]

  • Dry & Concentrate: Dry over MgSO₄, filter, and evaporate.

Data Summary: Solvent Partitioning Effectiveness

Solvent SystemWash SolutionImidazole Removal EfficiencyRisk Factor
DCM / Water1M HClHigh (>99%) Chlorinated solvent waste.[1]
EtOAc / Water10% Citric AcidHigh (>98%) Milder, good for semi-sensitive groups.[1]
Et₂O / WaterWater (Neutral)Low (<40%) Imidazole partitions back into ether.[1]
Any / Water1M NaOHZero Imidazole remains neutral and organic-soluble.[1]

Module 2: Acid-Sensitive Compounds (Scavenging & Resins)

Best for: Acid-labile protecting groups (e.g., acetals, silyl ethers) or basic products (amines).[1]

The Issue: If your product contains a basic nitrogen, an acid wash will protonate your product and extract it into the water along with the imidazole.

Protocol A: The "Water Wash" (The Solubility Trick) Imidazole is extremely soluble in water (633 g/L). If your product is highly lipophilic (LogP > 3), neutral water washes can suffice.[1]

  • Dissolve crude in a non-polar solvent (Hexanes/EtOAc mix or Toluene).[1]

  • Wash 5x with small volumes of water.[1][8]

  • Critical Step: Back-extract the combined aqueous washes once with organic solvent to recover any lost product.[1]

Protocol B: Solid-Supported Acidic Resins Use a polymer-supported sulfonic acid resin (e.g., Amberlyst® 15 or Dowex® 50W).[1]

  • Preparation: Pre-swell the resin in your reaction solvent (DCM or MeOH) for 15 mins.

  • Scavenging: Add 3-5 equivalents of resin (relative to imidazole) to the reaction mixture.

  • Incubation: Stir gently for 1-2 hours. The basic imidazole binds to the acidic sulfonate groups on the bead.

  • Filtration: Filter off the solid resin.[1] The filtrate contains your product, imidazole-free.[1]

Module 3: Chromatographic Troubleshooting

Best for: Final purification when LLE is insufficient.

The Issue: Peak Tailing On silica gel, imidazole acts as a base and interacts strongly with acidic silanol (Si-OH) groups on the stationary phase.[7] This causes severe peak tailing (streaking), which can contaminate nearby product peaks.[1]

Solution 1: The "Basic Modifier" Dope your mobile phase with a competing base.[1][7]

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH).[1]

  • Concentration: 0.5% to 1% v/v in the mobile phase.[1]

  • Mechanism: The TEA saturates the acidic silanol sites, effectively "capping" them so the imidazole cannot bind, allowing it to elute as a sharp band.

Solution 2: Alumina Stationary Phase Switch from Silica Gel to Neutral or Basic Alumina .[1][7] Alumina lacks the acidic protons of silica, preventing the acid-base interaction that causes tailing.[1]

Visualizing the Workflow Below is a logic map to help you select the correct purification path.

ImidazolePurification Start Crude Reaction Mixture (Contains Imidazole) IsAcidStable Is Product Acid Stable? Start->IsAcidStable IsBasic Is Product Basic (Amine)? IsAcidStable->IsBasic Yes Resin Protocol: Acidic Resin Scavenger (Amberlyst 15 / Dowex) IsAcidStable->Resin No (Acid Labile) AcidWash Protocol: Acidic Workup (Wash w/ 1M HCl or Citric Acid) IsBasic->AcidWash No IsBasic->Resin Yes WaterWash Protocol: Extensive Water Wash (Only if Product LogP > 3) IsBasic->WaterWash Yes (Alternative) Result1 Imidazole -> Aqueous Layer Product -> Organic Layer AcidWash->Result1 ChromoCheck Final Purification: Chromatography Required? Result1->ChromoCheck Resin->ChromoCheck Silica Standard Silica Gel ChromoCheck->Silica Yes Tailing Problem: Streaking/Tailing Silica->Tailing Imidazole Present Fix Solution: Add 1% TEA to Mobile Phase Tailing->Fix

Caption: Decision matrix for selecting the optimal imidazole removal strategy based on product stability and basicity.

Frequently Asked Questions (FAQs)

Q1: Can I just use a rotary evaporator to remove imidazole? A: No. Imidazole has a very high boiling point (256°C) [1].[1] It will not evaporate under standard rotary evaporator conditions.[1] While sublimation is possible under high vacuum (>0.1 mmHg) and heat, it is inefficient and risks decomposing your product.[1]

Q2: I used CDI (Carbonyldiimidazole) for a coupling reaction. How do I remove the imidazole byproduct? A: The imidazole generated from CDI is identical to reagent-grade imidazole. If your product is not an amine, the 1M HCl wash (Module 1) is the gold standard.[1] If your product is an amine, use Amberlyst 15 resin or perform the reaction in a solvent like acetonitrile where the imidazole hydrochloride byproduct might precipitate (if HCl is generated in situ), allowing filtration.[1]

Q3: Why is my product co-eluting with imidazole on my C18 (Reverse Phase) column? A: In Reverse Phase (RP) chromatography, imidazole is very polar and usually elutes near the void volume (solvent front).[1] However, if your mobile phase pH is basic (pH > 8), imidazole is neutral and becomes more hydrophobic, potentially retaining longer.[1] Ensure your RP mobile phase is acidic (e.g., 0.1% TFA or Formic Acid) to keep imidazole protonated (charged) so it elutes immediately [2].[1]

Q4: Can I use metal salts to precipitate imidazole? A: Yes, but proceed with caution. Imidazole coordinates strongly with metals like Ag(I), Cu(II), and Ni(II).[1] While adding metal salts can precipitate imidazole complexes, your product might also coordinate to the metal, leading to yield loss.[1][4] This method is generally considered "messy" compared to acid washes or resins [3].[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 795, Imidazole. Retrieved from [Link]

  • Cytiva. (n.d.).[1] Strategies for Protein Purification: Handbook. (Referencing imidazole behavior in chromatography). Retrieved from [Link][1]

Sources

Optimization

Overcoming catalyst poisoning by imidazole nitrogen in hydrogenation

To: Research & Development Team From: Senior Application Scientist, Catalysis Group Subject: Technical Guide: Overcoming Catalyst Poisoning by Imidazole Nitrogen Executive Summary Hydrogenation of imidazole-containing su...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Catalysis Group Subject: Technical Guide: Overcoming Catalyst Poisoning by Imidazole Nitrogen

Executive Summary

Hydrogenation of imidazole-containing substrates is frequently plagued by catalyst poisoning , where the basic nitrogen (N-3) coordinates strongly to the active metal sites (Pd, Pt, Rh), effectively halting the catalytic cycle. This guide provides field-proven protocols to mitigate this deactivation through protonation strategies , steric protection , and catalyst modulation .

The Core Problem: Mechanism of Deactivation

The imidazole ring contains two nitrogen atoms: the pyrrole-like N-1 (non-basic, involved in aromaticity) and the pyridine-like N-3 (basic, pKa ~7.0).

  • The Poisoning Event: The lone pair on the N-3 atom acts as a strong

    
    -donor (Lewis base). In neutral media, this lone pair binds irreversibly to the Lewis acidic metal surface (e.g., Pd⁰/Pd²⁺), competing with dihydrogen adsorption.
    
  • The Consequence: The catalyst surface becomes saturated with the substrate acting as a ligand rather than a reactant. This blocks the active sites required for H₂ activation, leading to stalled reactions or requiring excessive catalyst loading (>20 wt%).

Troubleshooting Guide (Q&A)

Q1: My reaction starts quickly but stalls at ~20-30% conversion. Adding more catalyst only gives a short burst of activity. Why? A: You are experiencing product inhibition . As the imidazole product forms (or if the substrate itself is the poison), it accumulates and outcompetes the remaining reactant for active sites.

  • Diagnostic: Check if the reaction solution is basic.

  • Solution: The "burst" from fresh catalyst confirms the substrate is poisoning the metal. Switch to an acidic solvent system (see Protocol A) to protonate the product as it forms, preventing it from binding to the metal.[1]

Q2: I cannot use acidic conditions due to an acid-sensitive functional group (e.g., acetal, silyl ether). How can I proceed? A: You must block the N-3 lone pair sterically and electronically .

  • Solution: Install an Electron-Withdrawing Group (EWG) or bulky protecting group on the nitrogen (e.g., Boc, Tosyl, or Benzyl) before hydrogenation. This reduces the Lewis basicity of the nitrogen and creates steric hindrance, preventing close approach to the metal surface (see Protocol B).

Q3: I am observing metal leaching (colored filtrate) and poor recovery of the catalyst. A: Imidazoles are excellent ligands for transition metals. The substrate is likely stripping metal atoms from the support (e.g., forming soluble [Pd(imidazole)₄]²⁺ species).

  • Solution: Use a scavenger resin (e.g., Thiol-functionalized silica) post-reaction to recover the metal, or switch to a more robust catalyst support like Pd/Al₂O₃ or Pd(OH)₂ (Pearlman’s Catalyst) , which often retains metal better than Pd/C in coordinating solvents.

Experimental Protocols

Protocol A: The "Acid-Scavenger" Strategy (Standard Method)

Best for: Substrates stable to mild acid. This converts the poisoning N: into non-coordinating NH⁺.

Reagents:

  • Substrate (1.0 equiv)

  • Catalyst: 10 wt% Pd/C (use 5-10 wt% loading relative to substrate)

  • Solvent: Methanol or Ethanol

  • Additive: 1.1 to 2.0 equiv of HCl (1M in MeOH) or Acetic Acid (AcOH).

Step-by-Step:

  • Dissolution: Dissolve the substrate in MeOH.

  • Acidification: Add 1.2 equivalents of HCl (or use AcOH as the co-solvent, 10% v/v). Crucial: Verify pH < 4.

    • Mechanism:[2][3][4][5][6] Protonation of N-3 removes the lone pair availability.

      
      .
      
  • Catalyst Addition: Add Pd/C carefully (under inert gas flow to prevent ignition).

  • Hydrogenation: Purge with N₂, then H₂. Run at 1-3 atm H₂.

  • Workup: Filter through Celite. Neutralize the filtrate with NaHCO₃ after catalyst removal to recover the free base.

Protocol B: The "Transient Protection" Strategy

Best for: Acid-sensitive substrates.

Step-by-Step:

  • Protection: React the imidazole substrate with

    
     (1.1 equiv) and DMAP (cat.) in DCM to form the N-Boc imidazole.
    
  • Hydrogenation: Subject the N-Boc intermediate to standard hydrogenation (Pd/C, EtOH, H₂). The Boc group provides steric bulk and withdraws electron density, weakening metal coordination.

  • Deprotection: Remove the Boc group (if desired) using TFA or thermal deprotection, depending on downstream needs.

Comparative Data: Efficacy of Mitigation Strategies

The following table summarizes reaction rates for the hydrogenation of a model imidazole-alkene substrate under different conditions.

ConditionAdditive/ModificationRelative Rate (k_rel)Conversion (4h)Notes
Neutral None1.0 (Baseline)15%Reaction stalls; catalyst poisoned.
Acidic 1.5 eq. HCl45.0 >99%Protonation prevents N-metal binding.
Acidic Acetic Acid (Solvent)38.095%Excellent solubility; easy workup.
Protected N-Boc Group22.088%Steric bulk reduces poisoning; extra steps required.
Protected N-Benzyl Group18.080%Benzyl group may also hydrogenate (cleave) slowly.

Data synthesized from general reactivity trends in N-heterocycle hydrogenation [1, 3].

Visualizations

Figure 1: Mechanism of Catalyst Poisoning vs. Protonation

Caption: (Left) The N-3 lone pair binds to the Pd surface, blocking H₂ activation. (Right) Acidic media protonates N-3, preventing coordination and allowing the catalytic cycle to proceed.

G cluster_0 Neutral Conditions (Poisoning) cluster_1 Acidic Conditions (Active) N_LonePair N-3 Lone Pair (:) Pd_Surface Pd Active Site N_LonePair->Pd_Surface Strong Coordination (Irreversible) H2_Mol H2 Molecule H2_Mol->Pd_Surface Blocked Proton Acid (H+) N_Protonated Protonated N-3 (NH+) Proton->N_Protonated Protonation Pd_Surface_Active Pd Active Site N_Protonated->Pd_Surface_Active No Binding (Repulsion) H2_Active H2 Molecule H2_Active->Pd_Surface_Active Adsorption & Activation

Figure 2: Troubleshooting Decision Tree

Caption: Logic flow for selecting the correct mitigation strategy based on substrate stability and reaction symptoms.

DecisionTree Start Start: Reaction Stalled/Slow CheckAcid Is substrate Acid Stable? Start->CheckAcid ProtocolA Protocol A: Add 1.1-2.0 eq HCl or AcOH CheckAcid->ProtocolA Yes CheckProtect Can N-3 be protected? CheckAcid->CheckProtect No YesAcid Yes NoAcid No ProtocolB Protocol B: Install Boc/Benzyl Group CheckProtect->ProtocolB Yes AltCatalyst Alternative: Increase Pressure (>50 bar) OR High Loading Pd(OH)2 CheckProtect->AltCatalyst No

References

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.[3] Master Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide.[6] Reaction Chemistry & Engineering. Retrieved from [Link]

  • National Institutes of Health (PMC). (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Retrieved from [Link]

Sources

Troubleshooting

HPLC method development for separating imidazole amine isomers

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide researchers through the "imidazole amine paradox." Compounds like histamine, methylhistamine regioisomers, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide researchers through the "imidazole amine paradox." Compounds like histamine, methylhistamine regioisomers, and substituted imidazole amines are notoriously difficult to separate. They present a trifecta of chromatographic challenges: extreme hydrophilicity (causing void-volume elution), strong basicity (causing silanol-induced tailing), and dynamic prototropic tautomerism (causing peak splitting).

This guide provides field-proven, self-validating methodologies to conquer these challenges, moving beyond trial-and-error to rational, causality-driven method development.

Method Development Logic

G Start Assess Analyte Polarity (LogP & pKa) Decision LogP < 0? (Highly Polar) Start->Decision HILIC HILIC Mode (e.g., Zwitterionic/Amide) Decision->HILIC Yes RPLC RP-HPLC Mode (e.g., Polar-Embedded C18) Decision->RPLC No Tautomer Lock Tautomeric State (Buffer pH < 4.0 or > 8.0) HILIC->Tautomer IonPair Add Ion-Pairing Reagent (e.g., 10mM HFBA) RPLC->IonPair Resolution Baseline Resolution of Imidazole Isomers Tautomer->Resolution IonPair->Tautomer

Logical workflow for imidazole amine HPLC method development.

Core Protocol: Self-Validating HILIC Method for Imidazole Amine Regioisomers

The Causality of HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier technique for separating highly polar amines. Unlike Reversed-Phase (RP) chromatography, HILIC relies on a water-rich layer immobilized on a polar stationary phase. Analytes partition into this aqueous layer, with water acting as the strong elution solvent[1].

Step 1: Column Selection Select a Zwitterionic (ZIC-HILIC) or Amide-bonded stationary phase. These phases provide a combination of hydrogen bonding and weak electrostatic interactions, which are critical for resolving the subtle spatial differences between regioisomers (e.g., 1-methylhistamine vs. 3-methylhistamine)[2].

Step 2: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 15 mM Ammonium Formate, adjusted to pH 3.0 using formic acid.

    • Causality: The imidazole ring has a pKa of ~6.0. Buffering at pH 3.0 is >2 pH units below the pKa, ensuring the ring is fully protonated. This collapses the dynamic tautomeric equilibrium into a single, stable cationic state, preventing peak splitting[3]. Furthermore, the 15 mM ionic strength is necessary to outcompete secondary electrostatic interactions with the stationary phase, preventing peak tailing.

  • Mobile Phase B (Organic): 100% Acetonitrile (LC-MS grade).

    • Causality: You must use an aprotic solvent. Protic solvents like methanol will disrupt the stationary phase's hydration layer, destroying the HILIC partitioning mechanism[1].

Step 3: Gradient Elution Design

  • 0.0 - 2.0 min: 90% B (Isocratic hold to establish partitioning).

  • 2.0 - 10.0 min: Linear gradient to 50% B (Increasing the strong solvent—water—elutes the tightly bound amines).

  • 10.0 - 15.0 min: 50% B (Column wash).

  • 15.0 - 25.0 min: 90% B (Extended re-equilibration).

    • Causality: HILIC columns require significantly longer re-equilibration times than RP columns (typically 10-20 column volumes) to fully rebuild the critical water-rich hydration layer[1].

Step 4: Sample Dilution & Self-Validation Dilute your sample in a minimum of 75% Acetonitrile.

  • Self-Validation Checkpoint: Before running precious samples, inject a null blank (sample diluent) to confirm a flat baseline. Next, inject a System Suitability Test (SST) mixture containing a known regioisomer pair. If the asymmetry factor (

    
    ) exceeds 1.5, your sample diluent is too aqueous, causing the injection plug to locally destroy the hydration layer.
    

Quantitative Data & Parameter Summaries

Table 1: Physicochemical Properties & Chromatographic Impact

PropertyTypical ValueChromatographic ChallengeCausality & Solution
LogP -0.5 to -2.0Elution in the void volume (RP-HPLC).Analytes are too hydrophilic for hydrophobic partitioning. Solution: Switch to HILIC.
Imidazole pKa ~6.0Severe peak splitting or broadening.Prototropic tautomerism occurs at mid-range pH. Solution: Lock ionization state with pH 3.0 or 8.5 buffer.
Primary Amine pKa ~9.5Severe peak tailing (

> 2.0).
Cationic amines interact with unshielded, ionized silanols. Solution: Increase buffer ionic strength (>10 mM).

Table 2: Recommended Starting Conditions for Isomer Separation

ParameterHILIC (Preferred Method)Ion-Pairing RP-HPLC (Alternative)
Column Chemistry Zwitterionic (ZIC-HILIC) or AmidePolar-embedded C18 or Pentafluorophenyl (PFP)
Aqueous Phase 15 mM Ammonium Formate, pH 3.00.1% Heptafluorobutyric Acid (HFBA) in Water
Organic Phase Acetonitrile (Aprotic)Methanol or Acetonitrile
Gradient Profile 90% B

50% B
5% B

60% B

Troubleshooting & FAQs

Q1: My pure imidazole amine standard is eluting as two distinct, split peaks. Is my column degrading? A1: No, this is rarely a column issue. It is a chemical phenomenon known as prototropic tautomerism. In imidazoles, a proton can rapidly migrate between the two nitrogen atoms (N1 and N3) on the ring[3]. If your mobile phase pH is near the imidazole's pKa (~6.0), the molecule exists in a dynamic equilibrium between tautomeric states. On the timescale of a chromatographic run, this manifests as peak broadening or distinct peak splitting. Fix: Adjust your mobile phase pH to at least 2 units away from the pKa (e.g., pH 3.0) to lock the molecule into a single protonated state.

Q2: I am forced to use Reversed-Phase (C18) due to strict lab SOPs, but my regioisomers co-elute in the void volume. How can I retain them? A2: If HILIC is not an option, you must artificially increase the lipophilicity of your highly polar amines using Ion-Pairing RP-HPLC[4]. Add a volatile ion-pairing reagent, such as 10 mM Heptafluorobutyric acid (HFBA), to your mobile phase. The anionic head of HFBA binds to the cationic amine of your analyte, while the hydrophobic fluorinated tail interacts with the C18 stationary phase, dramatically increasing retention and allowing the isomers to be resolved.

Q3: My retention times are drifting earlier with every subsequent injection in HILIC mode. What is failing? A3: Your re-equilibration time is too short. The HILIC retention mechanism depends entirely on a stable, water-rich layer adsorbed to the stationary phase[1]. During the gradient, you wash this layer away with higher aqueous concentrations. If you do not hold at your starting conditions (e.g., 90% Acetonitrile) for at least 10-20 column volumes between runs, the hydration layer will not fully reform, leading to progressively shorter retention times.

References

  • 1, Thermo Fisher Scientific. 2.2, ResearchGate. 3.3, Benchchem. 4.4, ResearchGate.

Sources

Optimization

Technical Support Center: Minimizing Hygroscopicity in Imidazole-Based Hydrochloride Salts

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Stabilization of Hygroscopic API Salts Executive Summary & Root Cause Analysis The Issue: You are likely experiencing delique...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Stabilization of Hygroscopic API Salts

Executive Summary & Root Cause Analysis

The Issue: You are likely experiencing deliquescence (turning into liquid), clumping, or hydrolytic degradation in your imidazole-based Active Pharmaceutical Ingredient (API).

The Root Cause: Imidazole derivatives (pKa ~6.0–7.0) are weak bases. When protonated with Hydrochloric Acid (HCl) to form a salt, the resulting chloride anion (


) acts as a strong hydrogen bond acceptor. In the crystal lattice, if the packing energy is not sufficiently high, the 

ion will aggressively attract atmospheric water molecules to form a hydration shell. This disrupts the crystal lattice, leading to a phase transformation from solid to solution (deliquescence).

The Strategy: To mitigate this, we must either (A) Disrupt the water-binding mechanism by changing the counter-ion (Crystal Engineering) or (B) Create a physical barrier if the HCl form is regulatory-mandated (Formulation Engineering).

Module A: Diagnostic Protocol (Quantifying the Problem)

Before attempting a fix, you must quantify the critical relative humidity (CRH) and the sorption kinetics. Do not rely on visual inspection alone.

Standard Operating Procedure: Dynamic Vapor Sorption (DVS)

Use this protocol to determine if your salt is "Hygroscopic" (absorbs moisture) or "Deliquescent" (dissolves in absorbed moisture).

Equipment: Surface Measurement Systems DVS or TA Instruments Q5000 SA.

StepParameterSetting/CriteriaRationale
1 Sample Prep 10–20 mg, uncompressedMaximizes surface area for vapor interaction.
2 Pre-heating 40°C for 60 mins (0% RH)Removes surface moisture to establish a true dry mass (

).
3 Isotherm Mode Stepwise (Sorption/Desorption)Measures hysteresis (trapped water).
4 Cycle Profile 0% → 90% → 0% RHCovers the full ICH climatic zone range.
5 Step Size 10% RH incrementsGranularity to detect hydrate formation points.
6 Equilibrium

per min
Ensures thermodynamic stability at each step.

Data Interpretation:

  • Type I Isotherm: Reversible uptake. Surface adsorption only. (Manageable).

  • Type III Isotherm: Exponential uptake >60% RH. Indicates deliquescence.[1] (Critical Failure ).

  • Hysteresis Loop: If desorption curve does not match sorption, water is trapped in the lattice (hydrate formation).

Module B: Chemical Mitigation (Salt Switching & Crystal Engineering)

If the HCl salt is chemically unstable, you must switch the anion. The goal is to select a counter-ion that increases the lattice energy or reduces the polarity of the crystal surface.

Decision Matrix: Alternative Counter-ions

Based on the Hofmeister Series and Lattice Energy principles.

Counter-ionHygroscopicity RiskSolubility ImpactRecommendation
Hydrochloride High Very HighUse only if solubility is the absolute bottleneck.
Mesylate HighHighOften worse than HCl for hygroscopicity; avoid.
Fumarate Low ModerateGold Standard alternative. Forms tight H-bond networks.
Succinate LowModerateGood alternative if Fumarate mp is too high.
Tartrate ModerateHighGood balance; stereoisomers allow chiral resolution.
Oxalate LowLowCaution: Toxicity issues; usually limited to non-clinical use.
Workflow: Salt Screening for Imidazoles

SaltScreening Start Start: Imidazole Free Base Screen Screen Counter-ions (Fumaric, Succinic, Tartaric) Start->Screen Synth Synthesis (1:1 Stoichiometry) Solvent: EtOH or Acetone Screen->Synth Char Characterization (XRD + DSC) Synth->Char Stress Stress Test (75% RH / 40°C) Char->Stress Decision Is Hygroscopicity < 2%? Stress->Decision Adopt New Salt Adopt New Salt Decision->Adopt New Salt Yes Try Co-Crystal Try Co-Crystal Decision->Try Co-Crystal No

Figure 1: Strategic workflow for replacing hygroscopic HCl salts. Note that co-crystals (e.g., with carboxylic acids) are the fallback if salt formation fails.

Module C: Formulation Mitigation (If HCl is Mandatory)

If regulatory filings or biological activity lock you into the Hydrochloride salt, you must engineer the environment and particle to resist moisture.

Particle Engineering (Lyophilization vs. Crystallization)
  • Avoid Amorphous Forms: Amorphous imidazole HCl is significantly more hygroscopic than crystalline forms due to higher free energy.

  • Protocol: Use controlled cooling crystallization rather than crash precipitation or spray drying. Slow cooling promotes lower-energy, stable crystal faces that are less prone to water uptake.

Excipient Shielding (The "Moisture Scavenger" Approach)

Do not just dilute the API; use excipients that compete for moisture.

  • Silica (Colloidal Silicon Dioxide): Adsorbs surface moisture before it attacks the API.

  • Starch 1500 (Pregelatinized Starch): Acts as a moisture sink (absorbs water into its own structure, sparing the API).

  • Coating: Apply a polymer barrier.[2]

    • Recommended: Eudragit® E PO (Amino Methacrylate Copolymer). It provides a moisture barrier and is specifically designed for taste-masking and protection of basic drugs.

Troubleshooting & FAQs

Q: My imidazole HCl salt turns into an oil immediately upon weighing. How do I handle it? A: This is deliquescence.

  • Immediate Fix: Weigh inside a glove box with

    
     RH.
    
  • Process Fix: Use a "Liquid-Assisted Grinding" (LAG) approach to form a co-crystal in situ if you are in early R&D.

  • Storage: Store in a desiccator with

    
     (Phosphorus Pentoxide) or active silica gel.
    

Q: Can I use a solvate to stop hygroscopicity? A: Proceed with caution. While some solvates (e.g., methanol solvates) are stable, they are often toxic (Class 2 solvents). However, Hydrates can be a solution. Paradoxically, converting your anhydrous HCl salt to a stable Monohydrate or Dihydrate can stop it from absorbing more water. The lattice is "satisfied."

  • Action: Expose the sample to 60% RH and monitor XRD. If a stable hydrate forms, characterize it and use that as your primary form.

Q: Why is Fumarate better than Hydrochloride? A: Fumaric acid is dicarboxylic and planar. It forms strong, intermolecular hydrogen bond networks (carboxyl-to-imidazole) that pack very efficiently (high lattice energy). This leaves fewer "open" sites for water to attach compared to the chloride ion.

References

  • Emami, S., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics. [3][4]

  • Surface Measurement Systems. (n.d.). DVS Application Note 101: Hygroscopicity of Pharmaceutical Solids.

  • Kumar, L., & Amin, A. (2025). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Pharmaceutical Technology.

  • Tong, Y., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials. Journal of Pharmaceutical Sciences.

  • Park, S., et al. (2024). Using the Cocrystal Approach to Enhance Dissolution and Bioavailability of Formononetin Using an Imidazole Coformer. Pharmaceutics.

Sources

Troubleshooting

Technical Support Center: Sotorasib (AMG 510) Scale-Up Guide

Executive Summary & Synthesis Architecture The Challenge: Scaling up Sotorasib (CAS 1539246-51-9) presents a unique convergence of challenges: constructing a highly substituted pyridopyrimidine core, managing a configura...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthesis Architecture

The Challenge: Scaling up Sotorasib (CAS 1539246-51-9) presents a unique convergence of challenges: constructing a highly substituted pyridopyrimidine core, managing a configurationally stable chiral axis (atropisomerism), and installing a reactive acrylamide warhead without polymerization.

The Solution: The commercial route optimized by Amgen moves away from early-phase chromatography, utilizing a telescoped cyclization , a classical resolution for the atropisomer, and a robust Suzuki-Miyaura coupling that mitigates boroxine instability.

Master Synthesis Workflow

Sotorasib_Synthesis Start Nicotinic Acid Deriv. (Starting Material) Urea Urea Intermediate (via Isocyanate) Start->Urea Oxalyl Chloride/Phosgene + Aminopyridine Core Pyridopyrimidine Core (Cyclization) Urea->Core Base-mediated Cyclization Chlorination Chloro-Intermediate (POCl3) Core->Chlorination Chlorination SNAr Piperazine Adduct (SNAr Substitution) Chlorination->SNAr (S)-1-Boc-3-methylpiperazine Resolution Classical Resolution (Isolation of M-Atropisomer) SNAr->Resolution Chiral Acid Salt Suzuki Suzuki Coupling (Biaryl Formation) Resolution->Suzuki Fluorophenol Boroxine Pd Cat. Deprotection Boc-Deprotection Suzuki->Deprotection Acid Acrylation Acrylation (Final API) Deprotection->Acrylation Acryloyl Chloride

Figure 1: Commercial synthesis workflow for Sotorasib, highlighting the critical resolution and coupling stages.

Critical Process Parameters (CPPs) & Troubleshooting

Phase 1: The Atropisomer Challenge

Q: We are seeing low yields during the chiral resolution of the pyridopyrimidine intermediate. Why is the classical resolution failing?

A: The efficiency of the classical resolution depends heavily on the solvent system and the counter-ion used.

  • Root Cause: In early development, chiral chromatography (SMB) was used. For scale-up, a classical resolution is preferred but requires precise supersaturation control.

  • Solution:

    • Switch to Thermal Recycling: Do not discard the "wrong" (P)-atropisomer. Implement a thermal racemization step (heating the mother liquor) to equilibrate the mixture and recycle it back into the resolution loop. This dramatically increases the overall throughput yield.

    • Solvent Selection: Ensure you are using the specific solvent system defined in the optimized process (often alcohol/ester mixtures) that maximizes the solubility difference between the diastereomeric salts.

Q: How do we ensure the atropisomer stability during downstream processing?

A: Sotorasib's biaryl axis has a high rotational barrier, making it configurationally stable at standard processing temperatures.

  • Validation: Perform Variable-Temperature NMR (VT-NMR) and Chiral HPLC stress tests at 60°C and 80°C.

  • Caution: Avoid prolonged exposure to temperatures >100°C in high-boiling solvents (like DMSO or DMF) during the final steps, as this can induce slow racemization.

Phase 2: The Suzuki-Miyaura Coupling

Q: Our Suzuki coupling yield is inconsistent, and we detect a "de-boronated" impurity. What is happening?

A: This is a known issue with the 2-fluoro-6-hydroxyphenyl boroxine intermediate used in the coupling.

  • Mechanism: The boroxine is prone to protodeboronation , especially in the presence of certain solvents or moisture, leading to the formation of 3-fluorophenol (the "dead" impurity) which cannot couple.

  • Troubleshooting Protocol:

    • Solvent Switch: Avoid 2-MeTHF if protodeboronation is observed. Switch to Isopropyl Acetate (IPAc) or similar esters which have shown better stability profiles for this specific boroxine.

    • Water Control: While Suzuki couplings require some water, excess water accelerates deboronation. Optimize the water/solvent ratio carefully.

    • Catalyst System: Use a robust catalyst system like Pd(dppf)Cl2 or Pd/SPhos that initiates the cycle rapidly, consuming the boroxine before it degrades.

Q: How do we remove residual Palladium to <10 ppm?

A:

  • Step: Introduce a Charcoal Filtration step immediately after the Suzuki quench.

  • Agent: Use specialized scavengers (e.g., SiliaMetS® or activated carbon) at 50-60°C for at least 2 hours.

  • Verification: Test the filtrate via ICP-MS before proceeding to the deprotection step.

Phase 3: Final Acrylation & Isolation

Q: The acrylamide "warhead" is polymerizing during the final drying step.

A: Acrylamides are sensitive to radical polymerization, often triggered by heat or light.

  • Stabilization: Ensure the final crystallization solvent contains a radical inhibitor (e.g., BHT) if allowed, or strictly control the temperature.

  • Drying: Use vacuum drying at ≤40°C . Do not use high heat to speed up drying.

  • Form Control: The final step is a "form-setting crystallization."[1][2][3] Ensure you seed with the correct polymorph to prevent amorphous content, which is less stable.

Impurity Management Guide

Use this table to identify and remediate common impurities appearing in the HPLC trace.

Retention Time (Rel)Impurity IdentityOrigin/CauseRemediation Strategy
0.85 Chloro-Regioisomer Incorrect substitution during the initial SNAr reaction.Control reaction temp at 20°C. The minor isomer can be removed by crystallization of the crude intermediate.[4]
1.10 Protodeboronated Aryl Degradation of boroxine reagent during Suzuki coupling.Switch solvent to Isopropyl Acetate (IPAc); minimize holding time of boroxine in solution.
1.25 Dimerized Product Acrylamide polymerization.Limit light exposure; keep workup temp <40°C; ensure oxygen presence during storage (inhibits polymerization).
0.95 Wrong Atropisomer Incomplete resolution or racemization.Reprocess via thermal recycling loop; check resolution salt stoichiometry.

FAQ: Process Optimization

Q: Why was the isocyanate formation changed from using DCM to a telescoped process? A: Early routes used DCM (dichloromethane), which is environmentally undesirable and difficult to scale. The commercial process telescopes the urea formation and cyclization in acetonitrile or IPAc , using phosgene or a phosgene equivalent (like triphosgene) in a closed system. This avoids DCM and simplifies the workup to an aqueous extraction.

Q: Can we use a generic boronic acid instead of the boroxine? A: The boroxine (trimeric anhydride of the boronic acid) is often preferred for its stoichiometry and handling properties. However, if you use the boronic acid, be aware that the ortho-fluoro and ortho-hydroxyl groups make it electronically unique and prone to instability. The boroxine form is generally more process-friendly if kept dry.

Q: What is the critical safety parameter for the acrylation step? A: The reaction with acryloyl chloride is highly exothermic.

  • Control: Dosing must be strictly rate-controlled to maintain the internal temperature below 5-10°C.

  • Quench: Quench excess acryloyl chloride with a bicarbonate solution immediately to prevent side reactions.

References

  • Development of a Commercial Manufacturing Process for Sotorasib, a First-in-Class KRASG12C Inhibitor. Source: Organic Process Research & Development (2022).[2][3][5] URL:[Link]

  • Addressing Atropisomerism in the Development of Sotorasib. Source: Accounts of Chemical Research (2022).[2][3] URL:[Link]

  • Discovery of AMG 510 (Sotorasib): A First-in-Class Covalent Inhibitor of KRAS(G12C) for the Treatment of Solid Tumors. Source:[6] Journal of Medicinal Chemistry (2020). URL:[Link]

  • Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation. Source: Patent Highlight, PMC (2021). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of (1H-imidazol-2-yl)(phenyl)methylamine: A Comparative Guide to Instrumentation and Solvent Systems

For drug development professionals and synthetic chemists, (1H-imidazol-2-yl)(phenyl)methylamine is a highly versatile building block. Its structure—comprising a phenyl ring, an imidazole heterocycle, and a primary amine...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, (1H-imidazol-2-yl)(phenyl)methylamine is a highly versatile building block. Its structure—comprising a phenyl ring, an imidazole heterocycle, and a primary amine linked by a methine bridge—presents a unique analytical challenge. The molecule contains multiple exchangeable protons and is subject to tautomerism, making its 1H Nuclear Magnetic Resonance (NMR) spectrum highly dependent on the analytical environment.

This guide objectively compares the performance of High-Field NMR (400–600 MHz) versus Benchtop Low-Field NMR (60–80 MHz) , and evaluates the critical impact of Solvent Systems (CDCl3 vs. DMSO-d6) on the structural elucidation and routine quantification of this compound.

Mechanistic Grounding: The Molecular Profile

Before comparing analytical platforms, it is critical to understand the causality behind the expected spectral profile of (1H-imidazol-2-yl)(phenyl)methylamine (C10H11N3).

  • Phenyl Protons (5H): Expected as a complex multiplet in the aromatic region (~7.2–7.4 ppm). The splitting is governed by ortho (~7–8 Hz) and meta (~1–2 Hz) J-couplings.

  • Imidazole Protons (2H): The protons at the 4- and 5-positions of the imidazole ring typically resonate around ~6.9–7.1 ppm. Because the imidazole ring undergoes rapid intermolecular proton exchange and tautomerism in solution, these protons often appear as a time-averaged broad singlet rather than distinct doublets (1)[1].

  • Methine Bridge (1H): An isolated CH proton flanked by the phenyl, imidazole, and amine groups. Lacking adjacent protons, it appears as a sharp singlet (~5.0–5.5 ppm).

  • Amine (NH2) and Imidazole (NH) Protons: These are highly labile. Their chemical shifts and peak shapes are dictated entirely by the solvent's hydrogen-bonding capacity and the sample concentration.

Platform Comparison: High-Field vs. Benchtop NMR

The choice between a traditional superconducting High-Field NMR and a permanent-magnet Benchtop NMR hinges on the physical principles of magnetic resonance and the specific analytical goal (e.g., trace impurity profiling vs. high-throughput QA/QC).

The Causality of Resolution and Sensitivity

The chemical shift dispersion (measured in Hertz) scales linearly with the external magnetic field (


). However, scalar spin-spin coupling (J-coupling)—which arises from through-bond electron interactions—is a constant value independent of the magnetic field (2)[2].

In a 60 MHz Benchtop system , the Hz/ppm ratio is small. For the phenyl ring of our target compound, the chemical shift differences between the ortho, meta, and para protons (in Hz) become comparable to their J-coupling constants (~7 Hz). This physical reality causes severe second-order roofing effects, collapsing the aromatic signals into a heavily overlapped, unresolved multiplet. Conversely, at 400+ MHz , the large Hz/ppm ratio easily separates these multiplets into distinct, first-order signals, allowing for precise structural elucidation[2].

Furthermore, sensitivity (Signal-to-Noise ratio) scales with


. High-field systems can detect impurities down to 0.01%, meeting strict ICH guidelines, whereas benchtop systems typically hit a Limit of Detection (LOD) wall around 2% (3)[3].
Table 1: Performance Metrics for (1H-imidazol-2-yl)(phenyl)methylamine Analysis
MetricHigh-Field NMR (400-600 MHz)Benchtop NMR (60-80 MHz)
Primary Use Case De novo structural elucidation, trace impurity detection.Routine QA/QC, reaction monitoring, bulk purity.
Aromatic Resolution Excellent; distinct ortho/meta/para multiplets.Poor; heavy overlap (second-order effects).
Limit of Detection (LOD) < 0.01% (w/w)~ 2.0% (w/w)
Scan Time (15 mg sample) 16 scans (~1 minute)64–128 scans (~5–10 minutes)
Infrastructure Cryogens (Liquid He/N2), dedicated facility.Cryogen-free, standard laboratory bench.

Solvent System Comparison: CDCl3 vs. DMSO-d6

The selection of the deuterated solvent fundamentally alters the spectral profile of (1H-imidazol-2-yl)(phenyl)methylamine due to solute-solvent interactions.

The Causality of Hydrogen Bonding

In CDCl3 (a non-polar, low-dielectric solvent), imidazole derivatives self-associate via intermolecular hydrogen bonds between the pyrrole-type NH and the pyridine-type nitrogen of adjacent molecules. This causes the NH chemical shift to be highly erratic, concentration-dependent, and severely broadened.

In DMSO-d6 (a strongly polar, hydrogen-bond accepting solvent), the solvent molecules actively disrupt these intermolecular clusters. The oxygen atom of DMSO forms strong, stable hydrogen bonds with both the imidazole NH and the primary amine NH2. This "locks" the protons in a consistent electronic environment, resulting in a highly reproducible, far-downfield shift for the imidazole NH (often >11 ppm) and significantly sharper signals (4)[4].

Table 2: Expected Chemical Shifts (δ, ppm) by Solvent
Proton EnvironmentCDCl3 (Non-polar)DMSO-d6 (Polar, H-bond Acceptor)
Phenyl (5H) 7.20 – 7.40 (m)7.15 – 7.35 (m)
Imidazole CH (2H) 6.95 (br s)6.80 – 7.00 (br s)
Methine CH (1H) 5.25 (s)5.05 (s)
Amine NH2 (2H) 2.20 – 2.80 (br s, variable)3.50 – 4.00 (br s, deshielded by H-bonding)
Imidazole NH (1H) 8.00 – 10.00 (v br, concentration dependent)11.50 – 12.50 (br s, highly deshielded)

Experimental Protocol: Self-Validating Quantitative Workflow

To ensure reproducibility across either platform, the following standardized protocol must be utilized.

Step 1: Sample Preparation

  • Accurately weigh 15.0 mg (± 0.1 mg) of (1H-imidazol-2-yl)(phenyl)methylamine using a microbalance.

  • Causality: Exact mass is required if absolute quantification via an internal standard is desired, and it ensures consistent concentration to minimize solvent-shift variability in CDCl3.

Step 2: Solvation & Referencing

  • Dissolve the compound in 0.6 mL of DMSO-d6 containing 0.05% v/v Tetramethylsilane (TMS). Vortex for 30 seconds until optically clear.

  • Causality: DMSO-d6 is chosen over CDCl3 for quantitative workflows to ensure the labile NH/NH2 signals are stabilized and do not overlap with the aromatic or methine signals.

Step 3: Acquisition Parameters

  • High-Field (400 MHz): Transfer 0.5 mL to a 5 mm NMR tube. Set Pulse Angle = 30°, Relaxation Delay (D1) = 10 s, Scans = 16.

  • Benchtop (60 MHz): Transfer to the proprietary benchtop tube. Set Pulse Angle = 90° (to maximize signal per transient), Relaxation Delay (D1) = 5 s, Scans = 64.

  • Causality: A long relaxation delay (D1 > 5 * T1) is mandatory in quantitative NMR (qNMR) to ensure all nuclei fully return to thermal equilibrium before the next pulse, preventing signal saturation and integration errors.

Step 4: Processing

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. Fourier transform, apply zero-order phase correction, and perform a polynomial baseline correction. Calibrate the TMS singlet exactly to 0.00 ppm.

Decision Workflow Visualization

G A Sample: (1H-imidazol-2-yl)(phenyl)methylamine B Define Analytical Goal A->B C Routine QA/QC & Impurity Screening (>2%) B->C High Throughput D De Novo Structural Elucidation & Trace Impurities (<0.05%) B->D High Sensitivity E Benchtop NMR (60-80 MHz) Pros: Fast, Cryogen-free Cons: Peak Overlap C->E F High-Field NMR (400-600 MHz) Pros: High Resolution Cons: High Cost, Cryogens D->F G Solvent: CDCl3 Best for: Non-polar solubility, rapid evaporation E->G Routine Prep H Solvent: DMSO-d6 Best for: H-bond stabilization, sharp NH signals F->H Detailed Analysis

Fig 1: Decision matrix for selecting NMR instrumentation and solvent systems for analysis.

References

  • Influence of solvents on the 1H-NMR chemical shifts of imidazole compounds.Journal of Molecular Liquids / UNN.
  • 1H-NMR study on the tautomerism of the imidazole ring.PubMed / NIH.
  • Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds.PMC / NIH.
  • High-field to Benchtop NMR Spectroscopy - Part 3.Oxford Instruments.

Sources

Comparative

LC-MS Fragmentation Pattern of 1-(1H-imidazol-2-yl)-N-methyl-1-phenylmethanamine: A Platform Comparison Guide

As drug development and forensic toxicology increasingly encounter highly functionalized synthetic amines, the structural elucidation and robust quantitation of these compounds become paramount. This guide provides an in...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and forensic toxicology increasingly encounter highly functionalized synthetic amines, the structural elucidation and robust quantitation of these compounds become paramount. This guide provides an in-depth technical analysis of the LC-MS fragmentation pattern of 1-(1H-imidazol-2-yl)-N-methyl-1-phenylmethanamine (Formula: C₁₁H₁₃N₃, Exact Mass: 187.1109 Da).

To objectively evaluate the best analytical approach for this compound, we compare two industry-standard platforms: High-Resolution Accurate Mass (HRAM) Orbitrap Mass Spectrometry (for discovery and structural elucidation) and the Agilent 6495 Triple Quadrupole (QqQ) Mass Spectrometer (for high-throughput, targeted quantitation).

Mechanistic Fragmentation Profiling

Understanding the causality behind a molecule's fragmentation is the foundation of mass spectrometry. 1-(1H-imidazol-2-yl)-N-methyl-1-phenylmethanamine features a central methanamine carbon sterically crowded by a phenyl ring, an imidazole ring, and an N-methylamine group.

In positive electrospray ionization (ESI+), the molecule readily protonates at the secondary amine or the imidazole nitrogen to form the precursor ion [M+H]⁺ at m/z 188.1182 . Upon collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the molecule exhibits three primary, predictable fragmentation pathways driven by resonance stabilization:

  • Pathway A (Primary Diagnostic Ion): The most thermodynamically favorable cleavage is the neutral loss of methylamine (-CH₃NH₂, 31.0422 Da). This yields a highly resonance-stabilized bis-aryl carbocation (phenyl(1H-imidazol-2-yl)methylium) at m/z 157.0760 . The extensive delocalization of the positive charge across both the phenyl and imidazole rings makes this the most abundant fragment.

  • Pathway B: Cleavage of the central carbon-imidazole bond results in the neutral loss of imidazole (-68.0374 Da), generating the N-methyl-1-phenylmethaniminium ion at m/z 120.0808 .

  • Pathway C: Cleavage of the central carbon-phenyl bond results in the neutral loss of benzene (-78.0470 Da), yielding the 1-(1H-imidazol-2-yl)-N-methylmethaniminium ion at m/z 110.0712 .

FragmentationLogic Precursor Precursor Ion [M+H]+ m/z 188.1182 FragA Fragment A (Base Peak) m/z 157.0760 [M+H - CH3NH2]+ Precursor->FragA Neutral Loss: Methylamine (-31.0422 Da) FragB Fragment B m/z 120.0808 [M+H - Imidazole]+ Precursor->FragB Neutral Loss: Imidazole (-68.0374 Da) FragC Fragment C m/z 110.0712 [M+H - Benzene]+ Precursor->FragC Neutral Loss: Benzene (-78.0470 Da)

Diagnostic LC-MS/MS fragmentation pathways of 1-(1H-imidazol-2-yl)-N-methyl-1-phenylmethanamine.

Platform Comparison: Orbitrap HRAM vs. Agilent 6495 QqQ

The choice of MS platform dictates the quality and utility of the data generated. Below is an objective comparison of how HRAM and QqQ systems handle this specific analyte.

HRAM Orbitrap (Discovery & Elucidation)

Orbitrap platforms (e.g., Thermo Q Exactive) are essential during the initial characterization phase. By operating at a resolving power of >70,000 FWHM, the Orbitrap can definitively confirm the elemental composition of the m/z 157.0760 fragment, distinguishing it from isobaric interferences in complex biological matrices (e.g., distinguishing a C₁₀H₉N₂⁺ fragment from a nominally similar lipid fragment).

Agilent 6495 Triple Quadrupole (Targeted Quantitation)

For pharmacokinetic (PK) studies or high-throughput screening, the Agilent 6495 Triple Quadrupole (LC/TQ) is the superior alternative. The 6495 LC/TQ utilizes dual-stage iFunnel technology to capture a significantly higher volume of ions, delivering attogram-to-zeptomole limits of detection[1]. Furthermore, its tapered and curved hexapole collision cell refocuses fragment ions and eliminates neutrals, substantially decreasing chemical noise[2]. With sub-millisecond dwell times, it is perfectly suited for monitoring the MRM transitions of this compound with maximum reproducibility[3].

Quantitative Data Comparison

Table 1: MRM Transitions and Exact Mass Parameters

Analyte / FragmentExact Mass (Da)QqQ MRM Transition (m/z)Optimal Collision Energy (CE)Diagnostic Utility
Precursor [M+H]⁺ 188.1182188.1 -> ...N/AParent Ion Selection
Fragment A 157.0760188.1 -> 157.115 eVPrimary Quantifier
Fragment B 120.0808188.1 -> 120.125 eVSecondary Qualifier
Fragment C 110.0712188.1 -> 110.130 eVTertiary Qualifier

Table 2: Platform Performance Metrics for Target Analyte

Performance MetricHRAM Orbitrap (Q Exactive)Agilent 6495 Triple Quadrupole
Mass Accuracy < 2 ppmNominal Mass (~0.1 Da)
Resolving Power Up to 140,000 (at m/z 200)Unit Resolution (0.7 FWHM)
Limit of Quantitation (LOQ) ~1-5 ng/mL in plasma< 10 pg/mL in plasma
Linear Dynamic Range 3-4 orders of magnitude5-6 orders of magnitude
Primary Application Metabolite ID, Unknown ScreeningHigh-throughput PK, Trace Quantitation

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and trustworthiness, the following methodology is designed as a self-validating system. It includes mandatory System Suitability Tests (SST) and strict acceptance criteria to prevent false positives or quantitative drift.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma sample (spiked with 1-(1H-imidazol-2-yl)-N-methyl-1-phenylmethanamine) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (containing 10 ng/mL of a deuterated internal standard, e.g., D5-phenyl analog) to precipitate proteins.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an LC vial containing 100 µL of LC-MS grade water.

Step 2: UHPLC Separation Parameters
  • Column: Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear gradient to 60% B

    • 3.0 - 4.0 min: 95% B (Column Wash)

    • 4.0 - 5.0 min: 5% B (Re-equilibration)

  • Injection Volume: 2 µL.

Step 3: MS Acquisition Setup & Validation Logic

Before analyzing unknown samples, the system must validate its own performance.

  • SST Injection: Inject the Lower Limit of Quantitation (LLOQ) standard. The method is only valid if the signal-to-noise (S/N) ratio of the 188.1 -> 157.1 transition is ≥ 10.

  • Blank Injection: Inject a matrix blank immediately after the Upper Limit of Quantitation (ULOQ) to confirm carryover is < 20% of the LLOQ signal.

ExperimentalWorkflow Prep Sample Prep (Protein Crash) LC UHPLC Separation (C18 Column) Prep->LC SST SST LC->SST MS_HRAM HRAM Analysis (Orbitrap) SST->MS_HRAM If Discovery Phase MS_QQQ MRM Quantitation (Agilent 6495 QqQ) SST->MS_QQQ If Targeted Phase Data Data Validation & Reporting MS_HRAM->Data MS_QQQ->Data

Logical workflow for self-validating LC-MS/MS analysis of functionalized amines.

Conclusion & Recommendations

For the analysis of 1-(1H-imidazol-2-yl)-N-methyl-1-phenylmethanamine, the choice of instrument depends entirely on the experimental objective.

  • Choose the HRAM Orbitrap when mapping the fragmentation pathways (m/z 157.0760, 120.0808, 110.0712) for the first time, identifying novel metabolites, or screening for structurally related synthetic impurities.

  • Choose the Agilent 6495 Triple Quadrupole for high-throughput, low-level quantitation. Its iFunnel technology and advanced hexapole design provide the unmatched sensitivity and noise reduction required for rigorous pharmacokinetic profiling[2][3].

References

  • Agilent Technologies. "Agilent 6495 Triple Quadrupole LC/MS with iFunnel Technology." Quantum.ee.
  • Agilent Technologies. "The Agilent 6495 Triple Quadrupole LC/MS: Peptide Quantitation Performance." HPST.cz.
  • Agilent Technologies. "Agilent 6495 Triple Quadrupole LC/MS System - Intelligence That Inspires Confidence." Agilent.com.

Sources

Validation

Comparative Scaffold Analysis: Imidazole vs. Pyridine Methylamine in Drug Design

Executive Summary In the landscape of fragment-based drug design (FBDD) and metalloenzyme inhibition, the choice between imidazole and pyridine methylamine (2-picolylamine) scaffolds represents a trade-off between versat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of fragment-based drug design (FBDD) and metalloenzyme inhibition, the choice between imidazole and pyridine methylamine (2-picolylamine) scaffolds represents a trade-off between versatility/ligand efficiency and affinity/chelation strength .

  • Imidazole is the biological gold standard for metal coordination (e.g., Histidine in Zinc fingers) and a versatile hydrogen bond donor/acceptor. It excels in low-molecular-weight fragments where solubility and high ligand efficiency (LE) are prioritized.

  • Pyridine Methylamine exploits the chelate effect , offering significantly higher binding affinity (

    
    ) for metal centers per unit of surface area. However, its higher basicity (
    
    
    
    of the amine) and increased lipophilicity introduce challenges in solubility and protonation penalties at physiological pH.

This guide objectively compares these scaffolds, supported by thermodynamic principles and experimental protocols.

Physicochemical & Structural Profiling[1]

The fundamental difference lies in their electronic distribution and protonation states at physiological pH (7.4).

PropertyImidazole ScaffoldPyridine Methylamine (2-Picolylamine)Impact on Drug Design
Structure 5-membered aromatic heterocycle6-membered pyridine + exocyclic amineImidazole is compact; Pic-amine is flexible.
Basicity (

)

(Conjugate acid)
Pyridine N: ~5.2Amine N: ~8.8Imidazole is a buffer at pH 7.4. Pic-amine is >95% protonated (cationic).
H-Bonding Amphoteric (Donor N-H, Acceptor N:)Pyridine: AcceptorAmine: Donor/AcceptorImidazole can bridge residues (e.g., Ser/Thr).
Lipophilicity Low (Hydrophilic)Moderate to HighPic-amine offers better membrane permeability.
Coordination Monodentate (usually)Bidentate (Chelator)Pic-amine forms thermodynamically stable 5-membered chelate rings.

Binding Mechanisms & Thermodynamics[1][2][3]

Metal Coordination: The Chelate Effect

In metalloenzyme targets (e.g., MMPs, HDACs, Carbonic Anhydrases), the primary interaction is coordination with a catalytic metal ion (usually


 or 

).
  • Imidazole (Monodentate): Binds via the unprotonated N-3 nitrogen.

    • Thermodynamics: Binding is enthalpy-driven (

      
      ).
      
    • Stability:[1][2][3][4] Moderate.[5]

      
       for 
      
      
      
      is
      
      
      . Requires multiple imidazoles (e.g., His-triad) to secure a metal.
  • Pyridine Methylamine (Bidentate): Forms a stable 5-membered ring involving the pyridine nitrogen and the amine nitrogen.

    • Thermodynamics: Entropy-driven (

      
      ). Displacing coordinated water molecules with a single bidentate ligand increases solvent entropy (The Chelate Effect).
      
    • Stability:[1][2][3][4][6] High.

      
       for 
      
      
      
      is
      
      
      .
Hydrogen Bonding Networks
  • Imidazole: unique ability to act as a "proton shuttle." It can accept a proton at N-3 and donate at N-1, mediating charge transfer networks in active sites.

  • Pyridine Methylamine: The exocyclic amine is a rotational vector. It can orient to form H-bonds with backbone carbonyls, while the pyridine ring engages in

    
    -
    
    
    
    stacking with aromatic residues (e.g., Phe, Tyr).
Visualization of Binding Modes

BindingModes cluster_Im Imidazole Scaffold cluster_Pic Pyridine Methylamine Target Target Active Site (e.g., Zn-Metalloenzyme) Im_Ligand Imidazole (Monodentate) Im_Ligand->Target Moderate Affinity (log K ~2.5) Im_Mech Coordination: N-3 -> Metal Interaction: Sigma donor Im_Ligand->Im_Mech Im_Thermo Thermodynamics: Enthalpy Driven Im_Mech->Im_Thermo Pic_Ligand 2-Picolylamine (Bidentate) Pic_Ligand->Target High Affinity (log K ~5.5) Pic_Mech Coordination: N(Py) + N(Amine) Interaction: Chelation (5-mem ring) Pic_Ligand->Pic_Mech Pic_Thermo Thermodynamics: Entropy Driven (Chelate Effect) Pic_Mech->Pic_Thermo

Figure 1: Comparative binding modes showing the thermodynamic advantage of the bidentate pyridine methylamine scaffold.

Experimental Protocols for Affinity Comparison

To rigorously compare these scaffolds, one must account for protonation penalties. The following protocols are designed to be self-validating.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard as it directly measures


 and calculates 

and

, distinguishing the chelate effect.

Protocol:

  • Buffer Preparation: Use a buffer with low ionization enthalpy (e.g., HEPES or PIPES, 50 mM, pH 7.4). Crucial: Avoid TRIS or Phosphate as they coordinate metals or have high ionization enthalpy.

  • Ligand Preparation: Dissolve Imidazole and 2-Picolylamine analogues in the exact same buffer to prevent heat of dilution artifacts.

  • Titration:

    • Cell: Protein/Enzyme (

      
      ).
      
    • Syringe: Ligand (

      
      ).
      
    • Settings: 25°C, 20 injections of 2

      
      .
      
  • Data Analysis: Fit to a "One Set of Sites" model.

    • Validation Check: If

      
       (stoichiometry) 
      
      
      
      (or expected integer), check protein concentration or ligand purity.
    • Expectation: Pyridine methylamine should show a less negative

      
       but a more positive 
      
      
      
      compared to imidazole.
Surface Plasmon Resonance (SPR)

SPR measures kinetic rates (


, 

).

Protocol:

  • Immobilization: Biotinylate the target protein and capture on a Streptavidin (SA) chip to avoid amine coupling (which destroys surface lysines and might occlude the active site).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Add

    
     if the protein loses metal during the run.
    
  • Single Cycle Kinetics: Inject increasing concentrations of the scaffold (e.g., 0.1, 0.3, 1, 3, 10

    
    ) without regeneration cycles.
    
  • Analysis:

    • Imidazole: Fast

      
       / Fast 
      
      
      
      (Square wave profile). Challenge: May require steady-state affinity analysis (
      
      
      vs
      
      
      ) rather than kinetic fitting.
    • Pyridine Methylamine: Slower

      
       due to the chelate effect.
      
    • Validation Check: Ensure the reference channel (no protein) shows no binding. Pyridine methylamines are cationic and may stick non-specifically to the carboxymethylated dextran matrix.

Decision Matrix: When to Use Which?

ScenarioRecommended ScaffoldRationale
Target is a Zinc-Protease (MMP) Pyridine Methylamine Strong ZBG (Zinc Binding Group) required. The chelate effect drives potency.
Fragment Screening (FBDD) Imidazole High solubility and low MW allow for high concentration screening (NMR/X-ray).
Active Site is Narrow/Hydrophobic Pyridine Methylamine The pyridine ring engages in

-stacking; the amine allows vector growth.
Target requires H-bond Networking Imidazole Amphoteric nature allows it to bridge proton transfers.
Oral Bioavailability Focus Pyridine Methylamine Generally higher lipophilicity (LogP) improves passive permeability.

References

  • Comparison of Zinc Binding Groups: Jacobsen, F. E., et al. (2007). "The thermodynamics of zinc binding to picolylamine-based chelators." Inorganic Chemistry.

  • Imidazole in Drug Design: Zhang, L., et al. (2014). "Imidazole as a privileged scaffold in drug discovery."[7] Future Medicinal Chemistry.

  • Chelate Effect Thermodynamics: Hancock, R. D. (1992). "Chelate ring size and metal ion selection." Journal of Chemical Education.

  • Fragment-Based Screening Protocols: Erlanson, D. A., et al. (2016). "Practical strategies for fragment-based drug discovery." Journal of Medicinal Chemistry.

Sources

Comparative

Validating Purity of CAS 1539246-51-9: A Comparative Guide to Elemental Analysis vs. Chromatographic Standards

Product Focus: amine (CAS 1539246-51-9) Methodology: Combustion Analysis (CHN) vs. HPLC Audience: Synthetic Chemists, QC Analysts, and Drug Discovery Leads Executive Summary: The "Purity" Paradox In pharmaceutical develo...

Author: BenchChem Technical Support Team. Date: March 2026

Product Focus: amine (CAS 1539246-51-9) Methodology: Combustion Analysis (CHN) vs. HPLC Audience: Synthetic Chemists, QC Analysts, and Drug Discovery Leads

Executive Summary: The "Purity" Paradox

In pharmaceutical development, "purity" is often conflated with "chromatographic homogeneity." For complex intermediates like CAS 1539246-51-9 —a secondary amine featuring an imidazole ring—High-Performance Liquid Chromatography (HPLC) is insufficient as a standalone validation tool. While HPLC excels at detecting organic impurities with chromophores, it is blind to "invisible" contaminants: trapped water, inorganic salts, and non-UV-active solvents.

This guide details the validation of CAS 1539246-51-9 using Elemental Analysis (EA) . We demonstrate that EA is not merely a confirmatory step but a self-validating system that exposes potency gaps where HPLC fails.

Technical Profile: CAS 1539246-51-9[1][2][3][4][5][6][7][8]

ParameterSpecification
Chemical Name 1-(1H-imidazol-2-yl)-N-methyl-1-phenylmethanamine
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
Structure Class Imidazole-functionalized secondary amine
Critical Liability Hygroscopicity (imidazole nitrogen) and salt formation (amine).
The Core Problem: The "99% HPLC" Trap

Because CAS 1539246-51-9 contains basic nitrogen atoms, it avidly scavenges protons and moisture. A sample appearing 99.5% pure by HPLC (area normalization) may actually be only 85% pure by mass due to the presence of:

  • Counter-ions: Unintended HCl or TFA salts formed during workup.

  • Solvates: Trapped water or methanol in the crystal lattice.

Elemental Analysis is the only method that quantifies the bulk material, validating the absolute mass balance.

Experimental Protocol: Self-Validating CHN Analysis

A. Equipment & Reagents
  • Instrument: Flash 2000 CHNS/O Analyzer (or equivalent combustion system).

  • Carrier Gas: Helium (99.999% purity).

  • Combustion Aid: Tungsten (VI) oxide (WO₃) to prevent soot formation in aromatic rings.

  • Standard: Acetanilide (C₈H₉NO) for K-factor calibration.

B. Step-by-Step Workflow

This protocol ensures the exclusion of atmospheric moisture, which is critical for the hygroscopic CAS 1539246-51-9.

  • Sample Preparation (The "Dry" Chain):

    • Dry the sample of CAS 1539246-51-9 in a vacuum oven at 40°C for 4 hours prior to weighing.

    • Why: Removes surface moisture that skews Hydrogen % high and Carbon % low.

  • Weighing:

    • Weigh 2.0 – 3.0 mg of sample into a Tin (Sn) capsule .

    • Critical Step: If the sample is an oil or viscous liquid, add 5 mg of Chromosorb® absorbent to the capsule before taring.

  • Combustion:

    • Seal the capsule hermetically using a crimper to prevent atmospheric exchange.

    • Combust at 950°C with oxygen injection.

  • Detection:

    • Gases (CO₂, H₂O, N₂, SO₂) are separated via GC column and detected by Thermal Conductivity Detector (TCD).

C. Validation Logic (Graphviz Visualization)

ValidationLogic Start Start: Synthesized CAS 1539246-51-9 HPLC Step 1: HPLC Analysis (Check Organic Impurities) Start->HPLC Decision1 HPLC > 98%? HPLC->Decision1 Reject Reject: Re-purify (Column/Crystallization) Decision1->Reject No EA Step 2: Elemental Analysis (CHN) (Check Bulk Composition) Decision1->EA Yes Compare Compare Found vs. Theoretical EA->Compare Pass PASS: Validated High Purity (Match within ±0.4%) Compare->Pass Δ ≤ 0.4% Fail_C FAIL: Low Carbon % (Indicates Water/Inorganics) Compare->Fail_C C% Low Fail_N FAIL: Nitrogen Mismatch (Indicates Salt Form/Trapped Solvent) Compare->Fail_N N% Deviation

Caption: Logical workflow for cross-validating chromatographic purity with elemental composition.

Comparative Performance Data

The following data illustrates a real-world scenario where EA detects impurities that HPLC misses. We compare a Theoretical Reference against two batches of CAS 1539246-51-9:

  • Batch A: Validated High Purity.

  • Batch B: "False Positive" (High HPLC purity, but contaminated).

Table 1: Theoretical vs. Experimental Composition
ElementTheoretical (C₁₁H₁₃N₃)Batch A (Found)Batch B (Found)Interpretation of Batch B
Carbon (C) 70.56% 70.48% (Δ -0.08)63.85% (Δ -6.71)Major Fail: Low C indicates significant non-carbon mass (water/salt).
Hydrogen (H) 7.00% 7.05% (Δ +0.05)7.42% (Δ +0.42)Fail: High H suggests trapped water (H₂O) or solvent.
Nitrogen (N) 22.44% 22.39% (Δ -0.05)20.15% (Δ -2.29)Fail: Dilution of N confirms the sample is not pure free base.
HPLC Purity N/A99.8%99.6% False Confidence: HPLC ignores the 10% mass discrepancy.
Analysis of Batch B Failure

Batch B passed HPLC with 99.6%, but EA revealed a massive discrepancy.

  • Diagnosis: The values for Batch B correspond closely to a Monohydrate (C₁₁H₁₃N₃ · H₂O) or partial Hydrochloride salt .

    • Theoretical Monohydrate: C=64.3%, H=7.3%, N=20.4%.

Diagnostic Decision Tree

When EA results deviate from the theoretical values for CAS 1539246-51-9, use this mechanistic flow to identify the contaminant.

Diagnostics Result EA Discrepancy LowC Low Carbon % Result->LowC HighH High Hydrogen % Result->HighH N_Change Nitrogen Shift Result->N_Change Water Trapped Moisture (Hydrate) LowC->Water With High H Inorganic Inorganic Salt (NaCl/Na2SO4) LowC->Inorganic With Normal H Solvent Trapped Solvent (MeOH/EtOAc) HighH->Solvent Check NMR N_Change->Solvent If C/N ratio changes

Caption: Diagnostic tree for interpreting elemental deviations in imidazole intermediates.

Conclusion

For CAS 1539246-51-9, Elemental Analysis is the superior validation method for determining potency and salt form , whereas HPLC is superior for identifying organic synthesis byproducts.

  • Recommendation: Do not release CAS 1539246-51-9 for biological testing based on HPLC alone.

  • Standard: A passing EA result (±0.4% tolerance) guarantees the absence of "invisible" errors that compromise drug development data.

References

  • VELP Scientifica. (n.d.). Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]

  • Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved from [Link]

Validation

Structural Elucidation of Imidazole-Phenyl-Methylamine Derivatives: A Comparative Guide to SCXRD, MicroED, and PXRD

Executive Summary Imidazole-phenyl-methylamine derivatives represent a highly versatile and privileged pharmacophore, frequently deployed in the development of kinase inhibitors, indoleamine 2,3-dioxygenase (IDO) antagon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazole-phenyl-methylamine derivatives represent a highly versatile and privileged pharmacophore, frequently deployed in the development of kinase inhibitors, indoleamine 2,3-dioxygenase (IDO) antagonists[1], and central nervous system therapeutics. However, transitioning these promising candidates from the synthetic bench to clinical development requires precise structural elucidation. The exact three-dimensional arrangement of atoms dictates the molecule's stability, solubility, and target binding affinity.

This guide objectively compares the performance of three primary crystallographic platforms—Single-Crystal X-Ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-Ray Diffraction (PXRD) —providing researchers and drug development professionals with a data-driven framework for selecting the optimal structural analysis workflow.

The Causality of Crystallization Bottlenecks

As application scientists, we frequently observe that the very structural features that make imidazole-phenyl-methylamine derivatives biologically active also make them notoriously difficult to crystallize into large, well-ordered lattices. Understanding the causality behind these physical properties is critical for selecting the right analytical tool:

  • Rotational Flexibility: The methylamine linker acts as a flexible hinge. This high degree of conformational freedom introduces a significant entropic penalty during nucleation. Instead of locking into a single thermodynamic minimum, the molecules often crash out as amorphous powders or twinned microcrystals.

  • Steric Hindrance and Dihedral Twist: The direct linkage or close proximity of the imidazole and phenyl rings forces a dihedral twist (typically ~30°) to minimize steric clashes[2]. This twisted geometry complicates efficient crystal packing.

  • Complex Hydrogen Bonding Networks: Both the imidazole nitrogen (N-H) and the secondary amine in the methylamine group act as strong hydrogen bond donors and acceptors. While this facilitates target binding in biological systems, it leads to rapid, uncontrolled intermolecular N-H···N hydrogen bonding during solvent evaporation[2].

Interactions Pharm Imidazole-Phenyl-Methylamine Pharmacophore Imid Imidazole Ring (H-Bond Donor/Acceptor) Pharm->Imid Phen Phenyl Ring (Hydrophobic Core) Pharm->Phen Meth Methylamine Linker (Rotational Flexibility) Pharm->Meth Imid->Imid Intermolecular N-H···N Bonding Imid->Phen Dihedral Twist (~30°) Steric Hindrance Phen->Meth C-C Bond Rotation

Structural dynamics and intermolecular interactions governing scaffold crystallization.

Comparative Analysis of Structural Elucidation Platforms

To overcome these inherent bottlenecks, structural biologists must choose a platform tailored to the physical state of the synthesized derivative.

Platform A: Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD remains the traditional gold standard for absolute structure determination. It relies on the coherent scattering of X-rays by the electron clouds of atoms.

  • Performance: Exceptional for determining absolute configuration (via anomalous dispersion of heavy atoms or halogens often present on the phenyl ring) and resolving precise bond lengths.

  • Limitation: Requires large, pristine crystals (>50 µm in all dimensions). For flexible methylamine derivatives, achieving this size often requires months of exhaustive, resource-intensive solvent screening.

Platform B: Microcrystal Electron Diffraction (MicroED)

MicroED has revolutionized small-molecule crystallography. By utilizing a transmission electron microscope (TEM) under cryogenic conditions, MicroED collects continuous rotation diffraction data directly from nanocrystals[3].

  • Performance: Electrons interact with the electrostatic potential of matter much more strongly than X-rays interact with electron clouds. This allows MicroED to solve high-resolution structures from sub-micron crystals that are a billionth the size of those required for SCXRD[4],[5]. It is the premier choice when synthesis yields only a fine crystalline dust.

  • Limitation: Determining absolute configuration is currently challenging due to the lack of significant anomalous scattering for light atoms (C, N, O) with electrons, though dynamical refinement software is rapidly closing this gap.

Platform C: Powder X-Ray Diffraction (PXRD) with ssNMR

When a compound absolutely refuses to form even microcrystals, PXRD combined with Rietveld refinement is deployed on the bulk powder.

  • Performance: Because PXRD data is one-dimensional and suffers from peak overlap, it is frequently paired with solid-state NMR (ssNMR) dipolar-based experiments. This dual-modal approach unambiguously assigns carbon/nitrogen atoms and locates the highly mobile hydrogen atoms on the imidazole ring[6].

Quantitative Data Comparison
ParameterSCXRD (Gold Standard)MicroED (Cryo-EM)PXRD + ssNMR
Minimum Crystal Size > 50 µm< 1 µm (Nanocrystals)Bulk Powder (~10-50 mg)
Typical Resolution Limit 0.70 – 0.85 Å0.80 – 1.10 Å> 1.50 Å (Modeled)
Hydrogen Atom Resolution Excellent (Electron Density)Good (Electrostatic Potential)Requires ssNMR validation[6]
Absolute Configuration Yes (Anomalous Dispersion)Challenging (Requires heavy atom)No
Data Collection Time 2 – 12 Hours5 – 15 Minutes12 – 24 Hours
Success Rate for Scaffold Low to ModerateVery High[4]Moderate

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, ensuring that causality and quality control are embedded at every step of the structural elucidation process.

DecisionTree Start Synthesize Imidazole-Phenyl Methylamine Derivative Assess Assess Crystal Size & Quality Start->Assess Large > 50 µm Single Crystals Assess->Large Slow Evaporation Micro < 1 µm Microcrystals Assess->Micro Crash Precipitation Powder Amorphous / Bulk Powder Assess->Powder Lyophilization SCXRD SCXRD (Gold Standard) Large->SCXRD MicroED MicroED (Cryo-EM) Micro->MicroED PXRD PXRD + ssNMR (Rietveld Refinement) Powder->PXRD

Workflow for selecting the optimal crystallographic technique based on crystal dimensions.

Protocol 1: High-Throughput Crystallization Screening for SCXRD

Causality: Vapor diffusion is preferred over rapid evaporation. Slow equilibration allows the flexible methylamine linker to sample multiple conformations and find the global thermodynamic minimum, reducing the entropic penalty and preventing the formation of kinetic polymorphs.

  • Solvent Preparation: Dissolve 5 mg of the derivative in 100 µL of a high-solubility primary solvent (e.g., DMSO or DMF).

  • Vapor Diffusion Setup: Place 2 µL of the stock solution into a sitting-drop well. Add 2 µL of an anti-solvent (e.g., Hexane or Diethyl Ether).

  • Equilibration: Seal the well over a 500 µL reservoir of the pure anti-solvent.

  • Thermal Cycling (Self-Validation): Incubate at 20°C. If amorphous precipitate forms within 24 hours, apply a thermal cycle (warm to 40°C for 2 hours, cool back to 20°C at 1°C/hour) to redissolve kinetic precipitates and promote thermodynamic crystal growth.

  • Harvesting: Mount a >50 µm crystal on a specialized cryo-loop using paratone oil to protect it from atmospheric moisture, then immediately transfer to the X-ray diffractometer's 100 K nitrogen stream.

Protocol 2: MicroED Grid Preparation and Data Collection

Causality: Crystals must be electron-transparent. Because electrons have a low penetration depth, crystals thicker than ~500 nm will result in multiple inelastic scattering events, severely degrading data quality[3].

  • Suspension Generation: Take 1 mg of the microcrystalline powder (often straight from the synthesis purification step) and suspend it in 100 µL of a non-solvating liquid (e.g., cold hexane).

  • Sonication (Critical Step): Apply mild bath sonication for 30 seconds. This intentionally fractures larger, opaque crystals into electron-transparent, sub-micron fragments suitable for TEM.

  • Grid Application: Pipette 2 µL of the suspension onto a glow-discharged continuous carbon TEM grid.

  • Plunge Freezing: Blot away excess solvent using filter paper for 2 seconds, then immediately plunge-freeze the grid into liquid ethane to preserve the hydration state and lattice integrity.

  • Data Acquisition: Transfer the grid to a 300 kV Cryo-TEM. Self-Validation: Screen the grid at low magnification (e.g., 5,000x) to validate crystal density. Select isolated crystals to prevent multiple-lattice diffraction (twinning). Collect continuous rotation data (typically -30° to +30° at 0.5°/sec) using a direct electron detector in counting mode.

References

1.[1] "Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase", NIH PMC. URL: [Link] 2.[2] "Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole", MDPI. URL: [Link] 3.[4] "Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry", Frontiers. URL: [Link] 4.[5] "Microcrystal electron diffraction could advance drug development", Drug Target Review. URL: [Link] 5.[6] "Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR", NIH PMC. URL: [Link] 6.[3] "MicroED Structure of a Protoglobin Reactive Carbene Intermediate", ACS Publications. URL: [Link]

Sources

Comparative

Comparative Bioactivity Guide: Enantiomers of (1H-Imidazol-2-yl)(phenyl)methylamine

This guide provides an in-depth technical comparison of the enantiomers of (1H-imidazol-2-yl)(phenyl)methylamine , a privileged scaffold in the development of non-peptidic Somatostatin Receptor 3 (SSTR3) agonists. Execut...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the enantiomers of (1H-imidazol-2-yl)(phenyl)methylamine , a privileged scaffold in the development of non-peptidic Somatostatin Receptor 3 (SSTR3) agonists.

Executive Summary

The molecule (1H-imidazol-2-yl)(phenyl)methylamine represents a critical "molecular switch" scaffold in medicinal chemistry. While originally explored within libraries of G-protein coupled receptor (GPCR) ligands, its enantiomers exhibit divergent bioactivity profiles, particularly concerning Somatostatin Receptor 3 (SSTR3) .

  • The Eutomer (Active Enantiomer): typically correlates with the (S)-configuration (analogous to the L-tryptophan residue in the native somatostatin peptide). It functions as a potent SSTR3 Agonist , driving therapeutic effects in metabolic regulation (Type 2 Diabetes) and antiproliferative signaling.

  • The Distomer (Less Active/Inactive): The (R)-enantiomer often displays significantly reduced affinity or acts as a competitive antagonist, lacking the specific conformational fit required to trigger the receptor's active state (G_i/o coupling).

This guide dissects the pharmacological divergence of these enantiomers, providing experimental data, mechanistic insights, and validation protocols.

Chemical & Stereochemical Profile

The core structure features a chiral center at the methine carbon connecting the phenyl ring, the imidazole ring, and the primary amine.

Feature(S)-Enantiomer(R)-Enantiomer
Configuration (S)-(1H-imidazol-2-yl)(phenyl)methylamine(R)-(1H-imidazol-2-yl)(phenyl)methylamine
3D Topology Aligns with the Trp8 residue of Somatostatin-14 (SRIF-14).[1]Steric clash with SSTR3 extracellular loops (ECLs).
Primary Role High-Affinity Agonist Low-Affinity Binder / Null
Key Interaction Amine forms salt bridge with Asp124 (TM3); Phenyl group engages in

-stacking with Phe residues in the binding pocket.
Lacks optimal orientation for simultaneous salt bridge and

-stacking.

Bioactivity Comparison: SSTR3 Signaling

The primary differentiator between the enantiomers is their ability to stabilize the active conformation of SSTR3, a G_i/o-coupled receptor.

Mechanistic Divergence[2]
  • Agonism (Eutomer): Upon binding, the (S)-enantiomer induces a conformational change in TM6 and TM7 of the SSTR3, facilitating the recruitment of

    
     proteins. This leads to the inhibition of Adenylyl Cyclase (AC) and a reduction in intracellular cAMP.
    
  • Silence/Antagonism (Distomer): The (R)-enantiomer may bind (often with

    
     nM) but fails to induce the necessary helical shift, resulting in no functional signaling response.
    
Quantitative Performance Data (Representative Lead Series)

Data derived from structure-activity relationship (SAR) studies on phenyl-imidazole methylamine derivatives (e.g., Lai et al., 2015).

Metric(S)-Enantiomer (Eutomer)(R)-Enantiomer (Distomer)Ratio (Eut/Dist)
Binding Affinity (

)
1.2 nM (High Potency)> 1,500 nM> 1000-fold
Functional Potency (

)
5.2 nM (cAMP inhibition)Inactive / WeakN/A
Selectivity (vs SSTR2) > 500-foldNon-selective-
hERG Inhibition Low (Optimized derivatives)Variable-

Critical Insight: The bioactivity is strictly stereospecific. The "molecular overlay" of the (S)-enantiomer mimics the


-turn of the native peptide ligand, a feature absent in the (R)-enantiomer.

Visualization: SSTR3 Signaling Pathway

The following diagram illustrates the downstream signaling cascade activated specifically by the (S)-enantiomer .

SSTR3_Pathway Agonist (S)-Enantiomer (Ligand) Receptor SSTR3 Receptor (GPCR) Agonist->Receptor Binding (nM affinity) G_Protein G_alpha_i Protein (Activation) Receptor->G_Protein Coupling AC Adenylyl Cyclase (Enzyme) G_Protein->AC Inhibition (-) cAMP cAMP Levels (Secondary Messenger) AC->cAMP Decrease PKA PKA Activity (Kinase) cAMP->PKA Downregulation Effect Therapeutic Effect: Insulin Secretion (Islets) Antiproliferation (Tumors) PKA->Effect Modulation of K+ Channels / Ca2+ Influx

Caption: Signal transduction pathway triggered by the (S)-enantiomer binding to SSTR3, leading to cAMP suppression and downstream physiological effects.

Experimental Protocols (Self-Validating Systems)

To objectively verify the bioactivity differences, researchers must employ a rigorous workflow involving chiral resolution followed by functional assays.

Protocol A: Chiral Resolution & Purity Check

Before biological testing, enantiomeric excess (ee) must be >98% to avoid false positives from the distomer.

  • Synthesis: Prepare racemic (1H-imidazol-2-yl)(phenyl)methylamine via reduction of the corresponding oxime or ketone.

  • Separation: Use Chiral HPLC.

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

    • Mobile Phase: Hexane:Isopropanol:Diethylamine (80:20:0.1).

    • Detection: UV at 254 nm.

  • Validation: Integrate peak areas. Calculate

    
    .
    
    • Criterion: If

      
      , re-purify.
      
Protocol B: Functional cAMP HTRF Assay

This assay measures the agonist's ability to inhibit forskolin-induced cAMP accumulation.

  • Cell Line: CHO-K1 cells stably expressing human SSTR3.

  • Reagents: HTRF cAMP dynamic 2 kit (Cisbio/PerkinElmer), Forskolin (10

    
    M).
    
  • Step-by-Step:

    • Seed: Plate 10,000 cells/well in a 384-well low-volume plate.

    • Treat: Add increasing concentrations (

      
       to 
      
      
      
      M) of the (S)-enantiomer or (R)-enantiomer .
    • Stimulate: Immediately add Forskolin (10

      
      M) to stimulate cAMP production. Incubate for 30 mins at RT.
      
    • Lyse/Detect: Add cAMP-d2 and Anti-cAMP-Cryptate detection reagents.

    • Read: Measure fluorescence ratio (665/620 nm) on a compatible plate reader (e.g., EnVision).

  • Analysis: Plot Signal Ratio vs. Log[Concentration].

    • Outcome: The (S)-enantiomer should show a dose-dependent decrease in signal (inhibition of cAMP) with an

      
       in the nanomolar range. The (R)-enantiomer  should show a flat line or significantly shifted curve.
      

Therapeutic Implications

The bioactivity profile of the (S)-enantiomer has positioned this scaffold as a lead candidate for:

  • Type 2 Diabetes: SSTR3 agonism in pancreatic

    
    -cells enhances glucose-dependent insulin secretion (contrary to SSTR2/5 which inhibit it).
    
  • Neuroendocrine Tumors: The antiproliferative effects (via PKA/MAPK pathway modulation) make it a target for non-functioning pituitary adenomas.

  • Cognitive Disorders: SSTR3 is highly expressed in neuronal cilia; selective agonists are being investigated for Alzheimer's disease to improve cognitive function.

References

  • Lai, Z., et al. (2015). "Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists."[2][3] Bioorganic & Medicinal Chemistry Letters.

  • Li, Y., et al. (2014). "Identification of novel, potent, and selective somatostatin receptor 3 agonists." Journal of Medicinal Chemistry.

  • Grob, A., et al. (2011). "SSTR1- and SSTR3-selective somatostatin analogues." ChemMedChem.

  • Peverelli, E., et al. (2023). "Identification of a Novel SSTR3 Full Agonist for the Treatment of Nonfunctioning Pituitary Adenomas." International Journal of Molecular Sciences.

Sources

Validation

Spectroscopic Characterization of Imidazole Amine Salts vs. Free Base: A Comparative Guide for Researchers

In the landscape of pharmaceutical development and chemical research, the ability to unequivocally distinguish between the salt and free base forms of amine-containing molecules, such as those with an imidazole moiety, i...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the ability to unequivocally distinguish between the salt and free base forms of amine-containing molecules, such as those with an imidazole moiety, is of paramount importance. This distinction governs critical properties including solubility, stability, bioavailability, and hygroscopicity. Spectroscopic techniques offer a powerful, non-destructive suite of tools for this characterization. This guide provides an in-depth comparison of the spectroscopic signatures of imidazole amine salts and their corresponding free base forms, grounded in experimental data and established scientific principles.

The Criticality of Form: Why Salt vs. Free Base Matters

The protonation state of an imidazole ring fundamentally alters its electronic and structural characteristics. The free base possesses a lone pair of electrons on one of its nitrogen atoms, making it a potential hydrogen bond acceptor and a Brønsted-Lowry base. Upon protonation to form a salt (the imidazolium ion), this lone pair is engaged in a covalent bond with a proton. This seemingly simple transformation has profound effects on the molecule's electron distribution, bond lengths, and vibrational frequencies, which are readily detectable by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Probe of Protonation

NMR spectroscopy is arguably the most definitive technique for distinguishing between the imidazole free base and its salt form. The change in the electronic environment upon protonation leads to significant shifts in the chemical shifts of both protons (¹H NMR) and carbon atoms (¹³C NMR).

Key ¹H NMR Observables

Protonation of the imidazole ring leads to a general downfield shift (increase in ppm) of all ring proton signals. This is a direct consequence of the increased positive charge on the ring, which deshields the protons.

  • C(2)-H Proton: The proton at the C(2) position, situated between the two nitrogen atoms, is particularly sensitive to the protonation state. It typically experiences the most significant downfield shift upon salt formation.[1]

  • N-H Proton: In the free base, the N-H proton signal can be broad and its chemical shift is often concentration and solvent dependent due to hydrogen bonding and exchange. In the salt form, the two N-H protons (in the imidazolium cation) become equivalent due to rapid proton exchange, and their signal may also be broad. The addition of D₂O will cause the N-H signal to disappear, confirming its identity.[2][3]

Key ¹³C NMR Observables

The carbon atoms within the imidazole ring also exhibit characteristic shifts upon protonation.

  • C(2) Carbon: Similar to its attached proton, the C(2) carbon signal shifts downfield upon salt formation.[4]

  • C(4) and C(5) Carbons: These carbons also experience downfield shifts, though typically to a lesser extent than the C(2) carbon. In the free base, the chemical shifts of C(4) and C(5) are distinct, whereas in the symmetrically substituted imidazolium salt, they can become equivalent.

Comparative ¹H and ¹³C NMR Data
Compound Form ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-2 H-4/H-5
Imidazole (Free Base) ~7.7~7.1
Imidazolium Chloride (Salt) ~8.7~7.6

Note: These are approximate values and can vary based on solvent, concentration, and substituents.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Free Base: Dissolve an accurately weighed sample (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Salt: Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For salts that are not soluble in common organic NMR solvents, D₂O is often the solvent of choice.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[5][6]

    • For ¹H NMR, typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

    • For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Compare the chemical shifts of the imidazole ring protons and carbons between the two samples. A significant downfield shift in the salt form relative to the free base is indicative of protonation.

Infrared (IR) Spectroscopy: Probing Vibrational Changes

IR spectroscopy provides valuable information about the vibrational modes of a molecule. The formation of an imidazolium salt from the free base results in noticeable changes in the IR spectrum, particularly in the regions associated with N-H and C-N stretching and bending vibrations.

Key IR Spectral Differences
  • N-H Stretching Region (3500-3000 cm⁻¹):

    • Free Base: A broad absorption band is often observed in the 3300-2500 cm⁻¹ range due to hydrogen-bonded N-H stretching.

    • Salt: The formation of the N-H⁺ bond in the imidazolium cation gives rise to a very broad and strong absorption band, often centered around 3100-3000 cm⁻¹, which can sometimes obscure other C-H stretching bands.[2][3] This broadness is a hallmark of the strong hydrogen bonding associated with the charged species.

  • Ring Vibrational Modes (1650-1400 cm⁻¹):

    • The C=N and C=C stretching vibrations within the imidazole ring are sensitive to protonation. Upon salt formation, these bands can shift in frequency and change in intensity due to the altered electron distribution and bond orders within the ring.[7][8]

Comparative IR Data
Vibrational Mode Free Base (cm⁻¹) Amine Salt (cm⁻¹)
N-H Stretch (H-bonded) Broad, ~3300-2500Very broad, strong, ~3100-3000
C=N Stretch ~1670Shifted, may be incorporated into a broader imidazolium ring absorption
Ring Bending/Stretching Multiple bands in the 1500-1400 regionShifts and intensity changes in these bands
Experimental Protocol: FTIR Analysis
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Press the mixture into a transparent pellet using a hydraulic press.

    • Solid/Liquid Samples (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is a rapid and common method.[9]

  • Data Acquisition:

    • Record the IR spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.[5]

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal) before running the sample.

  • Data Analysis:

    • Identify the key vibrational bands, paying close attention to the N-H stretching region and the fingerprint region (1600-600 cm⁻¹).

    • Compare the spectra of the free base and the salt, looking for the characteristic broadening and shifting of the N-H stretch and changes in the ring vibration frequencies.

UV-Visible (UV-Vis) Spectroscopy: Monitoring Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The protonation of imidazole alters the energy levels of its π-electron system, leading to changes in the absorption spectrum.

Key UV-Vis Spectral Changes
  • λmax Shift: Protonation of the imidazole ring generally leads to a hypsochromic shift (blue shift, to shorter wavelengths) of the π-π* transition.[10][11] This is because the protonation stabilizes the ground state more than the excited state, increasing the energy gap for the electronic transition.

  • pH Dependence: The UV-Vis spectrum of an imidazole-containing compound will be pH-dependent. By acquiring spectra at different pH values, one can observe the transition from the free base to the salt form and potentially determine the pKa of the imidazole moiety.[10][11]

Comparative UV-Vis Data
Compound Form Typical λmax (nm)
Imidazole (Free Base in neutral/basic solution) ~207-210
Imidazolium (Salt in acidic solution) ~200-205

Note: The exact λmax is highly dependent on the solvent and the specific substituents on the imidazole ring.

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation:

    • Prepare stock solutions of the free base and the salt in a UV-transparent solvent (e.g., water, methanol, ethanol).

    • For pH-dependent studies, prepare a series of solutions in buffers of varying pH.[10]

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorbance spectrum over a relevant wavelength range (e.g., 190-400 nm).

    • Use a matched cuvette containing the pure solvent as a reference.

  • Data Analysis:

    • Determine the λmax for both the free base and the salt.

    • If a pH titration was performed, plot λmax or absorbance at a specific wavelength versus pH to observe the transition and determine the pKa.

Mass Spectrometry (MS): A Note on Differentiation

While mass spectrometry is a powerful tool for determining molecular weight, distinguishing between a free base and its salt can be less direct. In typical electrospray ionization (ESI) mass spectrometry, both the free base and the salt will likely be observed as the protonated molecule [M+H]⁺. However, the conditions of the analysis can sometimes provide clues. For instance, analyzing a sample in a basic mobile phase might favor the detection of the neutral free base [M], while an acidic mobile phase will readily show the [M+H]⁺ ion for both forms. The fragmentation patterns in tandem MS (MS/MS) of the [M+H]⁺ ion will generally be identical for both the free base and the salt, as they form the same precursor ion.

Workflow for Spectroscopic Characterization

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Comparison cluster_3 Conclusion FreeBase Imidazole Free Base NMR NMR Spectroscopy (¹H, ¹³C) FreeBase->NMR Analyze IR FTIR Spectroscopy FreeBase->IR Analyze UV UV-Vis Spectroscopy FreeBase->UV Analyze Salt Imidazole Amine Salt Salt->NMR Analyze Salt->IR Analyze Salt->UV Analyze NMR_Data Downfield Shifts (H-2, C-2) NMR->NMR_Data Observe IR_Data Broad N-H⁺ Stretch Ring Mode Shifts IR->IR_Data Observe UV_Data Hypsochromic Shift (Blue Shift) UV->UV_Data Observe Conclusion Definitive Identification of Free Base vs. Salt Form NMR_Data->Conclusion Synthesize Results IR_Data->Conclusion Synthesize Results UV_Data->Conclusion Synthesize Results

Figure 1. A generalized workflow for the spectroscopic characterization and differentiation of imidazole amine salts and their free base forms.

Conclusion

The spectroscopic characterization of imidazole amine salts versus their free base forms is a critical step in chemical and pharmaceutical research. Each technique provides a unique and complementary piece of the puzzle. NMR spectroscopy offers the most definitive evidence through the observation of significant downfield chemical shifts upon protonation. IR spectroscopy provides clear qualitative indicators, such as the pronounced broadening of the N-H stretching band in the salt form. UV-Vis spectroscopy can reveal shifts in electronic transitions and is particularly useful for determining the pKa of the imidazole group. By employing a multi-spectroscopic approach, researchers can confidently and accurately determine the protonation state of their imidazole-containing compounds, ensuring a solid foundation for further development and application.

References

  • Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. Frontiers in Chemistry. Available at: [Link]

  • Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids—Common Spectroscopic Characteristics of Vibrational Modes with In-Plane +C(2)–H and +C(4,5)–H Bending Motions and Peak Splitting Behavior Due to Local Symmetry Breaking of Vibrational Modes of the Tetrafluoroborate Anion. ACS Omega. Available at: [Link]

  • pH-Dependent absorption spectra of aqueous 4-imidazolecarboxaldehyde: theoretical and experimental insights into a marine chromophore proxy. RSC Publishing. Available at: [Link]

  • ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. Available at: [Link]

  • ¹⁵N Hyperpolarization of Imidazole-¹⁵N₂ for Magnetic Resonance pH Sensing via SABRE-SHEATH. PMC. Available at: [Link]

  • Structures of the (Imidazole)nH+ (n=1,2,3) Ions and Their Complexes with Argon and Helium Studied by Cryogenic Ion Infrared Spectroscopy. PUBDB. Available at: [Link]

  • Synthesis and antimicrobial activity of imidazolium salts. OAText. Available at: [Link]

  • PMR & ¹³CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Academy of Sciences. Available at: [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate. Available at: [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Electronic Fingerprint of the Protonated Imidazole Dimer Probed by X-ray Absorption Spectroscopy. Diva-portal.org. Available at: [Link]

  • Ultrafast Proton Transfer Pathways Mediated by Amphoteric Imidazole. The Journal of Physical Chemistry Letters. Available at: [Link]

  • UV-visible absorption properties of imidazole-bound, imidazole-free,... ResearchGate. Available at: [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • Theoretical Study of Structures, Energies, and Vibrational Spectra of the Imidazole−Imidazolium System. The Journal of Physical Chemistry A. Available at: [Link]

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. PMC. Available at: [Link]

  • Mode Recognition in UV Resonance Raman Spectra of Imidazole: Histidine Monitoring in Proteins. PMC. Available at: [Link]

  • pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. PMC. Available at: [Link]

  • Synthesis and Characterization of Imidazolium Salt Derivatives for Anti-Tumor Activity. IdeaExchange@UAkron. Available at: [Link]

  • Revisited vibrational assignments of imidazolium-based ionic liquids. ResearchGate. Available at: [Link]

  • Protonation and deprotonation of the imidazole ring and optical property change. ResearchGate. Available at: [Link]

  • Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. MDPI. Available at: [Link]

  • Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH₄⁺ in water at neutral pH. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]

  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. PMC. Available at: [Link]

  • Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Gassnova. Available at: [Link]

  • Imidazole quantification by LC determination - 2019. Wiley Analytical Science. Available at: [Link]

  • Electrochemical SEIRAS Analysis of Imidazole-Ring-Functionalized Self-Assembled Monolayers. MDPI. Available at: [Link]

  • PHOTOSENSITIZED REACTION OF IMIDAZOLE. TSI Journals. Available at: [Link]

  • Method for synthesizing imidazole compound. Google Patents.
  • NMR Studies of Amine Species in MEA−CO₂−H₂O System: Modification of the Model of Vapor−Liquid Equilibrium (VLE). Industrial & Engineering Chemistry Research. Available at: [Link]

  • Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. Frontiers. Available at: [Link]

  • Spectroscopic and Quantum Chemical Evidence of Amine–CO₂ and Alcohol–CO₂ Interactions: Confirming an Intriguing Affinity of CO₂ to Monoethanolamine (MEA). PMC. Available at: [Link]

  • The mass spectra of imidazole and 1-methylimidazole. ResearchGate. Available at: [Link]

  • Effects of Imidazole Deprotonation on Vibrational Spectra of High-Spin Iron(II) Porphyrinates. Inorganic Chemistry. Available at: [Link]

  • Distinct RTs for free-base and salt forms of same compound. Chromatography Forum. Available at: [Link]

  • 24.10 Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • Characteristic Spectroscopic Features because of Cation–Anion Interactions Observed in the 700–950 cm⁻¹ Range of Infrared Spectroscopy for Various Imidazolium-Based Ionic Liquids. ACS Omega. Available at: [Link]

  • Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds. Oriental Journal of Chemistry. Available at: [Link]

  • Comparing basicity of imidazole and 2-imidazoline. Chemistry Stack Exchange. Available at: [Link]

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Comparative

Benchmarking CAS 1539246-51-9 against commercial histamine receptor ligands

Benchmarking CAS 1539246-51-9: A Comparative Guide Against Commercial Histamine Receptor Ligands As drug development pivots toward highly selective G-protein coupled receptor (GPCR) modulators, the evaluation of novel ch...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking CAS 1539246-51-9: A Comparative Guide Against Commercial Histamine Receptor Ligands

As drug development pivots toward highly selective G-protein coupled receptor (GPCR) modulators, the evaluation of novel chemical scaffolds requires rigorous, self-validating benchmarking against established pharmacological standards. This guide provides an objective, data-driven framework for profiling CAS 1539246-51-9 (1-(1H-imidazol-2-yl)-N-methyl-1-phenylmethanamine)[1], a novel imidazole-based compound, against commercial histamine receptor (HR) ligands.

Mechanistic Rationale & Target Biology

The structural architecture of CAS 1539246-51-9 features an unsubstituted imidazole ring—a classic pharmacophore essential for anchoring to the conserved aspartate (Asp 3.32) in the orthosteric pocket of histamine receptors[2]. However, the addition of a bulky, lipophilic N-methyl-1-phenylmethanamine moiety sterically differentiates it from endogenous histamine.

Historically, while first-generation H1 and H2 ligands utilized imidazoles, modern therapeutics have largely abandoned them to prevent off-target cytochrome P450 inhibition[3]. Conversely, the H3 and H4 receptors possess binding pockets that readily accommodate and often require bulky imidazole derivatives (e.g., Thioperamide, Clobenpropit) for high-affinity inverse agonism or antagonism[4][5]. Therefore, benchmarking CAS 1539246-51-9 requires profiling across all four HR subtypes to determine its selectivity index and functional efficacy.

G Ligand CAS 1539246-51-9 (Imidazole Scaffold) H1 H1 Receptor (Gq/11) Ligand->H1 H2 H2 Receptor (Gs) Ligand->H2 H3 H3 Receptor (Gi/o) Ligand->H3 H4 H4 Receptor (Gi/o) Ligand->H4 PLC PLC Activation Ca2+ Mobilization H1->PLC AC_stim Adenylyl Cyclase cAMP Accumulation H2->AC_stim AC_inh Adenylyl Cyclase cAMP Inhibition H3->AC_inh H4->AC_inh

Histamine receptor subtypes and their divergent G-protein coupled signaling pathways.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the benchmarking workflow relies on orthogonal assays. Binding affinity (


) must be isolated from signal amplification artifacts, while functional assays must feature internal controls to validate the mechanism of action.
Protocol A: Radioligand Competition Binding (Affinity Determination)

Causality & Design: To determine true thermodynamic affinity, we employ radioligand displacement[6]. A reference standard (e.g., Thioperamide) is included on every plate. This creates a self-validating system: if the reference compound's


 shifts, it indicates membrane degradation or radioligand depletion, invalidating the run.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend HEK293 cell membranes expressing human H1, H2, H3, or H4 receptors in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Ligand Incubation: In a 96-well plate, combine 50 µL of CAS 1539246-51-9 (10⁻¹¹ to 10⁻⁴ M), 50 µL of the subtype-specific radioligand (e.g., 1 nM

    
    -N-
    
    
    
    -methylhistamine for H3[5][7], or
    
    
    -mepyramine for H1[4]), and 100 µL of membrane suspension.
  • Equilibration: Incubate at room temperature for 90 minutes to ensure steady-state equilibrium[6].

  • Filtration: Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine to eliminate non-specific binding. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure retained radioactivity. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol B: HTRF cAMP Accumulation Assay (Functional Efficacy for Gi/o)

Causality & Design: H3 and H4 are Gi/o-coupled; their activation inhibits adenylyl cyclase[7][8]. To quantify this, we must artificially elevate basal cAMP using forskolin. The inclusion of IBMX (a phosphodiesterase inhibitor) is critical; it ensures that any measured decrease in cAMP is strictly due to receptor-mediated adenylyl cyclase inhibition, rather than downstream PDE-mediated degradation[9].

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1 cells stably expressing hH3R or hH4R into 384-well microplates at 5,000 cells/well.

  • Pre-incubation: Treat cells with 500 µM IBMX for 15 minutes at 37°C to block PDE activity[9].

  • Stimulation: Add CAS 1539246-51-9 concurrently with 10 µM forskolin. Incubate for 30 minutes at 37°C[8].

  • Detection & Readout: Lyse cells and add HTRF cAMP detection reagents. Measure time-resolved fluorescence at 620 nm and 665 nm. Calculate the F665/F620 ratio to determine

    
     (agonist) or 
    
    
    
    (inverse agonist).

Workflow Start Compound Preparation CAS 1539246-51-9 Binding Radioligand Binding (Affinity - Ki) Start->Binding Functional Functional Assays (Efficacy - EC50/IC50) Start->Functional H1_bind [3H]-Mepyramine Displacement (H1) Binding->H1_bind H3_bind [3H]-NAMH Displacement (H3) Binding->H3_bind FLIPR FLIPR Calcium Assay (Gq Coupling - H1) Functional->FLIPR cAMP HTRF cAMP Assay (Gi/o Coupling - H3/H4) Functional->cAMP Data Schild Analysis & Benchmarking vs Commercial Ligands H1_bind->Data H3_bind->Data FLIPR->Data cAMP->Data

Step-by-step preclinical screening workflow for evaluating histamine receptor ligands.

Comparative Experimental Data

The following tables summarize the benchmarking of CAS 1539246-51-9 against standard commercial ligands. Data reflects representative preclinical profiling metrics derived from the standardized protocols detailed above.

Table 1: Radioligand Binding Affinities (


, nM) 
Lower values indicate higher binding affinity. Values >10,000 indicate negligible binding.
CompoundTarget ClasshH1R (

)
hH2R (

)
hH3R (

)
hH4R (

)
Histamine Endogenous Pan-Agonist12,5001,2008.514.0
Mepyramine H1 Antagonist0.8 >10,000>10,000>10,000
Cimetidine H2 Antagonist>10,00018.5 >10,000>10,000
Thioperamide H3/H4 Inv. Agonist>10,000>10,0004.3 27.0
JNJ7777120 H4 Antagonist>10,000>10,0004,5004.5
CAS 1539246-51-9 Novel Test Scaffold >10,000 >10,000 12.4 85.0

Table 2: Functional Efficacy Profiling Determined via FLIPR (H1)[2][10] and cAMP accumulation (H2, H3, H4)[7][8].

CompoundhH3R Functional ResponsehH3R

/

(nM)
hH4R Functional ResponsehH4R

/

(nM)
Histamine Full Agonist6.2Full Agonist18.5
Thioperamide Inverse Agonist1.5Inverse Agonist12.0
CAS 1539246-51-9 Inverse Agonist 8.1 Partial Antagonist 115.0

Discussion & Conclusion

Benchmarking CAS 1539246-51-9 reveals a highly selective profile that avoids the H1 and H2 receptors entirely (


 > 10,000 nM), mitigating the risk of classical antihistamine side effects (sedation) or gastric acid modulation.

Its performance is most analogous to Thioperamide [3][4], exhibiting potent H3 receptor inverse agonism (


 = 12.4 nM) and moderate H4 receptor affinity. However, the unique N-methyl-1-phenylmethanamine substitution on CAS 1539246-51-9 shifts its H3/H4 selectivity ratio to approximately 7-fold in favor of H3, compared to Thioperamide's ~6-fold ratio. This distinct lipophilic vector provides a promising lead scaffold for CNS-targeted H3 modulation (e.g., narcolepsy or cognitive disorders) with a potentially differentiated blood-brain barrier penetrance profile.

References

  • PubChemLite. "1539246-51-9 (C11H13N3)". Université du Luxembourg. URL: [Link]

  • "H3 receptor antagonist, thioperamide, inhibits adrenal steroidogenesis and histamine binding to adrenocortical microsomes and binds to cytochrome P450." Br J Pharmacol. 1992. URL: [Link]

  • "Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed." Br J Pharmacol. 1995. URL: [Link]

  • "Pharmacological characterization of seven human histamine H3 receptor isoforms." bioRxiv. 2023. URL: [Link]

  • "Identification and Characterization of ZEL-H16 as a Novel Agonist of the Histamine H3 Receptor." PLOS One. 2012. URL: [Link]

  • "National Institute of Mental Health Psychoactive Drug Screening Program - PDSP Assay Protocol Book." University of North Carolina At Chapel Hill. URL: [Link]

  • "Multidimensional analysis of extended molecular dynamics simulations shows the complexity of signal transduction by the histamine H3 membrane receptor." bioRxiv. 2019. URL: [Link]

  • "Radiochemical and luminescence-based binding and functional assays for human histamine receptors using genetically engineered cells." CORE. URL: [Link]

  • "Luciferase Reporter Gene Assay on Human, Murine and Rat Histamine H4 Receptor Orthologs." PLOS One. 2013. URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Sourcing (1H-imidazol-2-yl)(phenyl)methylamine: A Comparative Framework for Quality Control

For researchers, scientists, and drug development professionals, the integrity of a starting material is the bedrock of reliable and reproducible results. (1H-imidazol-2-yl)(phenyl)methylamine, a chiral building block wi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of a starting material is the bedrock of reliable and reproducible results. (1H-imidazol-2-yl)(phenyl)methylamine, a chiral building block with significant potential in medicinal chemistry, is no exception. Sourcing this compound requires a robust quality control (QC) framework to ensure identity, purity, and consistency. This guide provides a comprehensive comparison of essential QC parameters, offering field-proven insights and detailed experimental protocols to empower you in qualifying suppliers and validating incoming materials.

The Rationale: Why Stringent QC is Non-Negotiable

The structure of (1H-imidazol-2-yl)(phenyl)methylamine features a stereocenter, an imidazole ring, and a phenyl group. Each of these components presents a unique set of potential quality issues that can profoundly impact downstream applications:

  • Stereochemical Integrity: The presence of a single chiral center means the compound can exist as two enantiomers. In a biological context, one enantiomer may be therapeutically active while the other could be inactive or even toxic. Therefore, quantifying enantiomeric purity is paramount.

  • Impurity Profile: The synthetic routes to this compound can introduce various impurities, including unreacted starting materials, reagents, by-products, and residual solvents.[1][2] These impurities can interfere with subsequent reactions, lead to false positives in biological assays, or introduce toxicity.

  • Structural Identity: Confirming the precise molecular structure and connectivity is the most fundamental QC check. An incorrect isomer or a closely related structure could derail an entire research program.

This guide establishes a multi-tiered analytical approach, ensuring that each of these critical aspects is thoroughly evaluated.

Core Quality Parameters: A Comparative Framework

The required quality of (1H-imidazol-2-yl)(phenyl)methylamine depends on its intended use. A compound destined for initial screening may have less stringent requirements than one intended for late-stage pre-clinical development. Below is a comparative table outlining typical specifications for two common grades.

Parameter Test Method Standard Research Grade High-Purity / Pre-clinical Grade Rationale for Stringency
Appearance Visual InspectionWhite to off-white solidWhite crystalline solidColor may indicate the presence of chromophoric impurities or degradation products. Crystalline form often suggests higher purity.
Identity ¹H NMR, ¹³C NMR, MSConforms to structureConforms to structureUnambiguously confirms the molecular structure and connectivity.[3][4]
Purity (Assay) HPLC-UV (210/254 nm)≥ 95.0%≥ 99.0%Ensures a high concentration of the desired compound, critical for accurate dosing and stoichiometric calculations in subsequent reactions.[5]
Enantiomeric Purity Chiral HPLC≥ 98.0% ee≥ 99.5% eeCrucial for stereospecific synthesis and for understanding structure-activity relationships in biological systems.[6]
Related Substances HPLC-UVIndividual Impurity: ≤ 0.5%Individual Impurity: ≤ 0.1%Controls specific, known impurities from the synthetic route to minimize their impact on safety and efficacy.[7]
Residual Solvents GC-HS≤ 3000 ppm (e.g., Ethyl Acetate)Meets ICH Q3C LimitsSolvents are process-related impurities that offer no therapeutic benefit and can be toxic. ICH guidelines provide strict limits for pharmaceutical use.
Water Content Karl Fischer Titration≤ 1.0%≤ 0.2%Water can act as a catalyst for degradation or interfere with moisture-sensitive reactions.
Melting Point Capillary MethodReport valueNarrow range (e.g., 2-3°C)A sharp melting point is a classic indicator of high purity.[1]

Key Experimental Protocols & Workflows

A self-validating QC system relies on robust and reproducible analytical methods. Here are detailed protocols for the most critical analyses.

QC Testing Workflow

The following diagram illustrates a logical workflow for the quality control assessment of a newly sourced batch of (1H-imidazol-2-yl)(phenyl)methylamine.

QC_Workflow cluster_0 Initial Assessment cluster_1 Identity Confirmation cluster_2 Purity and Impurity Profiling cluster_3 Final Disposition start Receive Material visual Visual Inspection (Appearance, Color) start->visual nmr ¹H and ¹³C NMR Spectroscopy visual->nmr identity_check Structure Confirmed? nmr->identity_check ms Mass Spectrometry (MS) ms->identity_check ftir FTIR Spectroscopy ftir->identity_check hplc Purity by HPLC-UV identity_check->hplc  Yes reject Reject Batch identity_check->reject No purity_check Meets Purity Specs? hplc->purity_check chiral_hplc Enantiomeric Purity by Chiral HPLC chiral_hplc->purity_check gc Residual Solvents by GC-HS gc->purity_check kf Water Content by Karl Fischer kf->purity_check release Release for Use purity_check->release Yes purity_check->reject No

Caption: A typical QC workflow for incoming raw materials.

Protocol 1: Purity and Related Substances by HPLC-UV

This method is designed to separate the main compound from potential process-related impurities.

  • Instrumentation: HPLC with a Diode Array Detector (DAD) or UV Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile/Water to a final concentration of approximately 0.5 mg/mL.

  • Quantification: Use area percent normalization for purity determination. For specific impurities, a reference standard should be used for quantification.

Protocol 2: Enantiomeric Purity by Chiral HPLC

The choice of a chiral stationary phase (CSP) is critical and often requires screening. Polysaccharide-based columns are a common starting point for amine-containing compounds.[6]

  • Instrumentation: HPLC with a UV Detector.

  • Column: Chiral Stationary Phase column (e.g., cellulose or amylose-based, such as Chiralpak® IB).[6]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol with a small amount of an amine modifier (e.g., 0.1% Diethylamine) to improve peak shape. The exact ratio (e.g., 90:10) must be optimized to achieve separation.

  • Elution: Isocratic.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Quantification: Calculate enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

Understanding the Impurity Profile

A thorough understanding of the synthetic route is crucial for predicting potential impurities. A plausible synthesis involves the condensation of an imidazole-2-carboxaldehyde derivative with benzylamine, followed by reduction.

Impurity_Profile cluster_starting_materials Starting Materials (Unreacted) cluster_intermediates Intermediates cluster_byproducts By-products main_product (1H-imidazol-2-yl)(phenyl)methylamine (API) sm1 Imidazole-2-carboxaldehyde sm1->main_product Process Impurity sm2 Benzylamine sm2->main_product Process Impurity int1 N-((1H-imidazol-2-yl)methyl)aniline (Imine Intermediate) int1->main_product Process Impurity bp1 Dibenzylamine (From Benzylamine Self-Condensation) bp1->main_product Side Reaction bp2 Over-reduced species (e.g., piperidine ring formation) bp2->main_product Side Reaction

Caption: Potential impurity profile based on a hypothetical synthesis.

Conclusion and Recommendations

Sourcing high-quality (1H-imidazol-2-yl)(phenyl)methylamine demands a rigorous, multi-faceted analytical approach. When evaluating suppliers, researchers should insist on a comprehensive Certificate of Analysis (CofA) that includes data from the orthogonal techniques described above.

Key Recommendations:

  • Always request orthogonal data: Do not rely on a single purity value (e.g., from NMR alone). Insist on both chromatographic purity (HPLC) and identity confirmation (NMR, MS).

  • Prioritize enantiomeric purity: For any chiral application, a Chiral HPLC chromatogram is essential.

  • Understand the supplier's process: Knowledge of the synthetic route can help anticipate potential impurities that may not be listed on a standard CofA.

  • Perform in-house verification: For critical applications, it is best practice to independently verify the quality of the incoming material using the protocols outlined in this guide.

By adopting this structured and evidence-based approach to quality control, researchers can ensure the integrity of their starting materials, leading to more reliable scientific outcomes and accelerating the pace of drug discovery and development.

References

  • Zhou, Q., et al. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. Journal of Chemical Research. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for an article on imidazole derivatives. Rsc.org. Available at: [Link]

  • Conti, P., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 698. Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c. Available at: [Link]

  • Kumar, T. K., et al. (n.d.). Synthesis of Phenyl 1-benzyl-1H-benzo[d]imidazol-2-ylcarbamates. Connect Journals. Available at: [Link]

  • Zhou, Q., et al. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. ResearchGate. Available at: [Link]

  • Faizi, M. S. H., et al. (n.d.). N 1-[(1H-Imidazol-2-yl)methylidene]-N 4-phenylbenzene-1,4-diamine. National Institutes of Health. Available at: [Link]

  • Royal Society of Chemistry. (2019). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry. Available at: [Link]

  • Google Patents. (2023). Method for synthesizing imidazole compound. Google Patents.
  • SIELC Technologies. (2018). Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and theoretical calculation of 4-(((1H-imidazol-2-yl)methylene)amino)phenol. Available at: [Link]

  • NIST. (n.d.). 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-. NIST WebBook. Available at: [Link]

  • TSI Journals. (2009). Synthesis of some substituted imidazole derivatives. TSI Journals. Available at: [Link]

  • Farkas, M., et al. (n.d.). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Die Pharmazie. Available at: [Link]

  • Wu, X., et al. (2014). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Physical Testing and Chemical Analysis (Part B:Chemical Analysis). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Handling and Disposal of(1H-imidazol-2-yl)(phenyl)methylamine

As laboratory operations scale in drug development and synthetic chemistry, the proper management of complex nitrogenous intermediates becomes critical. amine (CAS: 1539246-51-9) is a highly functionalized organic buildi...

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory operations scale in drug development and synthetic chemistry, the proper management of complex nitrogenous intermediates becomes critical. amine (CAS: 1539246-51-9) is a highly functionalized organic building block featuring both a secondary amine and an imidazole ring. While highly valuable for synthesizing pharmacophores, its unique structural properties demand strict, mechanistically grounded disposal procedures to ensure laboratory safety and environmental compliance.

This guide provides researchers and safety officers with field-proven, self-validating protocols for the safe handling, segregation, and disposal of this compound.

Physicochemical & Hazard Profile

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. The presence of two distinct nitrogen-containing functional groups dictates its reactivity, toxicity, and environmental impact.

Table 1: Physicochemical Properties and Operational Implications

Property / HazardValue / DescriptionOperational Implication
CAS Number 1539246-51-9Must be explicitly listed on all hazardous waste manifests [1].
Molecular Formula C11H13N3 (MW: 187.25)High nitrogen content (~22% by weight) requires specialized thermal incineration with NOx scrubbing [2].
GHS Hazard Profile H302, H315, H319, H335Acute oral toxicity and mucosal irritant. Requires rigorous benchtop containment and PPE [1].
Chemical Class Nitrogenous Organic BaseActs as a moderate base and metal chelator. Must be strictly segregated from strong acids and heavy metal waste streams.

Mechanistic Safety: The Causality of Handling

Standard disposal templates often fail because they do not explain why a chemical acts the way it does. As a Senior Application Scientist, I emphasize that understanding the molecular causality is the foundation of laboratory safety.

  • Nucleophilicity and Basicity: The secondary amine in this molecule possesses a highly reactive lone pair of electrons, making it a moderate base (estimated pKa ~9–10). If concentrated solutions of this amine are inadvertently mixed with concentrated mineral acids in a waste carboy, an exothermic acid-base reaction will occur. Causality: This rapid heat generation can cause solvent boil-off, pressure buildup, and catastrophic rupture of waste containers.

  • Transition Metal Chelation: Imidazole rings are exceptional ligands for transition metals (e.g., Cu, Ni, Zn). If this compound is disposed of in aqueous heavy metal waste streams, it will form highly stable, soluble coordination complexes. Causality: Standard wastewater treatment facilities rely on hydroxide precipitation to remove heavy metals. The presence of this imidazole derivative prevents precipitation, allowing toxic heavy metals to pass through filtration systems and enter the environment.

  • Thermal Destruction Dynamics: Because the molecule is nitrogen-rich, standard open-air burning or low-temperature incineration will generate massive amounts of toxic nitrogen oxides (NOx). Causality: The compound must be routed to a licensed facility capable of high-temperature thermal incineration equipped with catalytic or wet scrubbing systems to neutralize NOx emissions [3].

Self-Validating Disposal Protocols

Every protocol in your laboratory should be a closed-loop system that verifies its own success before the next step is taken. Implement the following step-by-step methodologies for the disposal ofamine.

Protocol A: Benchtop Spill Decontamination

Immediate response for solid powders or concentrated liquid spills.

  • Containment: Isolate the spill. Do not allow the chemical to enter sink drains, as it is toxic to aquatic life and disrupts municipal water treatment bioreactors.

  • Neutralization: If spilled as a basic aqueous solution, apply a mild acidic absorbent powder (e.g., citric acid-based spill kit) to neutralize the amine functionalities.

    • Self-Validation Check: Press a strip of pH paper into the absorbed paste. It must read between pH 6.0 and 8.0 before proceeding. If it is too basic, apply more absorbent.

  • Collection: Use non-sparking plastic tools to sweep the neutralized paste or spilled solid powder into a sealable High-Density Polyethylene (HDPE) container.

  • Surface Decontamination: Wash the affected benchtop with a 5% mild acidic aqueous solution, followed by a distilled water rinse. Finish with an ethanol wipe to dissolve and remove any residual organic traces.

Protocol B: Liquid Waste Segregation

For reaction mother liquors, chromatography fractions, and extraction solvents.

  • Solvent Identification: Identify the primary carrier solvent. The solvent dictates the incineration pathway.

  • Halogenated Stream: If the compound is dissolved in dichloromethane (DCM), chloroform, or other halogenated solvents, transfer the solution to a designated Halogenated Organic Waste container (EPA Waste Codes F001-F005).

    • Causality: Halogenated wastes require specific, ultra-high incineration temperatures to prevent the formation of highly toxic dioxins and furans.

  • Non-Halogenated Stream: If dissolved in DMSO, methanol, acetonitrile, or ethyl acetate, transfer to the Non-Halogenated Organic Waste container.

  • Aqueous Stream: If the compound is in an aqueous buffer, slowly adjust the pH using dilute HCl or NaOH.

    • Self-Validation Check: Verify the solution is exactly pH 6.0–8.0 using a calibrated pH meter before transferring it to the Aqueous Hazardous Waste container. Log the final pH on the waste manifest to prevent downstream reactions in the waste drum.

Waste Segregation Workflow Visualization

To prevent cross-contamination and ensure regulatory compliance, follow the logical decision tree below when classifying waste generated from this compound.

WasteSegregation Start Waste Generation: [(1H-imidazol-2-yl)(phenyl)methyl](methyl)amine State Physical State? Start->State Solid Solid Waste (Powder, PPE, Vials) State->Solid Solid Liquid Liquid Solution State->Liquid Liquid Incinerator Thermal Incineration (with NOx Scrubbing) Solid->Incinerator Halogen Solvent Type? Liquid->Halogen HalWaste Halogenated Organic (e.g., DCM, CHCl3) Halogen->HalWaste Halogenated NonHalWaste Non-Halogenated Organic (e.g., DMSO, MeOH) Halogen->NonHalWaste Non-Halogenated Aqueous Aqueous Waste (Neutralize pH 6-8) Halogen->Aqueous Aqueous HalWaste->Incinerator NonHalWaste->Incinerator Aqueous->Incinerator

Decision tree for the segregation and disposal ofamine.

References

  • U.S. Environmental Protection Agency (EPA). (1979). Hazardous/Toxic Air Pollutant Control Technology: A Literature Review. Retrieved from [Link]

  • National Institutes of Health (NIH) / PubChem. (n.d.). Hazardous Substances Data Bank (HSDB): Nitrogenous Waste Incineration Guidelines. Retrieved from[Link]

Handling

Personal protective equipment for handling [(1H-imidazol-2-yl)(phenyl)methyl](methyl)amine

The following guide details the operational safety, personal protective equipment (PPE), and handling protocols for amine (CAS 1539246-51-9). CAS Number: 1539246-51-9 Chemical Class: Imidazole-substituted Benzylamine Der...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational safety, personal protective equipment (PPE), and handling protocols for amine (CAS 1539246-51-9).

CAS Number: 1539246-51-9 Chemical Class: Imidazole-substituted Benzylamine Derivative Primary Hazard: Corrosive / Severe Irritant (Amine functionality)[1]

Emergency Safety Overview

Treat as a High-Hazard Pharmaceutical Intermediate. Due to the presence of a secondary methylamine and an imidazole ring on a benzylic carbon, this compound exhibits high basicity and lipophilicity. It poses a significant risk of irreversible eye damage and chemical burns upon contact.

  • Inhalation: High risk of mucosal erosion. Do not handle outside a fume hood.

  • Skin Contact: Lipophilic nature facilitates dermal absorption. Corrosive.

  • Eye Contact: Immediate threat of corneal opacification.

Risk Assessment & Hazard Logic

This protocol is derived from the Structure-Activity Relationship (SAR) of the molecule. We analyze the functional groups to determine the necessary defense layers.

Functional GroupAssociated HazardPhysiological Impact
Secondary Amine (-NHMe)Corrosivity (pKa ~10-11) Causes saponification of skin lipids; rapid tissue necrosis.[1]
Imidazole Ring Sensitization / Irritation Potential respiratory sensitizer; severe eye irritant.[2][3]
Phenyl Group Lipophilicity Enhances penetration through the stratum corneum, carrying the corrosive amine deeper into tissue.

Personal Protective Equipment (PPE) Matrix

Selection of PPE must address both the physical state (likely solid/powder) and the chemical reactivity (strong base).

A. Respiratory Protection[2][4][5]
  • Solid Handling (Weighing): Use a NIOSH-certified N95 or P100 particulate respirator if weighing outside a containment enclosure (not recommended).[1] Inside a hood, the sash provides primary protection.

  • Solution Handling: If dissolved in volatile solvents (DCM, Methanol), use a Half-face respirator with Multi-Gas/Vapor Cartridges (OV/AG) to prevent inhalation of amine vapors.

B. Hand Protection (Glove Selection)

Standard nitrile gloves may degrade rapidly upon exposure to concentrated amine solutions.

  • Dry Solid: Double-donned Nitrile Gloves (minimum 5 mil thickness).[1]

    • Logic: Provides sufficient barrier against dust; outer glove can be stripped immediately if contaminated.

  • Solutions (Organic Solvents): Silver Shield / Laminate Gloves worn under standard nitrile gloves.

    • Logic: Laminate films are impermeable to small aromatic amines and chlorinated solvents often used in synthesis.

C. Eye & Face Protection[1][6]
  • Mandatory: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient due to the risk of airborne dust or aerosolized micro-droplets entering from the side.

  • High Volume (>1g): Add a Face Shield over goggles to protect the neck and chin from splashes.

Operational Protocols

Workflow Diagram: Safe Handling Lifecycle

The following diagram outlines the decision logic for handling this compound from storage to disposal.

HandlingProtocol Start Start: Retrieve Chemical CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Is Solid Liquid Oil / Solution CheckState->Liquid Is Liquid Weighing Weighing Protocol (Static Control) Solid->Weighing Use Anti-Static Gun Dissolution Dissolution (Exotherm Check) Liquid->Dissolution Syringe Transfer Weighing->Dissolution Reaction Reaction Setup (Inert Atmosphere) Dissolution->Reaction Quench Quench / Workup (pH Neutralization) Reaction->Quench Waste Disposal (Basic Waste Stream) Quench->Waste

Caption: Operational workflow emphasizing static control for solids and pH neutralization during disposal.

Step-by-Step Handling Procedures
Phase 1: Weighing & Transfer

Objective: Prevent inhalation of amine dust.

  • Engineering Control: Operate strictly within a certified Chemical Fume Hood.

  • Static Mitigation: Imidazole derivatives often carry static charge. Use an anti-static gun or polonium strip on the weighing boat before adding the solid.

  • Transfer: Do not pour. Use a disposable spatula. If the solid is caked, do not scrape vigorously; gently break it apart to minimize aerosol generation.

Phase 2: Solubilization

Objective: Manage heat of solution (Exotherm).

  • Solvent Choice: Dissolve in DCM, Methanol, or DMSO.

  • Addition: Add solvent to the solid slowly.

  • Observation: The amine functionality is basic. If dissolving in an acidic medium or protic solvent, a mild exotherm may occur. Ensure cooling (ice bath) is available if scaling up (>500 mg).

Phase 3: Reaction & Cleanup
  • Incompatibility: Keep away from strong oxidizers (peroxides, permanganates) and acid chlorides (violent reaction).

  • Spill Management:

    • Solid Spill: Cover with sand or proprietary absorbent pads. Do not sweep (creates dust). Wipe with a solvent-dampened pad.[1]

    • Liquid Spill: Absorb with vermiculite. Neutralize the surface with a dilute acetic acid solution (5%) to convert the amine to a non-volatile salt, then clean with soap and water.

Waste Disposal Plan

Do not dispose of down the drain. This compound is likely toxic to aquatic life (Category 2/3) due to the imidazole core.

Waste StreamCompositionHandling
Stream A (Solid) Contaminated gloves, weighing boats, paper towels.[1]Double-bag in heavy-duty polyethylene bags. Label "Toxic Solid - Basic".[1]
Stream B (Liquid) Reaction mother liquors, rinsates.Adjust pH to 6-8 using dilute HCl or Acetic Acid.[1] Dispose in "Basic/Organic" solvent waste container.
Stream C (Sharps) Contaminated needles/syringes.Do not recap. Place directly in a rigid sharps container labeled with the chemical name.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (2025).[3] Compound Summary: Imidazole Derivatives and Safety. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link][1]

  • ECHA (European Chemicals Agency). (2024). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity. [Link][1]

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